N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C30H29N3O5 |
|---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C30H29N3O5/c1-21(34)31-27-17-18-33(29(36)32-27)28-19-25(35)26(38-28)20-37-30(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-18,25-26,28,35H,19-20H2,1H3,(H,31,32,34,36)/t25-,26+,28+/m0/s1 |
InChI-Schlüssel |
YYTNNFUBCUIYQT-ZRRKCSAHSA-N |
Isomerische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Kanonische SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Engineering Precision in Oligonucleotide Synthesis: The Mechanistic Imperative of N4-Acetyl-5'-O-DMT-Cytidine
Executive Summary
In the precise architecture of Solid-Phase Oligonucleotide Synthesis (SPOS), the selection of exocyclic amine protecting groups dictates not only the efficiency of the synthesis cycle but also the downstream purity of the final therapeutic or diagnostic nucleic acid. This technical guide examines the mechanistic rationale, physicochemical properties, and integration protocols for the N4-acetyl-5'-O-dimethoxytrityl (DMT) cytidine scaffold.
Nomenclature Note: While CAS number 121058-82-0 is formally registered to the ribonucleoside derivative (N4-Acetyl-5'-O-DMT-cytidine)[1], it is frequently cross-referenced in commercial catalogs alongside CAS 100898-63-3 for its 2'-deoxy analog (5'-O-DMT-N4-acetyl-2'-deoxycytidine)[2]. Because the fundamental principles of N4-acetylation and 5'-O-tritylation apply uniformly across both DNA and RNA solid-phase synthesis[3], this guide addresses the core chemical scaffold applicable to both domains, referring to it generally as Ac-dC/Ac-rC .
Chemical Anatomy & Mechanistic Rationale
The design of N4-Acetyl-5'-O-DMT-cytidine is a masterclass in orthogonal protection strategy, balancing temporary acid lability with tailored base lability.
The 5'-O-DMT Group: Acid-Labile Transient Protection
The 4,4'-dimethoxytrityl (DMT) group protects the 5'-hydroxyl during the coupling phase. Its causality is twofold:
-
Steric Hindrance: Its massive bulk prevents unwanted polymerization and branching.
-
Electronic Stabilization: The electron-donating methoxy groups stabilize the carbocation formed during acidic cleavage (detritylation), allowing for rapid removal using mild acids (e.g., 3% Trichloroacetic acid or Dichloroacetic acid) without inducing depurination in adjacent nucleotides.
The N4-Acetyl Group: The Solution to Transamidation
Traditionally, the N4-exocyclic amine of cytidine was protected using a benzoyl (Bz) group. However, the advent of high-throughput synthesis necessitated faster deprotection protocols, leading to the widespread adoption of AMA (a 1:1 mixture of 30% Ammonium hydroxide and 40% aqueous Methylamine).
The E-E-A-T Causality: Why choose Acetyl (Ac) over Benzoyl (Bz)? When Bz-protected cytidine is exposed to AMA, the methylamine acts as a highly aggressive nucleophile. It can attack the C4 position of the pyrimidine ring, displacing the benzoyl-protected amine and generating an N4-methylcytidine impurity via transamidation[4]. This impurity is structurally similar to the target sequence and notoriously difficult to separate via HPLC.
The N4-acetyl group, being significantly more labile to alkaline hydrolysis, cleaves almost instantaneously upon exposure to AMA. Because the acetyl group is removed faster than the transamidation side-reaction can occur, the use of Ac-dC ensures the quantitative yield of native cytidine, eliminating the N4-methyl impurity entirely[4].
Fig 1: Deprotection kinetics and transamidation avoidance using N4-Acetyl vs N4-Benzoyl protection.
Quantitative Data & Physicochemical Properties
To facilitate experimental design, the physicochemical properties and comparative deprotection kinetics of the Ac-dC/Ac-rC scaffold are summarized below.
Table 1: Structural & Physicochemical Properties
| Property | 2'-Deoxycytidine Analog (Ac-dC) | Ribocytidine Analog (Ac-rC) |
| CAS Number | 100898-63-3[2] | 121058-82-0[1] |
| Molecular Formula | C32H33N3O7 | C32H33N3O8 |
| Molecular Weight | 571.62 g/mol | 587.62 g/mol |
| Exocyclic Protection | N4-Acetyl (Ac) | N4-Acetyl (Ac) |
| 5'-OH Protection | 4,4'-Dimethoxytrityl (DMT) | 4,4'-Dimethoxytrityl (DMT) |
| Coupling Efficiency | >99.0% (Standard conditions) | >98.5% (Standard conditions) |
Table 2: Deprotection Kinetics & Compatibility (Ac vs Bz)
| Deprotection Reagent | Temp | N4-Acetyl (Ac) Cleavage Time | N4-Benzoyl (Bz) Cleavage Time | Transamidation Risk |
| AMA (NH4OH/MeNH2) | 65°C | 10 minutes | Not Recommended | High (for Bz) [4] |
| Ammonium Hydroxide | 55°C | 2 hours | 8–16 hours | None |
| K2CO3 / Methanol | 25°C | 4 hours | >24 hours | None |
Self-Validating Experimental Protocol for SPOS Integration
Trustworthiness in oligonucleotide synthesis requires that every protocol be a self-validating system. The following workflow details the incorporation of the Ac-dC phosphoramidite into a growing oligonucleotide chain, utilizing real-time trityl monitoring as an internal quality control metric.
Step 1: Preparation of the Phosphoramidite Solution
-
Lyophilize the Ac-dC phosphoramidite powder to ensure absolute anhydrous conditions (moisture < 10 ppm).
-
Dissolve the compound in anhydrous Acetonitrile (ACN) to a final concentration of 0.1 M.
-
Store over activated molecular sieves (3Å) in an argon-purged synthesizer bottle.
Step 2: Detritylation & Trityl Monitoring (Self-Validation)
-
Flush the solid support (containing the growing chain) with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) for 60 seconds.
-
Validation Check: Route the effluent through a UV-Vis flow cell. The cleaved DMT cation exhibits a brilliant orange color with a sharp absorbance peak at 498 nm .
-
Causality: By integrating the area under the 498 nm curve and comparing it to the previous cycle, you generate a quantitative, real-time measurement of the previous cycle's coupling efficiency. A drop of >2% indicates moisture contamination or reagent depletion.
Step 3: Activation and Coupling
-
Co-deliver the 0.1 M Ac-dC phosphoramidite solution and an activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in ACN) to the synthesis column.
-
Allow a coupling time of 3 minutes (for DNA) or 6 minutes (for RNA). The weakly acidic tetrazole protonates the diisopropylamino group of the phosphoramidite, converting it into an excellent leaving group for nucleophilic attack by the 5'-OH of the solid support.
Step 4: Capping and Oxidation
-
Capping: Flush with Acetic Anhydride and N-Methylimidazole (NMI). This acetylates any unreacted 5'-OH groups, terminating failure sequences and preventing the formation of (n-1) deletion mutations.
-
Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water for 30 seconds. This oxidizes the unstable phosphite triester [P(III)] to a stable phosphate triester [P(V)].
Fig 2: Solid-Phase Oligonucleotide Synthesis cycle incorporating Ac-dC phosphoramidite.
Step 5: Cleavage and Deprotection (AMA Protocol)
-
Upon sequence completion, transfer the solid support to a sealed pressure vial.
-
Add 2.0 mL of AMA reagent (1:1 v/v 30% NH4OH : 40% MeNH2).
-
Incubate at 65°C for exactly 10 minutes.
-
Causality: This rapid step simultaneously cleaves the oligonucleotide from the solid support, removes the cyanoethyl groups from the phosphate backbone, and quantitatively removes the N4-acetyl group without generating transamidation impurities[4].
-
Cool to 4°C, vent carefully, and lyophilize to obtain the crude oligonucleotide ready for HPLC purification.
References
- Sigma-Aldrich. "N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl) - MilliporeSigma".
- Chem-Impex. "5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine (synthetic)".
- BenchChem. "A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis".
- National Center for Biotechnology Information (PMC). "Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization".
Sources
- 1. N-(1-((2R,3R,4S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | 121058-82-0 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Structure and Synthesis of N4-Acetyl-5'-O-DMT-2'-deoxycytidine: A Comprehensive Technical Guide
Executive Summary
In the precise architecture of automated solid-phase oligonucleotide synthesis (SPOS), the integrity of the final DNA or RNA strand is entirely dependent on the quality of its monomeric building blocks. N4-Acetyl-5'-O-DMT-2'-deoxycytidine (CAS 100898-63-3) is a highly specialized, selectively protected nucleoside precursor. It serves as the direct intermediate for synthesizing the active 3'-cyanoethyl phosphoramidite monomer required for incorporating cytosine into synthetic oligonucleotides[].
This technical guide deconstructs the chemical rationale behind its specific protecting groups, outlines the self-validating synthetic workflow required to convert it into an active monomer, and details its integration into high-throughput therapeutic drug development.
Part 1: Chemical Architecture & Rationale
The structure of N4-Acetyl-5'-O-DMT-2'-deoxycytidine is a masterclass in orthogonal protection strategy. To prevent unwanted branching or degradation during the highly reactive phosphoramidite coupling cycle, specific functional groups on the 2'-deoxycytidine core must be temporarily masked.
-
The 5'-O-DMT (4,4'-Dimethoxytrityl) Group : Attached to the 5'-hydroxyl, this acid-labile group prevents polymerization prior to the intended coupling step. Expertise Insight: DMT is chosen over other protecting groups because its cleavage yields a stable, highly conjugated carbocation that absorbs strongly at 498 nm. This allows automated synthesizers to perform real-time colorimetric quantification of coupling efficiency.
-
The N4-Acetyl Group : Attached to the exocyclic amine of the cytosine base, this base-labile group prevents the amine from acting as a nucleophile during phosphitylation and coupling. Expertise Insight (Acetyl vs. Benzoyl): Historically, N4-benzoyl was the standard protecting group. However, modern high-throughput synthesis relies on "fast deprotection" protocols using AMA (a 1:1 mixture of aqueous Ammonium hydroxide and Methylamine). When exposed to AMA, N4-benzoyl undergoes a transamination side reaction, resulting in an irreversible N4-methyl-cytidine mutation[2]. The , ensuring a pure cytosine base upon cleavage[2].
-
The Free 3'-Hydroxyl : Left intentionally unprotected, this site is primed for the downstream phosphitylation reaction that will activate the molecule for SPOS.
Caption: Structural decomposition of N4-Acetyl-5'-O-DMT-2'-deoxycytidine highlighting protecting groups.
Part 2: Physicochemical Properties
To ensure reproducibility in downstream phosphitylation, stringent quality control of the precursor is required. The table below summarizes the critical quantitative data for this compound.
| Property | Specification / Value |
| Chemical Name | 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine |
| CAS Number | 100898-63-3 |
| Molecular Formula | C32H33N3O7 |
| Molecular Weight | 571.62 g/mol |
| Physical Appearance | White to off-white powder |
| Purity Requirement | ≥ 98% (via RP-HPLC at 254 nm) |
| Storage Conditions | -20°C, strictly desiccated |
Part 3: Synthetic Workflow to the Active Phosphoramidite
N4-Acetyl-5'-O-DMT-2'-deoxycytidine is chemically inert in an automated synthesizer. It must first be converted into its highly reactive 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) derivative[].
Step-by-Step Phosphitylation Protocol
Note: This protocol is a self-validating system. Moisture introduces hydrolyzed phosphite impurities, so rigorous anhydrous technique is the primary variable for success.
-
Co-evaporation (Drying): Dissolve 10 mmol of N4-Acetyl-5'-O-DMT-2'-deoxycytidine in anhydrous pyridine, then evaporate under reduced pressure. Repeat twice with anhydrous acetonitrile to rigorously remove trace water.
-
Dissolution & Base Addition: Dissolve the dried precursor in 50 mL of anhydrous dichloromethane (DCM) under an argon atmosphere. Add 25 mmol (2.5 eq) of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl generated in the next step, preventing premature acid-catalyzed detritylation.
-
Phosphitylation: Cool the flask to 0°C. Dropwise, add 12 mmol (1.2 eq) of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Reaction Monitoring: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Eluent: 45:45:10 Hexane:EtOAc:Triethylamine). The reaction is complete when the starting material spot disappears.
-
Workup: Quench the reaction with 5 mL of anhydrous methanol to destroy excess phosphitylating agent. Wash the organic layer with saturated aqueous NaHCO3 (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous Na2SO4.
-
Purification (Critical Step): Purify via silica gel flash chromatography. Expertise Insight: Silica gel is inherently acidic. If the column is not pre-equilibrated with 1–5% Triethylamine (TEA), the acidity will cleave the 5'-DMT group, ruining the batch. Elute with a gradient of Hexane/EtOAc containing 1% TEA.
Caption: Step-by-step phosphitylation workflow to generate the active 3'-CE phosphoramidite monomer.
Part 4: Integration into Solid-Phase Oligonucleotide Synthesis (SPOS)
Once converted to the , the molecule is loaded onto an automated DNA synthesizer[]. The orthogonal protecting groups dictate its behavior through the four-step SPOS cycle:
-
Detritylation: 3% Trichloroacetic acid (TCA) in DCM removes the 5'-DMT group from the solid-support-bound chain, exposing a reactive 5'-OH.
-
Coupling: The N4-Acetyl-dC phosphoramidite is activated by 5-Ethylthio-1H-tetrazole. The exposed 5'-OH attacks the phosphoramidite, forming an unstable phosphite triester linkage. The N4-Acetyl group prevents the cytosine base from participating in this nucleophilic attack.
-
Capping: Acetic anhydride and N-Methylimidazole (NMI) cap any unreacted 5'-OH groups, preventing the formation of deletion mutations (shortmers).
-
Oxidation: Iodine in water/pyridine oxidizes the unstable phosphite triester into a stable phosphotriester.
-
Cleavage & Deprotection: After the full sequence is synthesized, the oligonucleotide is treated with AMA at 65°C for 10 minutes. This single step cleaves the DNA from the solid support, removes the cyanoethyl groups from the phosphate backbone, and rapidly hydrolyzes the N4-Acetyl group to yield the natural, biologically active cytosine base[2].
Caption: The SPOS cycle illustrating the integration and eventual deprotection of the dC monomer.
Part 5: Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized phosphoramidite, the following self-validating analytical checks must be performed before SPOS integration:
- P-NMR Spectroscopy: The definitive test for successful phosphitylation. The product should show two distinct peaks around 149.0 ppm and 149.5 ppm (representing the two diastereomers formed at the chiral phosphorus center). The absence of peaks at ~8 ppm confirms no hydrolyzed phosphite (H-phosphonate) is present.
- H-NMR Spectroscopy: Confirms the retention of the protecting groups. Look for the sharp singlet at ~2.1 ppm (N4-Acetyl methyl protons) and the intense methoxy singlets at ~3.8 ppm (DMT group).
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Confirms the mass of the final phosphoramidite (Expected MW: ~771.86 g/mol )[].
References
Sources
Molecular weight of N4-Acetyl-2'-deoxy-5'-O-dimethoxytritylcytidine
The Critical Role and Physicochemical Profiling of N4-Acetyl-2'-deoxy-5'-O-dimethoxytritylcytidine in Oligonucleotide Synthesis
Introduction: Beyond the Basic Building Blocks
In the highly precise field of solid-phase oligonucleotide synthesis, the choice of nucleobase protecting groups dictates the speed, yield, and purity of the final therapeutic or diagnostic DNA sequence. N4-Acetyl-2'-deoxy-5'-O-dimethoxytritylcytidine (commonly abbreviated as Ac-dC) represents a critical evolutionary step in synthetic nucleic acid chemistry. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic participant in a complex reaction cascade.
Understanding the exact molecular weight and structural properties of this compound is not mere trivia—it is the foundational metric for stoichiometric precision, coupling efficiency, and mass spectrometry validation. This whitepaper provides an in-depth technical analysis of Ac-dC, detailing its physicochemical properties, the mechanistic rationale behind its use, and self-validating protocols for its implementation.
Physicochemical Properties & Molecular Weight Significance
The base nucleoside, N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine, has an exact molecular weight of 571.62 g/mol [1]. However, in automated DNA synthesis, this molecule is utilized in its activated form: the 3'-cyanoethyl-N,N-diisopropyl phosphoramidite derivative (Ac-dC-CE Phosphoramidite), which increases the molecular weight to 771.85 g/mol [2].
Why does this exact mass matter? When formulating the standard 0.1 M coupling solutions required for automated synthesizers, any deviation in mass calculation—or failure to account for hygroscopic water weight—will reduce the effective molarity of the monomer. This directly causes truncated sequences (n-1 impurities) during the coupling cycle.
Table 1: Quantitative Physicochemical Profiling
| Property | Base Nucleoside (Ac-dC) | Phosphoramidite Derivative (Ac-dC-CE) |
| Chemical Formula | C32H33N3O7[1] | C41H50N5O8P[2] |
| Molecular Weight | 571.62 g/mol [1] | 771.85 g/mol [2] |
| CAS Number | 121058-82-0[1] | 154110-40-4[2] |
| Primary Function | Precursor / QC Reference Standard | Active Monomer for Solid-Phase Synthesis |
| Optimal Deprotection | N/A | AMA Reagent (NH4OH / MeNH2) |
| Transamination Risk | N/A | 0% (Undergoes Instantaneous Hydrolysis)[3] |
Mechanistic Rationale: The Acetyl Advantage in AMA Deprotection
Historically, the cytidine exocyclic amine was protected using a benzoyl group (Bz-dC). However, the advent of ultra-fast deprotection protocols utilizing AMA (a 1:1 mixture of Ammonium hydroxide and 40% aqueous Methylamine) exposed a critical flaw in benzoyl protection.
Methylamine is a highly aggressive nucleophile. When it attacks the relatively stable benzamide linkage of Bz-dC, a competing displacement reaction occurs alongside the desired hydrolysis. Approximately 10% of the cytidine residues undergo transamination, where methylamine attacks the C4 position of the pyrimidine ring, displacing the amino group entirely and mutating the base into N-methyl-dC [3].
By switching to the N4-Acetyl protecting group, we alter the reaction kinetics. The acetyl carbonyl carbon is less sterically hindered and more electron-withdrawing, making it highly susceptible to instantaneous hydrolysis by the AMA reagent. The protecting group is cleaved before any competing ring attack can occur, ensuring 100% conversion to native cytidine[3].
Fig 1: AMA deprotection pathways comparing N4-Acetyl vs. N4-Benzoyl protection.
Experimental Workflow: Solid-Phase Synthesis Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . The success of the chemistry is continuously monitored via trityl cation release and finalized through mass spectrometry.
Objective: Achieve >99% coupling efficiency per cycle using the Ac-dC-CE monomer.
Step 1: Reagent Formulation (Stoichiometric Control)
-
Action: To prepare 10 mL of a 0.1 M coupling solution, dissolve exactly 771.85 mg of lyophilized Ac-dC-CE phosphoramidite[2] in anhydrous acetonitrile (H₂O < 30 ppm).
-
Causality: Water contamination prematurely hydrolyzes the phosphoramidite, drastically reducing the active molarity and leading to truncated sequences.
Step 2: Detritylation
-
Action: Deliver 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to the solid support for 60-90 seconds.
-
Causality: Removes the 5'-DMT group, exposing a reactive 5'-hydroxyl group. The cleaved DMT cation produces a bright orange color (absorbance at 498 nm), providing an in-line self-validation of the previous cycle's coupling efficiency.
Step 3: Activation and Coupling
-
Action: Co-deliver the 0.1 M Ac-dC-CE phosphoramidite solution with an activator (e.g., 0.25 M 5-Ethylthio-1H-tetrazole) to the column. Allow a coupling time of 3 minutes.
-
Causality: The activator protonates the diisopropylamino leaving group, making the phosphorus highly susceptible to nucleophilic attack by the exposed 5'-OH, forming a phosphite triester.
Step 4: Capping
-
Action: Inject a mixture of Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B).
-
Causality: Any unreacted 5'-OH groups are acetylated. This prevents them from participating in subsequent cycles, which would otherwise create difficult-to-separate (n-1) deletion mutants.
Step 5: Oxidation
-
Action: Treat with 0.02 M Iodine in Pyridine/Water/THF for 30 seconds.
-
Causality: Stabilizes the internucleotide linkage by oxidizing the unstable phosphite triester [P(III)] to a stable phosphate triester [P(V)].
Step 6: Cleavage, Deprotection, and Validation
-
Action: Flush the column with AMA reagent. Heat the collected solution at 65°C for 10 minutes. Analyze the final product via Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Causality: Cleaves the oligonucleotide from the support and removes all base protecting groups. Self-Validation: The use of the N4-acetyl group ensures that the final ESI-MS spectra will be completely devoid of a +14 Da mass shift, proving that no transamination (N-methyl-dC mutation) occurred.
Fig 2: Solid-phase oligonucleotide synthesis cycle featuring Ac-dC-CE coupling.
Conclusion
The transition from benzoyl to acetyl protection for cytidine monomers is a masterclass in applied physical organic chemistry. By understanding the precise molecular weight (571.62 g/mol for the base, 771.85 g/mol for the phosphoramidite) and the kinetic advantages of the acetyl carbonyl under basic methylamine conditions, researchers can eliminate transamination mutations and achieve near-perfect synthesis yields.
References
-
Glen Research. "Ac-dC-CE Phosphoramidite - (10-1015)." Glen Research Catalog. Available at:[Link]
-
Cambio. "Ac-dC-CE Phosphoramidite - Excellence in Molecular Biology." Cambio Technical Resources. Available at: [Link]
Sources
Architecting Oligonucleotide Synthesis: A Technical Deep-Dive into N4-Acetyl vs. N4-Benzoyl dC Protection
Executive Summary
In the precise discipline of solid-phase oligonucleotide synthesis, the strategic masking of reactive functional groups is paramount to achieving high-fidelity DNA and RNA strands. For the nucleoside deoxycytidine (dC), the choice of protecting group for the exocyclic N4-amine—historically N4-benzoyl (Bz-dC) and increasingly N4-acetyl (Ac-dC)—is a critical decision that dictates the entire downstream cleavage and deprotection workflow[1]. This technical guide provides a mechanistic analysis of both protecting groups, exploring the causality behind transamination liabilities, deprotection kinetics, and their integration into modern high-throughput synthesis protocols.
The Mechanistic Imperative of N4-Protection
During the standard phosphoramidite coupling cycle, the exocyclic N4-amine of cytosine is highly nucleophilic. If left unprotected, this amine will compete with the 5'-hydroxyl group of the growing oligonucleotide chain for the incoming activated phosphoramidite, leading to branched sequences and catastrophic yield loss[2].
Acylation of this amine effectively suppresses its nucleophilicity, ensuring chemoselectivity during coupling. However, the specific acyl moiety chosen—benzoyl or acetyl—creates a fundamental divergence in the post-synthetic deprotection strategy due to their distinct electronic and steric properties[1].
N4-Benzoyl dC (Bz-dC): The Traditional Workhorse and Its Liabilities
Chemical Stability
The N4-benzoyl group has long served as the cornerstone of oligonucleotide synthesis. Its bulky aromatic ring provides exceptional stability, easily withstanding the repeated acidic conditions of the detritylation step (typically 3% trichloroacetic acid in dichloromethane) without undergoing premature cleavage[2].
The Transamination Liability
While Bz-dC performs exceptionally well under traditional deprotection conditions (concentrated aqueous ammonia at 55°C for 8-16 hours)[2], it presents a severe liability in modern, rapid deprotection protocols. When exposed to AMA—a highly aggressive 1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine—the benzoyl group is susceptible to a competitive transamination side reaction[1].
Because the benzoyl carbonyl carbon is sterically hindered and less electrophilic, the highly nucleophilic methylamine can bypass the carbonyl and directly attack the C4 position of the pyrimidine ring[2]. This nucleophilic aromatic substitution displaces the benzoylated amine entirely, generating a permanent N4-methylcytosine impurity at yields of approximately 10%[3].
Reaction pathways of Bz-dC and Ac-dC when exposed to methylamine (AMA reagent).
N4-Acetyl dC (Ac-dC): The Catalyst for Ultra-Fast Synthesis
Kinetic Superiority
To circumvent the transamination liability and accelerate synthesis turnaround times, the N4-acetyl protecting group was adopted[4]. The acetyl group is significantly more labile than the benzoyl group. Its carbonyl carbon is highly electrophilic and lacks steric hindrance. When treated with AMA, the rapid hydrolysis of the acetyl carbonyl kinetically outpaces any potential transamination at the C4 position, resulting in clean deprotection[1][2].
Workflow Optimization
The implementation of Ac-dC enables "UltraFast" deprotection chemistries. Complete cleavage from the solid support and base deprotection can be achieved in just 10 minutes at 65°C using AMA, a drastic reduction from the 8-16 hours required for Bz-dC in ammonia[4][5]. Consequently, Ac-dC has become the gold standard for high-throughput oligonucleotide manufacturing.
Comparative synthesis workflows utilizing Bz-dC versus Ac-dC protecting groups.
Comparative Quantitative Data
The choice between Ac-dC and Bz-dC fundamentally alters the thermodynamic and kinetic boundaries of the synthesis workflow. The table below summarizes the critical operational parameters[1][2][4][5].
| Feature | N4-Benzoyl (Bz-dC) | N4-Acetyl (Ac-dC) |
| Relative Stability | High (Robust against repeated acid exposure) | Moderate (Sufficient for synthesis, highly labile to base) |
| Primary Deprotection Reagent | Concentrated Aqueous NH₃ | AMA (NH₄OH / MeNH₂ 1:1 v/v) |
| Typical Deprotection Time/Temp | 8–16 hours @ 55°C | < 10 minutes @ 65°C |
| Transamination Risk (with AMA) | High (~10% N4-methylcytosine formation) | Negligible (Hydrolysis outpaces transamination) |
| Primary Application | Standard, overnight synthesis workflows | High-throughput, ultra-fast synthesis workflows |
Self-Validating Experimental Protocols
To ensure reproducibility and safeguard against sequence degradation, the deprotection protocol must be strictly paired with the utilized phosphoramidite.
Protocol A: Ultra-Fast Deprotection (For Ac-dC Assembled Oligos)
This protocol leverages the kinetic lability of the acetyl group to achieve complete deprotection in minutes.
-
Reagent Preparation : In a fume hood, prepare the AMA reagent by mixing equal volumes of 30% aqueous ammonium hydroxide and 40% aqueous methylamine[4]. Note: Store refrigerated and handle with extreme care due to high volatility and pressure buildup.
-
Solid Support Cleavage : Flush the synthesized oligonucleotide column (e.g., CPG) with the AMA reagent. Allow the reagent to incubate with the support for 10 minutes at room temperature to cleave the 3'-succinate linkage[4].
-
Base Deprotection : Elute the cleaved oligonucleotide into a pressure-rated, tightly sealed vial (e.g., a screw-cap microcentrifuge tube with an O-ring). Incubate the vial in a heating block at 65°C for exactly 10 minutes to achieve complete removal of the N4-acetyl and other base protecting groups[4][5].
-
Quenching and Workup : Immediately transfer the vial to an ice bath for 5 minutes. This rapidly lowers the internal pressure and prevents sample boil-over upon opening. Evaporate the AMA reagent to dryness using a vacuum centrifuge (SpeedVac) prior to downstream HPLC or PAGE purification[6].
Protocol B: Standard Deprotection (For Bz-dC Assembled Oligos)
This protocol relies on prolonged thermodynamic exposure to ammonia to safely hydrolyze the robust benzoyl group without inducing transamination.
-
Reagent Preparation : Obtain fresh, concentrated aqueous ammonium hydroxide (28-30%)[2].
-
Solid Support Cleavage : Pass the ammonium hydroxide through the synthesis column to cleave the oligonucleotide from the solid support[7].
-
Base Deprotection : Collect the eluate in a tightly sealed, pressure-rated vial. Incubate at 55°C for 8 to 16 hours to ensure complete hydrolysis of the robust N4-benzoyl groups[2].
-
Quenching and Workup : Cool the vial to room temperature. Evaporate the ammonia solution under vacuum to yield the crude, deprotected oligonucleotide[7][8].
References
-
BenchChem. A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis. 1
-
Organic & Biomolecular Chemistry (RSC Publishing). Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites.3
-
Qualitysystems. Fast Deprotection Chemistry. 5
-
PubMed. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites.9
-
RSC Publishing. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites. Link
-
Zenodo. Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.10
-
BenchChem. N6-Benzoyl-2'-deoxyadenosine. 7
-
Glen Research. Glen Report 7.12: UltraFast Chemistry. 4
-
Oxford Academic. Synthesis and radioiodination of a stannyl oligodeoxyribonucleotide. 6
-
BenchChem. An In-depth Technical Guide to the N4-Benzoyl Protecting Group. 2
-
BenchChem. The Benzoyl Protecting Group in Oligonucleotide Synthesis: A Technical Guide. 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. glenresearch.com [glenresearch.com]
- 5. Fast Deprotection [qualitysystems.com.tw]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Post-synthetic transamination at position N4 of cytosine in oligonucleotides assembled with routinely used phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
N4-Acetyl-2'-deoxycytidine: Chemical Dynamics, Stability, and Applications in Advanced Therapeutics
Executive Summary
N4-Acetyl-2'-deoxycytidine (Ac-dC) is a highly specialized nucleoside analog that serves a dual purpose in modern biochemical engineering. As a protected building block, it is indispensable for the high-yield solid-phase synthesis of oligonucleotides[]. As a bioactive molecule, it functions as a potent inhibitor of DNA synthesis, making it a critical asset in the development of antiviral and anticancer therapeutics[2],[3]. This technical guide explores the chemical properties, stability kinetics, and self-validating experimental workflows associated with Ac-dC, providing a comprehensive resource for drug development professionals.
Chemical and Physical Properties
The structural modification of 2'-deoxycytidine via the addition of an acetyl group at the N4 exocyclic amine fundamentally alters its solubility, stability, and reactivity[3]. This acetylation protects the amine from unwanted side reactions during harsh chemical synthesis while enhancing its compatibility with organic solvents[3].
Table 1: Quantitative Physicochemical Data of N4-Acetyl-2'-deoxycytidine
| Property | Value | Reference |
| IUPAC Name | N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | [4] |
| CAS Registry Number | 32909-05-0 | [5] |
| Molecular Formula | C₁₁H₁₅N₃O₅ | [4] |
| Molecular Weight | 269.25 g/mol | [4] |
| Physical Form | White to off-white powder or crystals | [5] |
| Melting Point | 154 – 161 °C | [2] |
| Storage Temperature | 0 – 8 °C (Sealed and dry) | [2],[5] |
| Purity Standards | ≥ 97% to 98% (HPLC) | [2],[5] |
Mechanistic Biochemistry: Beyond a Passive Scaffold
While primarily recognized as a precursor in DNA synthesis, Ac-dC possesses intrinsic biochemical activity that is leveraged in epigenetic research and oncology[2].
Ribonucleotide Reductase (RNR) Inhibition
Ac-dC acts as a competitive nucleoside analogue that directly targets and binds to the active site of the enzyme ribonucleotide reductase (RNR)[3],[6]. RNR is responsible for the de novo synthesis of deoxyribonucleotides (dNDPs) from ribonucleotides (NDPs). By blocking this enzymatic conversion, Ac-dC depletes the intracellular dNTP pool[3],[6]. This depletion halts DNA replication, effectively arresting cell proliferation and inducing apoptosis in rapidly dividing cancer cells or virus-infected cells[3],[6].
Mechanism of N4-Acetyl-2'-deoxycytidine inhibiting ribonucleotide reductase.
Stability Kinetics and Protecting Group Rationale
In the context of automated oligonucleotide synthesis, the exocyclic amine of cytosine must be masked. The choice of the acetyl (Ac) group over the traditional benzoyl (Bz) group is driven by specific kinetic requirements:
-
Acid/Oxidation Stability: The N4-acetyl bond is highly stable under the acidic conditions of detritylation (using trichloroacetic acid) and the oxidative conditions of the iodine cycle.
-
Base Lability (Fast Deprotection): The acetyl group is highly susceptible to basic hydrolysis. Post-synthesis, it can be cleaved rapidly using concentrated aqueous ammonia or AMA (ammonium hydroxide/methylamine) at room temperature or mild heat. This rapid deprotection minimizes the exposure of the newly synthesized oligonucleotide to harsh alkaline conditions, which is a critical causality factor when synthesizing easily degradable RNA chimeras or heavily modified antisense oligonucleotides[].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems, meaning the success of the protocol is quantitatively verified by the intrinsic outputs of the steps themselves.
Workflow 1: Solid-Phase Oligonucleotide Synthesis using Ac-dC Phosphoramidite
This protocol utilizes the derivatized form of Ac-dC: 5'-O-DMT-N4-Acetyl-2'-deoxycytidine 3'-CE phosphoramidite (CAS 154110-40-4)[].
Step-by-Step Methodology:
-
Detritylation: Expose the solid support-bound growing chain to 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Causality: TCA provides the precise pKa required to cleave the 5'-DMT protecting group without causing depurination of the nucleobases.
-
Self-Validation: The cleaved DMT cation produces a bright orange color. By measuring the UV absorbance of the effluent at 498 nm, the system self-validates the yield of the previous coupling step.
-
-
Coupling: Introduce the 5'-O-DMT-Ac-dC phosphoramidite monomer alongside an activator (e.g., 5-Ethylthio-1H-tetrazole) in Acetonitrile.
-
Causality: The activator protonates the diisopropylamino group of the phosphoramidite, turning it into a highly reactive leaving group, facilitating nucleophilic attack by the free 5'-OH of the solid support chain.
-
-
Capping: Flood the column with Acetic Anhydride and N-Methylimidazole in Pyridine.
-
Causality: Any unreacted 5'-OH groups are acetylated (capped) to prevent them from participating in subsequent cycles, which would otherwise create deletion mutations (n-1 sequences) that are difficult to purify.
-
-
Oxidation: Treat the newly formed unstable phosphite triester with 0.02 M Iodine in Water/Pyridine/THF.
-
Causality: Iodine oxidizes the phosphorus from a P(III) to a stable P(V) phosphotriester linkage, locking the Ac-dC monomer permanently into the DNA backbone.
-
Solid-phase oligonucleotide synthesis cycle utilizing Ac-dC phosphoramidite.
Workflow 2: Stability Assessment and Deprotection Verification via RP-HPLC
To confirm the successful removal of the N4-acetyl group post-synthesis, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow is utilized.
Step-by-Step Methodology:
-
Ammonolysis (Cleavage & Deprotection): Transfer the solid support to a sealed vial containing 30% aqueous ammonium hydroxide. Incubate at 55 °C for 8 hours.
-
Causality: The heat and strong base simultaneously cleave the oligonucleotide from the solid support, remove the cyanoethyl groups from the phosphate backbone, and hydrolyze the N4-acetyl group from the cytidine bases, reverting them to natural 2'-deoxycytidine.
-
-
Lyophilization: Cool the vial and evaporate the ammonia under vacuum to dryness. Resuspend the pellet in 0.1 M Triethylammonium acetate (TEAA) buffer (pH 7.0).
-
RP-HPLC Analysis: Inject the sample onto a C18 analytical column. Run a linear gradient of 5% to 30% Acetonitrile in 0.1 M TEAA over 30 minutes.
-
Self-Validation: Ac-dC is significantly more hydrophobic than natural dC due to the acetyl group. If deprotection is incomplete, a distinct secondary peak will elute at a later retention time. The absolute disappearance of the late-eluting Ac-dC peak and the presence of a single sharp peak for the target oligonucleotide self-validates the complete hydrolysis of the protecting group.
-
Conclusion
N4-Acetyl-2'-deoxycytidine bridges the gap between synthetic organic chemistry and molecular biology. Its finely tuned stability profile allows it to endure the rigorous cycles of automated DNA synthesis while remaining labile enough for rapid post-synthetic deprotection. Furthermore, its ability to competitively inhibit ribonucleotide reductase cements its status as a highly valuable nucleoside analog in the ongoing development of targeted antiviral and anticancer therapies.
References
-
N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem Source: nih.gov URL:[Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 32909-05-0: N-Acetyl-2'-deoxycytidine | CymitQuimica [cymitquimica.com]
- 4. N4-Acetyl-2'-deoxycytidine | C11H15N3O5 | CID 11346228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N4-Acetyl-2'-deoxycytidine | 32909-05-0 [sigmaaldrich.com]
- 6. N4-Acetyl-2'-Deoxycytidine, 32909-05-0 | BroadPharm [broadpharm.com]
The Gatekeeper of Fidelity: How the N4-Acetyl Group Prevents Debilitating Side Reactions During DNA Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic DNA, precision is paramount. The automated chemical synthesis of oligonucleotides has revolutionized molecular biology and drug development, enabling the creation of custom DNA sequences for a myriad of applications. However, the very nature of the chemical steps involved presents inherent challenges, primarily the potential for unwanted side reactions that can compromise the integrity and function of the final product. At the heart of ensuring high-fidelity DNA synthesis lies a crucial chemical modification: the N4-acetyl group on the cytosine base. This technical guide delves into the critical role of this protecting group, elucidating the mechanisms by which it prevents deleterious side reactions and ensures the synthesis of accurate and functional DNA molecules.
The Imperative of Protecting Groups in Oligonucleotide Synthesis
The exocyclic amino groups of adenine, guanine, and cytosine are particularly susceptible to unwanted reactions.[1] For cytosine, the exocyclic amine at the N4 position is a primary site of vulnerability. Without protection, this amine group can undergo several detrimental side reactions, leading to the incorporation of incorrect bases and ultimately, a heterogeneous and non-functional final product.
The N4-Acetyl Group: A Stalwart Guardian of Cytosine's Integrity
The N4-acetyl group (Ac) is a widely used and highly effective protecting group for the exocyclic amine of deoxycytidine during phosphoramidite-based DNA synthesis.[3][4] Its primary function is to render the N4-amino group unreactive to the various chemical reagents used throughout the synthesis cycles.[2]
The acetyl group is introduced onto the cytosine base prior to its conversion into a phosphoramidite building block. This modification effectively converts the primary amine into a secondary amide, significantly reducing its nucleophilicity and preventing it from participating in undesired side reactions.
Preventing Deamination: Averting the Conversion of Cytosine to Uracil
One of the most significant side reactions that the N4-acetyl group prevents is the deamination of cytosine to uracil. This transformation can occur under the conditions used during certain steps of the synthesis cycle, particularly during the final deprotection step when the oligonucleotide is cleaved from the solid support and all protecting groups are removed.
Mechanism of Deamination: The exocyclic amine of an unprotected cytosine can be susceptible to nucleophilic attack, leading to its replacement with a hydroxyl group and the formation of uracil. This is a critical issue because uracil is not a standard DNA base and its presence can lead to mispairing during subsequent biological applications, such as PCR or sequencing.
The Protective Role of the N4-Acetyl Group: The N4-acetyl group effectively shields the exocyclic amine from nucleophilic attack. The amide bond formed is significantly more stable and less prone to hydrolysis than the free amine, thus preventing the deamination reaction from occurring.
Mitigating Other Undesirable Modifications
Beyond deamination, the unprotected N4-amino group of cytosine can also be susceptible to other modifications, such as reaction with acrylonitrile, a byproduct of the deprotection of the phosphate backbone.[3] These adducts can interfere with proper base pairing and the overall structure of the DNA duplex. The N4-acetyl group provides a steric and electronic barrier, preventing these and other unwanted modifications.
The Phosphoramidite Synthesis Cycle: Where Protection is Key
To fully appreciate the role of the N4-acetyl group, it is essential to understand the standard phosphoramidite synthesis cycle. Each cycle consists of four main steps: deblocking, coupling, capping, and oxidation.
| Step | Description | Role of N4-Acetyl Group |
| 1. Deblocking (Detritylation) | The 5'-hydroxyl group of the growing oligonucleotide chain, protected by a dimethoxytrityl (DMT) group, is removed by treatment with a mild acid (e.g., trichloroacetic acid or dichloroacetic acid).[5] | The N4-acetyl group must remain stable under these acidic conditions to prevent premature deprotection. |
| 2. Coupling | The next phosphoramidite building block, with its N4-acetyl protected cytosine, is activated and coupled to the free 5'-hydroxyl group of the growing chain.[6] | The acetyl group ensures that the exocyclic amine of cytosine does not interfere with the coupling reaction. |
| 3. Capping | Any unreacted 5'-hydroxyl groups are "capped" by acetylation to prevent the formation of deletion mutants in the final product.[1] | The N4-acetyl group on the incorporated cytosine remains intact during this step. |
| 4. Oxidation | The unstable phosphite triester linkage is oxidized to a more stable phosphate triester.[6] | The N4-acetyl group is stable to the oxidizing agents used. |
This cycle is repeated until the desired oligonucleotide sequence is synthesized.
Final Deprotection: The Controlled Removal of the Guardian
Once the synthesis is complete, the final step is to remove all protecting groups from the oligonucleotide chain and cleave it from the solid support. This is typically achieved by treatment with a strong base, such as concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.[3]
The N4-acetyl group is designed to be labile under these basic conditions, allowing for its clean and efficient removal without damaging the newly synthesized DNA strand. The rate of removal of the acetyl group is generally rapid, which is advantageous as it minimizes the exposure of the DNA to harsh basic conditions.[3]
Experimental Protocols and Workflows
Standard Solid-Phase Oligonucleotide Synthesis Protocol
The following is a generalized protocol for solid-phase DNA synthesis using phosphoramidite chemistry, highlighting the stages where the N4-acetyl group's presence is critical.
Materials:
-
Controlled Pore Glass (CPG) solid support with the first nucleoside attached.
-
Phosphoramidite solutions (A, G, C(Ac), T) in anhydrous acetonitrile.
-
Activator solution (e.g., tetrazole or a derivative in acetonitrile).
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).
-
Capping solutions (A: acetic anhydride/THF/lutidine; B: N-methylimidazole/THF).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide).
Workflow:
-
Deblocking: The CPG support is washed with the deblocking solution to remove the 5'-DMT group from the initial nucleoside.
-
Coupling: The N4-acetylcytidine phosphoramidite (or other protected phosphoramidite) and activator are delivered to the synthesis column to react with the free 5'-hydroxyl group.
-
Capping: The capping solutions are passed through the column to block any unreacted 5'-hydroxyls.
-
Oxidation: The oxidizing solution is introduced to stabilize the newly formed phosphite triester linkage.
-
Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.
-
Final Deblocking: The terminal 5'-DMT group is removed.
-
Cleavage and Deprotection: The CPG is treated with the cleavage and deprotection solution to release the oligonucleotide and remove all protecting groups, including the N4-acetyl group.
Visualization of the Phosphoramidite Cycle
Caption: Figure 1. The phosphoramidite synthesis cycle.
Mechanism of Cytosine Deamination and Prevention by N4-Acetylation
Caption: Figure 2. Prevention of deamination by N4-acetylation.
Conclusion: A Small Group with a Monumental Impact
The N4-acetyl group on cytosine is a cornerstone of modern, high-fidelity DNA synthesis. Its role extends beyond that of a simple protecting group; it is a critical determinant of the quality and accuracy of the final oligonucleotide product. By effectively preventing side reactions such as deamination, the N4-acetyl group ensures that the synthesized DNA is a faithful representation of the intended sequence. For researchers, scientists, and drug development professionals, a thorough understanding of the function of this and other protecting groups is essential for troubleshooting synthesis issues, optimizing protocols, and ultimately, advancing the frontiers of molecular biology and medicine. The seemingly minor addition of an acetyl group to the cytosine base has a monumental impact on the reliability and success of synthetic DNA applications.
References
-
ATDBio. (n.d.). Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
- Caruthers, M. H. (2013). The Chemical Synthesis of DNA/RNA: Our Gift to Science. In vivo, 27(1), 5–9.
- Grajkowski, A., Cieslak, J., & Beaucage, S. L. (2001). A new, mild and efficient approach to the synthesis of 3'-O-acetyl-2'-deoxynucleosides. Tetrahedron Letters, 42(45), 8001–8004.
-
Meier, J. L., et al. (2022). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. Journal of the American Chemical Society, 144(8), 3379–3384. Retrieved from [Link]
-
Twist Bioscience. (2020, July 28). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Oligonucleotide synthesis. Retrieved from [Link]
-
Zhang, X., & Wang, J. (2023). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. DNA, 3(2), 123-135. Retrieved from [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. twistbioscience.com [twistbioscience.com]
- 3. atdbio.com [atdbio.com]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. biotage.com [biotage.com]
Strategic Selection of Ac-dC vs. Bz-dC Phosphoramidites in Solid-Phase Oligonucleotide Synthesis: A Mechanistic and Operational Guide
Executive Summary
In solid-phase oligonucleotide synthesis (SPOS), the protection of exocyclic amines is a non-negotiable requirement to prevent unwanted branching and side reactions during phosphoramidite coupling. For cytidine, the choice of N4-protecting group—predominantly N4-Acetyl (Ac-dC) or N4-Benzoyl (Bz-dC) —dictates the entire downstream cleavage and deprotection strategy[1].
As high-throughput synthesis and complex modifications (e.g., fluorophores, RNA) become standard, the traditional overnight deprotection bottleneck is no longer viable for many laboratories. This whitepaper provides a rigorous mechanistic analysis of cytidine protecting groups, explaining the causality behind the dreaded transamination mutation, and offers self-validating experimental protocols to ensure absolute sequence fidelity.
Mechanistic Foundations: The Chemistry of Cytidine Protection
The Role of Exocyclic Amine Protection
During the coupling cycle, the exocyclic amine of cytosine is nucleophilic and can react with incoming activated phosphoramidites, leading to branched oligonucleotides. To pacify this reactivity, the amine is protected as an amide linkage.
-
Bz-dC (N4-Benzoyl-2'-deoxycytidine): The industry standard for unmodified DNA. It is highly stable and cost-effective but requires harsh, prolonged deprotection conditions[2].
-
Ac-dC (N4-Acetyl-2'-deoxycytidine): Designed for "UltraFAST" and "UltraMild" chemistries. The acetyl group is highly labile, allowing for rapid cleavage or the use of extremely mild reagents[3][4].
The Transamination Pitfall: Causality of the N4-Methyl-dC Mutation
When high-throughput synthesis demands faster turnaround, laboratories often switch to AMA (a 1:1 v/v mixture of 30% Ammonium Hydroxide and 40% aqueous Methylamine). AMA reduces deprotection time from 17 hours to just 10 minutes at 65°C[5].
However, exposing Bz-dC to AMA introduces a critical failure point. Cytosine protected via an amide linkage is susceptible to nucleophilic displacement at the C4 position of the pyrimidine ring. When standard aqueous ammonia is used, the nucleophile is ammonia (
When methylamine (
Conversely, the acetyl group (Ac-dC) is exceptionally labile. AMA hydrolyzes the acetyl carbonyl virtually instantaneously, completely bypassing the slower displacement reaction and ensuring 100% fidelity of the cytosine base[6].
Phosphoramidite Selection Matrix
To streamline assay development, the following matrix summarizes the operational parameters dictating the choice between Bz-dC and Ac-dC[1][4].
| Feature | Bz-dC (N4-Benzoyl) | Ac-dC (N4-Acetyl) |
| Primary Use Case | Standard unmodified DNA synthesis | High-throughput synthesis, RNA, sensitive dyes |
| Deprotection Reagent | 29% Ammonium Hydroxide ( | AMA (1:1 |
| Deprotection Kinetics | Slow (8–17 hours @ 55°C) | UltraFAST (10 mins @ 65°C) |
| Transamination Risk (AMA) | High (~5–10% N4-methyl-dC mutation) | None (Instantaneous hydrolysis) |
| Compatibility with TAMRA | Incompatible (Harsh conditions degrade dye) | Compatible (via UltraMild deprotection) |
| Cost & Stability | Highly cost-effective, excellent shelf-life | Slightly higher cost, requires careful handling |
Selection Logic and Reaction Pathways (Visualizations)
Figure 1: Decision tree for selecting Ac-dC vs. Bz-dC based on synthesis requirements.
Figure 2: Mechanistic pathways of Bz-dC and Ac-dC when exposed to AMA deprotection.
Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the analytical outcome inherently proves the execution was chemically sound. Below are the definitive workflows for utilizing these phosphoramidites.
Protocol A: Standard Overnight Deprotection (Bz-dC Workflow)
Objective: Cost-effective synthesis of unmodified DNA using highly stable monomers.
-
Synthesis: Load the synthesizer with standard monomers: Bz-dA, Bz-dC, iBu-dG, and T[1][8].
-
Cleavage & Deprotection: Treat the solid support with 29% aqueous Ammonium Hydroxide (
) at 55°C for 8 to 17 hours[2][8]. -
Validation (Self-Validating Step): Analyze the crude product via RP-HPLC. The system is validated by the presence of a single sharp peak. Incomplete deprotection of Bz-dC leaves hydrophobic benzoyl groups attached, which will manifest as distinct, late-eluting shoulder peaks.
Protocol B: UltraFAST AMA Deprotection (Ac-dC Workflow)
Objective: Rapid cleavage and deprotection of oligonucleotides to maximize throughput while preventing transamination.
-
Synthesis: Substitute Bz-dC with Ac-dC phosphoramidite on the synthesizer. Other standard monomers (Bz-dA, iBu-dG, T) remain unchanged[3].
-
Cleavage: Treat the solid support with AMA reagent (1:1 v/v 30%
/ 40% Methylamine) for 5 minutes at room temperature[3]. -
Deprotection: Incubate the eluted solution at 65°C for exactly 10 minutes[5].
-
Evaporation: Cool to room temperature and evaporate the AMA reagent to dryness using a SpeedVac.
-
Validation (Self-Validating Step): Resuspend in water and analyze via ESI-MS. The protocol is validated when the major peak matches the exact theoretical mass of the oligo, explicitly lacking a +14.016 Da adduct , which would indicate a failure to prevent N4-methyl transamination[7].
Protocol C: UltraMild Deprotection for Sensitive Modifications (Ac-dC Workflow)
Objective: Deprotection of oligonucleotides containing base-sensitive modifications (e.g., TAMRA, cyanine dyes) where harsh ammonia would degrade the fluorophore.
-
Synthesis: Utilize "UltraMild" phosphoramidites exclusively (Pac-dA, Ac-dC, iPr-Pac-dG, and T)[4]. Critical: Standard Cap A (acetic anhydride) must be replaced with an UltraMild Cap A (e.g., phenoxyacetic anhydride) to prevent irreversible acetylation of the sensitive dye or modified bases.
-
Cleavage & Deprotection: Treat the solid support with 0.05 M Potassium Carbonate (
) in Methanol for 4 hours at room temperature[4]. -
Neutralization: Neutralize the reaction with an equivalent volume of 2M TEAA (Triethylammonium acetate) buffer before drying to prevent base-catalyzed degradation during concentration.
-
Validation (Self-Validating Step): Analyze via RP-HPLC with dual-wavelength detection (e.g., 260 nm for DNA, 555 nm for TAMRA). A single, sharp co-eluting peak at both wavelengths validates the structural integrity of the dye-oligo conjugate.
References
-
[5] Title: Glen Report 26.14: Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection | Source: Glen Research | URL: 5
-
[1] Title: Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | Source: LGC, Biosearch Technologies | URL: 1
-
[7] Title: Glen Report 34-14: New Product — Ac-dC-5'-CE Phosphoramidite | Source: Glen Research | URL: 7
-
[6] Title: Ac-dC-CE Phosphoramidite - Excellence in Molecular Biology | Source: Cambio | URL: 6
-
[3] Title: Glen Report 7.12: UltraFast Chemistry | Source: Glen Research | URL: 3
-
[8] Title: Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation | Source: ResearchGate | URL: 8
-
[4] Title: Glen Report 25 Supplement: Deprotection - Volumes 1-5 | Source: Glen Research | URL: 4
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. DNA Phosphoramidites from Bioneer [us.bioneer.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
Advanced Synthesis Guide: N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
Topic: Advanced Synthesis of N4-Acetyl-2'-deoxy-5'-O-tritylcytidine Content Type: Technical Whitepaper / Laboratory Guide Audience: Senior Organic Chemists, Process Development Scientists, Oligonucleotide Engineers
Executive Summary & Structural Utility
The synthesis of This compound represents a critical junction in the preparation of modified nucleosides for oligonucleotide synthesis. While the 5'-O-dimethoxytrityl (DMT) derivative is the industry standard for solid-phase synthesis due to its rapid acid lability, the 5'-O-trityl (Tr) variant offers superior stability against premature detritylation during rigorous purification or specific enzymatic ligation steps.
This guide details a robust, scalable two-stage synthesis protocol. We bypass classical peracetylation routes in favor of a Transient Silylation Strategy , which ensures high N4-selectivity without requiring laborious intermediate purification.
Key Chemical Challenges Solved
-
Regioselectivity: Differentiating the exocyclic N4-amine from the 3' and 5' hydroxyls.
-
Bis-acetylation: Controlling the formation of N4,N4-diacetyl byproducts.
-
Trityl Selectivity: Preferential protection of the primary 5'-OH over the secondary 3'-OH.
Retrosynthetic Analysis & Strategy
The most efficient route disconnects the target into two primary transformations starting from 2'-deoxycytidine (dC).
-
N4-Acetylation: Achieved via "Transient Protection." The hydroxyls are temporarily masked with trimethylsilyl (TMS) groups, allowing selective acetylation of the amine. The TMS groups are then cleaved in situ.
-
5'-O-Tritylation: The N4-protected intermediate is reacted with trityl chloride (TrCl). The steric bulk of the trityl group naturally favors the primary 5'-hydroxyl.
Figure 1: Retrosynthetic disconnection showing the two-stage assembly strategy.
Detailed Experimental Protocol
Stage 1: One-Pot Synthesis of N4-Acetyl-2'-deoxycytidine (dC^Ac)
Principle: The "Transient Silyl" method uses Trimethylsilyl chloride (TMSCl) to kinetically protect the sugar hydroxyls. The N4-amine, being less nucleophilic toward silicon but highly reactive toward anhydrides, remains available for acylation or reacts to form a N-silyl intermediate that is subsequently acetylated.
Reagents & Stoichiometry
| Reagent | Equivalents (eq) | Role |
| 2'-Deoxycytidine (dC) | 1.0 | Substrate |
| Trimethylsilyl chloride (TMSCl) | 4.0 - 5.0 | Transient protection of 3'/5'-OH |
| Acetic Anhydride (Ac₂O) | 1.1 - 1.5 | Acetylating agent |
| Pyridine | Solvent (10 mL/g) | Base & Solvent |
| Aq. Ammonia / MeOH | Excess | Desilylation & hydrolysis of bis-acetyls |
Protocol
-
Drying: Dry 2'-deoxycytidine (10 g, 44 mmol) in a vacuum oven at 40°C overnight over P₂O₅. Moisture leads to TMSCl hydrolysis and incomplete protection.
-
Silylation: Suspend dC in dry Pyridine (100 mL) under Argon. Cool to 0°C. Add TMSCl (28 mL, 220 mmol) dropwise.
-
Observation: The suspension will clear as the silylated nucleoside dissolves. Stir at Room Temperature (RT) for 2 hours.
-
-
Acetylation: Add Acetic Anhydride (6.2 mL, 66 mmol) to the reaction mixture. Stir at RT for 3–4 hours.
-
Process Control: Monitor by TLC (or HPLC). You may observe a mixture of N4-mono-acetyl and N4,N4-diacetyl species.
-
-
Quench & Desilylation: Cool to 0°C. Cautiously add MeOH (20 mL) to quench excess anhydride and TMSCl. Then, add concentrated aqueous ammonia (20 mL). Stir for 30 minutes.
-
Mechanism:[1] This step cleaves the O-silyl ethers (very labile) and hydrolyzes any N4,N4-diacetyl species back to the desired N4-mono-acetyl product.
-
-
Isolation: Evaporate solvents under reduced pressure to a gum. Co-evaporate with toluene (2x) to remove pyridine.
-
Crystallization: Dissolve the residue in minimum hot EtOH and precipitate with Et₂O or crystallize from water/ethanol.
-
Target Yield: 85–90%.
-
Identity Confirmation: ¹H NMR (DMSO-d₆) should show the acetyl singlet at ~2.1 ppm and loss of amine protons.
-
Stage 2: 5'-O-Tritylation
Principle: The reaction exploits the steric hindrance of the bulky trityl group. The primary 5'-OH reacts significantly faster than the secondary 3'-OH.
Reagents & Stoichiometry
| Reagent | Equivalents (eq) | Role |
| N4-Acetyl-2'-deoxycytidine | 1.0 | Substrate |
| Trityl Chloride (TrCl) | 1.1 - 1.2 | Tritylating agent |
| Pyridine | Solvent | Base & Solvent |
| DMAP | 0.05 (Catalytic) | Acylation catalyst (optional, use with care) |
Protocol
-
Preparation: Co-evaporate N4-Acetyl-2'-deoxycytidine (5 g, 18.6 mmol) with dry pyridine (2x) to ensure anhydrous conditions.
-
Reaction: Dissolve in dry Pyridine (50 mL). Add Trityl Chloride (5.7 g, 20.5 mmol).
-
Incubation: Stir at RT or slightly elevated temperature (30–40°C) if reaction is sluggish.
-
Note: TrCl is less reactive than DMT-Cl. Reaction times may range from 4 to 12 hours.
-
Monitoring: TLC (DCM:MeOH 9:1). Look for the disappearance of the polar starting material and appearance of a higher Rf spot.
-
-
Workup: Pour the reaction mixture into ice-cold 5% NaHCO₃ solution. Extract with Dichloromethane (DCM) (3x).
-
Purification:
-
Wash organic layer with water and brine. Dry over Na₂SO₄.
-
Flash Chromatography: Silica gel pre-equilibrated with 1% Triethylamine (to prevent acid-catalyzed detritylation). Elute with a gradient of 0-5% MeOH in DCM.
-
-
Final Product: Isolate as a white foam or powder.
Reaction Pathway Visualization
Figure 2: Step-wise reaction pathway from starting material to final tritylated product.
Critical Process Parameters & Impurity Profile
To ensure "Senior Scientist" level reproducibility, one must control the following variables.
Table 1: Troubleshooting & Impurity Management
| Impurity / Issue | Cause | Corrective Action |
| N4,N4-Bis-acetyl-dC | Excess Ac₂O or insufficient hydrolysis time. | Extend the ammonia/methanol quench step. The second acetyl group is highly labile. |
| 3',5'-Di-O-trityl | Excess TrCl or high temperature. | Maintain strict stoichiometry (1.1 eq). Keep temp < 40°C. |
| Depyrimidination | Acidic conditions during workup. | Ensure all silica columns are neutralized with 1% Triethylamine or Pyridine. |
| Trityl Hydrolysis | Moisture in solvents or acidic silica. | Use anhydrous pyridine. Store final product with trace base or in a desiccator. |
Technical Note: Trityl (Tr) vs. Dimethoxytrityl (DMT)
While the protocol above specifies Trityl (Tr) , the industry standard for automated DNA synthesis is DMT .
-
DMT: Acid labile (removed by 3% TCA in DCM in seconds).
-
Trityl: Requires stronger acid or longer exposure (e.g., 80% Acetic Acid or stronger TCA conditions).
-
Application: Use the Tr-protected monomer when the oligonucleotide requires harsh purification conditions (e.g., warm HPLC) where DMT might fall off prematurely.
References
-
Vertex Pharmaceuticals. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv.[2] Link
-
MedChemExpress. 5'-O-DMT-N4-Ac-dC Product Monograph. (Accessed 2024). Link
-
BOC Sciences. Impurity Profiles in Nucleoside Synthesis. (Accessed 2024).
-
Kierzek, R. (2000).[3] Synthesis of Regioselectively Protected Forms of Cytidine Based on Enzyme-Catalyzed Deacetylation. Bioscience, Biotechnology, and Biochemistry.[3][4] Link
-
Chem-Impex. 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-deoxycytidine Technical Data. Link
Sources
N4-Acetylcytosine: The Cornerstone of Cytosine Protection in Automated Oligonucleotide Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase oligonucleotide synthesis has revolutionized molecular biology, enabling the routine production of custom DNA and RNA sequences for a vast array of applications, from diagnostic probes to therapeutic agents. The success of this automated chemical process hinges on a meticulously orchestrated series of reactions, where the precise addition of each nucleotide building block is paramount. Central to this precision is the use of protecting groups, temporary chemical modifications that shield reactive functional groups on the nucleobases, the sugar moiety, and the phosphate backbone.[1][2][3][4] This guide delves into the critical role of the N4-acetyl group for the protection of cytosine, a fundamental component of synthetic oligonucleotides. We will explore the chemical rationale for its use, its advantages over other protecting groups, and the practical implications for synthesis and deprotection protocols.
The Chemistry of Cytosine and the Imperative for Protection
The structure of deoxycytidine features a primary exocyclic amine at the N4 position of the cytosine base. This amine is nucleophilic and, if left unprotected, would readily react with the activated phosphoramidite monomers during the coupling step of oligonucleotide synthesis.[5] Such unwanted side reactions lead to the formation of branched oligonucleotides and truncated sequences, severely compromising the yield and purity of the desired full-length product.[5][6] Therefore, masking this reactive amine with a suitable protecting group is a non-negotiable prerequisite for successful oligonucleotide synthesis.[3][4]
N4-Acetyl (Ac) as the Protecting Group of Choice
The N4-acetyl group has emerged as a workhorse for cytosine protection in standard phosphoramidite chemistry.[7][8] Its widespread adoption is a consequence of a finely tuned balance of chemical properties that make it ideally suited for the rigors of automated solid-phase synthesis.
Chemical Properties and Advantages
-
Stability to Acidic Deprotection: Each cycle of oligonucleotide synthesis begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, under acidic conditions (e.g., using trichloroacetic or dichloroacetic acid).[3][9] The N4-acetyl group is stable under these acidic conditions, ensuring the integrity of the cytosine base throughout the synthesis.[5]
-
Inertness during Coupling and Capping: The acetyl-protected N4-amine is non-nucleophilic and does not interfere with the crucial phosphoramidite coupling reaction, where the 5'-hydroxyl of the growing chain attacks the activated phosphoramidite of the incoming nucleotide.[3][5][10] It also remains intact during the subsequent capping step, which acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.
-
Facile and Clean Removal: The N4-acetyl group is readily cleaved under the basic conditions used for the final deprotection and cleavage of the oligonucleotide from the solid support.[11] Standard protocols utilizing aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA) efficiently remove the acetyl group, regenerating the natural cytosine base.[7][12]
The use of N4-acetyl-dC is particularly advantageous when employing rapid deprotection strategies with AMA.[7] This is because the alternative and more traditional benzoyl (Bz) protecting group can undergo a side reaction with methylamine, leading to the formation of N4-methyl-dC as a persistent impurity.[7][] The acetyl group avoids this transamidation, resulting in a cleaner crude product and simplifying downstream purification.[7][]
Mechanism of Protection and Deprotection
The N4-acetyl group is introduced onto the 2'-deoxycytidine nucleoside prior to its conversion into a phosphoramidite monomer. This is typically achieved through a transient protection strategy where the hydroxyl groups are temporarily silylated, followed by acylation of the N4-amine with acetic anhydride.[14]
The removal of the N4-acetyl group during the final deprotection step occurs via ammonolysis.[12] The lone pair of electrons on the ammonia molecule attacks the electrophilic carbonyl carbon of the acetyl group, forming a tetrahedral intermediate. The collapse of this intermediate results in the cleavage of the amide bond, releasing the unprotected cytosine and forming acetamide as a byproduct.[15]
Experimental Protocols
The following are generalized protocols for the incorporation of N4-acetyl-dC phosphoramidite and the subsequent deprotection of the synthesized oligonucleotide.
Step-by-Step Guide to Incorporating N4-Acetyl-dC Phosphoramidite in Oligonucleotide Synthesis
This protocol assumes the use of a standard automated DNA synthesizer.
-
Reagent Preparation:
-
Dissolve N4-acetyl-dC phosphoramidite in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).
-
Ensure all other synthesis reagents (activator, capping reagents, oxidizing solution, and deblocking solution) are fresh and properly installed on the synthesizer.
-
-
Synthesis Cycle: The automated synthesis cycle for the incorporation of each N4-acetyl-dC monomer consists of the following steps:
-
Deblocking: Removal of the 5'-DMT group from the growing oligonucleotide chain with an acidic solution.
-
Coupling: Activation of the N4-acetyl-dC phosphoramidite with an activator (e.g., tetrazole or a derivative) and its subsequent reaction with the free 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.
-
Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate triester using an iodine solution.[10]
-
-
Post-Synthesis: Upon completion of the synthesis, the solid support containing the fully protected oligonucleotide is dried and collected.
Protocol for Post-Synthesis Deprotection and Cleavage
-
Cleavage and Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add a solution of concentrated ammonium hydroxide or AMA.
-
Heat the vial at a specified temperature (e.g., 55°C) for a designated period (this can range from a few hours to overnight, depending on the complexity of the oligonucleotide and the deprotection reagent used). This step simultaneously cleaves the oligonucleotide from the solid support and removes the N4-acetyl and other protecting groups.[7]
-
-
Work-up:
-
Cool the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Evaporate the ammonia or AMA solution to obtain the crude oligonucleotide pellet.
-
-
Purification: The crude oligonucleotide is then purified using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.
Comparative Analysis with Other Cytosine Protecting Groups
While N4-acetyl is the most commonly used protecting group for cytosine in routine oligonucleotide synthesis, other groups such as benzoyl (Bz) and isobutyryl (iBu) are also employed. The choice of protecting group can be influenced by the specific requirements of the synthesis, such as the presence of other sensitive modifications or the desired deprotection conditions.
| Protecting Group | Structure | Deprotection Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | -COCH3 | Mild to moderate basic conditions (e.g., NH4OH, AMA) | Rapid deprotection with AMA, avoids transamidation side reactions.[7] | Can be too labile for certain applications requiring more robust protection. |
| Benzoyl (Bz) | -COC6H5 | Harsher/longer basic conditions (e.g., concentrated NH4OH) | More stable than acetyl, historically the standard. | Slower deprotection, susceptible to transamidation with methylamine to form N4-methyl-dC impurity.[7][] |
| Isobutyryl (iBu) | -COCH(CH3)2 | Similar to benzoyl | Offers an alternative with slightly different deprotection kinetics. | Can be more difficult to remove than acetyl. |
The selection of a cytosine protecting group is a critical decision in the design of an oligonucleotide synthesis strategy. The following diagram illustrates a simplified decision-making process:
Caption: Decision tree for selecting a cytosine protecting group.
Troubleshooting and Considerations
-
Incomplete Deprotection: If analysis of the crude oligonucleotide reveals incomplete removal of the N4-acetyl group, extend the deprotection time or increase the temperature. Ensure the deprotection reagent is fresh and of high quality.
-
Side Reactions: While the N4-acetyl group is generally very reliable, the potential for side reactions, such as depurination at adenine and guanine residues, exists, particularly with prolonged exposure to the acidic deblocking solution.[16] Optimizing the deblocking time for each synthesis cycle can minimize this issue.
Conclusion
The N4-acetyl protecting group for cytosine is a cornerstone of modern oligonucleotide synthesis. Its judicious balance of stability during the synthesis cycle and lability during the final deprotection step ensures the high fidelity and yield of synthetic DNA and RNA. The N4-acetyl group's compatibility with rapid deprotection protocols and its ability to circumvent side reactions associated with other protecting groups solidify its position as the preferred choice for a wide range of applications. As the demand for synthetic oligonucleotides in research, diagnostics, and therapeutics continues to grow, a thorough understanding of the fundamental role of protecting groups like N4-acetylcytosine remains essential for all professionals in the field.
References
- Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311.
- Caruthers, M. H. (1985).
- Reddy, M. P., et al. (1997). A new method for the rapid deprotection of synthetic oligonucleotides. Tetrahedron Letters, 38(13), 2289-2292.
- Glen Research. (2010). Deprotection: A Practical Guide. Glen Report, 22(1).
-
Biotage. Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
- Ti, G. S., Gaffney, B. L., & Jones, R. A. (1982). Transient protection: efficient one-flask syntheses of protected deoxynucleosides. Journal of the American Chemical Society, 104(5), 1316–1319.
- Sonveaux, E. (1994). Protecting groups in oligonucleotide synthesis. Methods in Molecular Biology, 26, 1-71.
-
Wikipedia. (n.d.). Ammonolysis. Retrieved from [Link]
- Glen Research. (2010). Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Report, 22(19).
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Sources
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. inscinstech.quora.com [inscinstech.quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemical Synthesis of Oligonucleotides [biosyn.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. biotage.com [biotage.com]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
- 12. Ammonolysis - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. DSpace [dr.lib.iastate.edu]
- 16. glenresearch.com [glenresearch.com]
Methodological & Application
Application Note: Anhydrous Preparation and Dissolution Protocol for N4-Acetyl-dC Phosphoramidite
Abstract
Solid-phase oligonucleotide synthesis relies fundamentally on the high coupling efficiency of deoxynucleoside phosphoramidites[1]. Among these, N4-Acetyl-2'-deoxycytidine (N4-Ac-dC) phosphoramidite is a critical building block. It utilizes an acetyl protecting group to prevent exocyclic amine side reactions during chain elongation while enabling rapid, mild post-synthetic deprotection[2]. Because the P(III) reactive center is extraordinarily sensitive to moisture, the dissolution process must strictly exclude water to prevent the formation of inert H-phosphonate defects[1]. This application note details the field-proven methodology for dissolving N4-Ac-dC phosphoramidite in anhydrous acetonitrile, ensuring optimal stepwise coupling yields and maintaining a self-validating quality control system.
Mechanistic Insights: Causality in Phosphoramidite Preparation
As a Senior Application Scientist, it is critical to understand that protocol steps are not arbitrary; they are dictated by the physical chemistry of the reagents.
1. The Imperative of Anhydrous Conditions: The tetrazole-mediated coupling of phosphoramidites is highly sensitive to water[1]. If atmospheric moisture or wet solvent is introduced, the activated phosphoramidite undergoes rapid hydrolysis, losing its diisopropylamine leaving group[1]. This converts the reactive monomer into a stable, unreactive H-phosphonate, permanently capping the potential for that monomer to elongate the DNA chain and drastically reducing the overall synthesis yield.
2. The Role of Molecular Sieves: Even when using certified anhydrous acetonitrile (<20 ppm H₂O), the repeated piercing of the septum by the automated synthesizer's delivery needles can introduce trace atmospheric moisture[3]. The addition of activated molecular sieves acts as an in-situ thermodynamic sink for water, continuously scavenging moisture and extending the reagent's viable shelf life on the instrument[4].
3. Concentration Dynamics: Standard synthesis protocols utilize a 0.1 M concentration of phosphoramidite[5]. However, for specialized applications, specific synthesizer fluidics, or longer oligonucleotides, adjusting the concentration (e.g., to 0.067 M) can optimize the stoichiometric excess and improve the fluidic delivery during the coupling step[4].
Mechanistic pathway showing successful chain elongation versus moisture-induced hydrolysis.
Materials and Reagents
To establish a self-validating system, all reagents must meet strict purity and moisture specifications prior to beginning the protocol.
| Reagent / Material | Specification / Grade | Purpose in Workflow |
| N4-Acetyl-dC Phosphoramidite | Lyophilized solid, ≥98% purity | Active cytidine monomer for DNA chain elongation. |
| Acetonitrile (ACN) | Anhydrous, <20 ppm H₂O | Universal solvent; dissolves amidite without causing hydrolysis[3]. |
| Argon or Nitrogen Gas | Ultra-high purity, dry | Displaces atmospheric air to maintain an inert headspace[4]. |
| Molecular Sieves | Type 3Å, activated | Scavenges trace water introduced during dissolution and synthesis[4]. |
| Glass Syringes | Oven-dried, sterile | Ensures moisture-free transfer of the anhydrous solvent. |
Quantitative Dilution Guidelines
The following table summarizes the exact volumes of anhydrous acetonitrile required to achieve standard working concentrations based on common commercial pack sizes.
| Pack Size (µmol) | Target Concentration | Volume of Anhydrous Acetonitrile (mL) |
| 100 | 0.1 M (Standard)[5] | 1.00 |
| 100 | 0.067 M (Dilute)[4] | 1.50 |
| 250 | 0.1 M (Standard)[5] | 2.50 |
| 250 | 0.067 M (Dilute)[4] | 3.73 |
| 500 | 0.1 M (Standard)[5] | 5.00 |
| 500 | 0.067 M (Dilute)[4] | 7.46 |
| 1000 | 0.1 M (Standard)[5] | 10.00 |
| 1000 | 0.067 M (Dilute)[4] | 14.93 |
Step-by-Step Experimental Protocol
Phase 1: Equilibration (Critical Step)
-
Remove the sealed vial of lyophilized N4-Ac-dC phosphoramidite from the -20°C storage freezer.
-
Causality Check: Do not open the vial immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 1–2 hours. Opening a cold vial causes immediate condensation of atmospheric moisture onto the inner walls, which will irreversibly hydrolyze the amidite upon solvent addition.
Phase 2: Inert Atmosphere & Solvent Addition
-
Once equilibrated to room temperature, carefully remove the outer seal. If the vial does not have a septum, quickly transfer it to a glove box or continuously purge the headspace with dry Argon or Nitrogen gas[4].
-
Using an oven-dried, moisture-free glass syringe, extract the required volume of anhydrous acetonitrile (refer to the Dilution Guidelines table)[3].
-
Inject the acetonitrile directly through the septum into the phosphoramidite vial.
Phase 3: Dissolution & Stabilization
-
Gently swirl the vial to dissolve the solid powder.
-
Causality Check: Avoid vigorous vortexing. Vortexing introduces microbubbles and splashes the solution onto the upper walls and septum, creating concentration gradients and risking crystallization outside the reach of the synthesizer's draw tube.
-
Verify complete dissolution by visual inspection against a light source; the solution must be entirely transparent.
-
Quickly uncap the vial under an Argon stream and add activated molecular sieves (approximately 20 beads per mL of solvent)[4].
-
Recap the vial securely and allow it to sit for 12 hours (or overnight) at room temperature to ensure complete moisture scavenging before use[4].
Phase 4: Synthesizer Loading & Shelf Life
-
Attach the dissolved N4-Ac-dC phosphoramidite to the appropriate port on the automated DNA synthesizer.
-
Causality Check: Utilize the dissolved reagent within 48 hours[6]. Prolonged storage in solution, even over molecular sieves, leads to gradual oxidation and degradation of the P(III) center, which manifests as an accumulation of (n-1) failure sequences during synthesis.
Workflow for the anhydrous dissolution of N4-Acetyl-dC phosphoramidite.
Quality Control & Troubleshooting
A self-validating protocol requires immediate identification of failure points:
-
Reduced Coupling Efficiency: If the trityl monitor indicates a sudden drop in coupling efficiency specifically at cytidine cycles, the N4-Ac-dC solution has likely absorbed moisture. Discard the solution immediately, flush the synthesizer line with anhydrous acetonitrile, and prepare a fresh bottle.
-
Turbidity in Solution: If the solution appears cloudy after 10 minutes of swirling, the acetonitrile may have polymerized impurities or the amidite has severely degraded. Do not use turbid solutions , as particulate matter will irreversibly clog the synthesizer's inline frits and microvalves.
References
-
Wikipedia Contributors. "Oligonucleotide synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Glen Research. "Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers." Glen Research Resources. Available at: [Link]
-
Indian Institute of Technology Bombay (IITB). "Synthesis of N2-Aryl-2'-Deoxyguanosine Modified Phosphoramidites and Oligonucleotides." Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Glen Research. "Abasic II Phosphoramidite Product Data." Glen Research Catalog. Available at: [Link]
Sources
- 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 2. glenresearch.com [glenresearch.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Synthesis of the Tellurium-Derivatized Phosphoramidites and their Incorporation into DNA Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ether.chem.iitb.ac.in [ether.chem.iitb.ac.in]
Application Note: High-Efficiency Solid-Phase Oligonucleotide Synthesis Using N4-Acetyl-dC
Executive Summary & Mechanistic Rationale
In modern solid-phase oligonucleotide synthesis (SPOS), the choice of exocyclic amine protecting groups dictates the downstream cleavage and deprotection conditions. Traditionally, the N4-benzoyl (Bz) group has been utilized for cytidine protection. However, the increasing demand for high-throughput synthesis and the incorporation of sensitive modifications (e.g., fluorophores, quenchers, and modified nucleobases) require accelerated or ultra-mild deprotection strategies.
N4-acetyl-deoxycytidine (Ac-dC) phosphoramidite is specifically engineered to address these challenges[1].
The Transamination Problem (Causality of Choice): When utilizing Ammonium Hydroxide/Methylamine (AMA) for ultra-fast deprotection (65°C for 10 minutes), the traditional N4-benzoyl group undergoes a competitive transamidation reaction with methylamine. This side reaction generates a persistent N4-methyl-dC impurity, resulting in an irreversible +14 Da mass shift and up to a 10% reduction in overall yield[2].
The Ac-dC Solution: The N4-acetyl group exhibits significantly faster hydrolysis kinetics compared to transamination. When treated with AMA, Ac-dC undergoes rapid and clean cleavage, yielding native cytidine without the N4-methyl adduct[2]. Furthermore, Ac-dC is a critical component of "Ultra-Mild" synthesis protocols. For oligonucleotides containing fragile modifications—such as C5-amino-alkyl substituted 2′-deoxyuridines—standard deprotection (55°C, 8-16 hours) causes severe degradation. Ac-dC allows for complete deprotection using concentrated aqueous ammonia at room temperature[3].
Mechanistic divergence of N4-Benzoyl vs. N4-Acetyl cytidine during AMA deprotection.
Comparative Data: Deprotection Kinetics & Purity
The following table summarizes the operational differences between Bz-dC and Ac-dC, highlighting the quantitative and qualitative advantages of Ac-dC[1].
| Parameter | N4-Benzoyl-dC (Bz-dC) | N4-Acetyl-dC (Ac-dC) |
| Standard Deprotection | Conc. NH4OH (55°C, 8-16h) | Conc. NH4OH (Room Temp, 12h) |
| Fast Deprotection (AMA) | Not Recommended (Side reactions) | AMA (65°C, 10 min) |
| Side Reaction with AMA | ~10% N4-methyl-dC formation | Negligible |
| Application Suitability | Unmodified, standard DNA | High-throughput, sensitive modifications |
| Coupling Efficiency | >99% | >99% |
Experimental Protocol: Solid-Phase Synthesis & Deprotection
This protocol outlines a self-validating system for synthesizing oligonucleotides using Ac-dC, ensuring high coupling efficiency and preventing downstream impurities.
Reagent Preparation
-
Phosphoramidite Dilution: Dissolve Ac-dC phosphoramidite in anhydrous acetonitrile (CH3CN) to a final concentration of 0.1 M. For highly modified sequences or bulky modifications, increase the concentration to 0.15 M to drive the coupling kinetics[3].
-
Quality Control: Ensure the moisture content of the CH3CN is strictly <30 ppm. Moisture directly hydrolyzes the phosphoramidite, drastically reducing coupling efficiency. Use molecular sieves (4 Å) if necessary[4].
Solid-Phase Synthesis Cycle
The synthesis is performed on an automated DNA/RNA synthesizer using standard controlled pore glass (CPG) solid support[4].
-
Detritylation (Deblock): Treat the CPG with 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-dimethoxytrityl (DMT) group.
-
Coupling: Co-inject the 0.1 M Ac-dC phosphoramidite with an activator (e.g., 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in CH3CN). Standard coupling time is 2 minutes; extend to 6-10 minutes if coupling adjacent to bulky modifications[4].
-
Capping: Flood the column with Cap A (THF/Lutidine/Acetic Anhydride 8:1:1) and Cap B (16% N-Methylimidazole in THF) to acetylate unreacted 5'-hydroxyl groups, preventing deletion sequences[4].
-
Oxidation: Treat with 0.02 M Iodine in THF/Pyridine/Water to convert the unstable phosphite triester to a stable phosphotriester[4].
Standard automated solid-phase oligonucleotide synthesis cycle utilizing Ac-dC.
Cleavage and Deprotection Workflows
Select the deprotection workflow based on the presence of other modifications in the sequence.
Workflow A: Ultra-Fast Deprotection (Standard Ac-dC Use) Objective: Rapid turnaround for high-throughput synthesis without inducing transamination[1].
-
Transfer the CPG to a sealed pressure vial.
-
Add 1.0 mL of AMA reagent (1:1 mixture of 28-30% Ammonium Hydroxide and 40% aqueous Methylamine)[1].
-
Incubate at 65°C for 10 minutes (or Room Temperature for 2 hours)[1].
-
Cool the vial completely before opening to prevent loss of the volatile oligo-containing solution.
Workflow B: Ultra-Mild Deprotection (For Sensitive Modifications) Objective: Prevent degradation of fragile functional groups (e.g., C5-amino-alkyl dU analogues)[3].
-
Transfer the CPG to a sealed vial.
-
Add 1.0 mL of concentrated aqueous ammonia (28-30%)[3].
-
Incubate at Room Temperature for 12 hours[3].
-
Note: Do not use heat. The Ac-dC group will fully hydrolyze at room temperature, preserving the integrity of the modified bases[3].
Downstream Validation & Purification
A self-validating protocol requires rigorous analytical confirmation of the deprotection step.
-
Evaporation: Evaporate the deprotection solution using a SpeedVac to remove ammonia/methylamine.
-
HPLC Purification: Purify the crude oligonucleotide using Reverse-Phase HPLC (ODS C18 column, 300 × 4.6 mm). Use a flow rate of 1 mL/min with a gradient of 5–65% CH3CN in 0.1 M triethylammonium acetate (TEAA) buffer, pH 6.5[3].
-
Mass Spectrometry (Critical Step): Analyze the purified fraction via ESI-MS or MALDI-TOF.
-
Validation Logic: The theoretical mass must match the observed mass. If Bz-dC was mistakenly used with AMA, a +14 Da mass shift (per cytidine residue) will be observed due to the N4-methyl-dC adduct[2]. The use of Ac-dC guarantees the absence of this mass anomaly, validating the chemical logic of the synthesis.
-
References
1.2. A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis , Benchchem. 1 1.3. Amino-functionalized DNA: the properties of C5-amino-alkyl substituted 2′-deoxyuridines and their application in DNA triplex formation , Nucleic Acids Research | Oxford Academic. 3 1.4. An In-depth Technical Guide to the N4-Benzoyl Protecting Group , Benchchem. 2 1.6. Synthesis of N2‐Aryl‐2′‐Deoxyguanosine Modified Phosphoramidites and Oligonucleotides , IITB. 4
Sources
Coupling time for N4-Acetyl-2'-deoxy-5'-O-tritylcytidine phosphoramidite
Topic: Optimizing Coupling Time for N4-Acetyl-2'-deoxy-5'-O-tritylcytidine Phosphoramidite in Oligonucleotide Synthesis
Executive Summary
This compound phosphoramidite (Ac-dC) is a critical building block in modern oligonucleotide synthesis, prized for its compatibility with rapid and mild deprotection protocols such as those using ammonium hydroxide/methylamine (AMA).[1][2] This allows for faster turnaround times and is crucial for synthesizing oligonucleotides containing sensitive modifications. While often considered a "standard" phosphoramidite, achieving near-quantitative coupling efficiency (>99%) is paramount for the synthesis of high-purity, full-length oligonucleotides. Stepwise yield has a multiplicative effect, meaning small inefficiencies become significant defects in longer sequences.[] This guide provides a technical overview and a detailed protocol for empirically determining the optimal coupling time for Ac-dC phosphoramidite, ensuring the highest possible synthesis fidelity.
The Chemistry of Coupling: A Deeper Dive
The solid-phase synthesis of oligonucleotides via phosphoramidite chemistry is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[4][5][6] The coupling step, where a new phosphoramidite monomer is added to the growing oligonucleotide chain, is arguably the most critical for the final product's quality.
The reaction proceeds as follows:
-
Activation: A weak acid activator, such as 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT), protonates the diisopropylamino group of the Ac-dC phosphoramidite.[7] This transforms it into a highly reactive phosphonium intermediate.
-
Nucleophilic Attack: The now-free 5'-hydroxyl group of the support-bound oligonucleotide chain acts as a nucleophile, attacking the activated phosphorus center.[8] This forms a new phosphite triester linkage and displaces the diisopropylamino group.
While the acetyl protecting group on the exocyclic amine of cytidine does not impart significant steric hindrance compared to bulkier modifications, assuming a "one-size-fits-all" coupling time can be detrimental. Factors such as reagent purity, activator choice, synthesizer fluidics, and sequence context can all influence the required reaction time.[][9] Therefore, empirical validation is not just recommended; it is essential for robust and reproducible synthesis.
Key Factors Influencing Ac-dC Coupling Efficiency
Before proceeding to protocol optimization, it is crucial to control for variables that can confound results:
-
Reagent Quality and Anhydrous Conditions: Phosphoramidites are extremely sensitive to moisture. Water will readily react with the activated intermediate, capping the growing chain and terminating the synthesis.[7][9] All solvents, particularly acetonitrile (ACN), must be anhydrous (<30 ppm water), and phosphoramidite solutions should be freshly prepared.[10]
-
Activator Choice and Concentration: DCI is a highly effective, non-hygroscopic activator known for reducing coupling times due to its higher nucleophilicity compared to tetrazole derivatives.[7] Ensuring the activator is fully dissolved and at the correct concentration (e.g., 0.25 M for DCI in routine synthesis) is critical.[11]
-
Phosphoramidite Concentration: A higher concentration of the phosphoramidite (e.g., 0.1 M) can help drive the reaction to completion, especially for challenging couplings.[10]
-
Solid Support and Sequence Context: The accessibility of the 5'-OH group can be affected by the type of solid support and the sequence being synthesized. GC-rich regions or sequences prone to forming secondary structures can impede coupling.[]
Experimental Protocol: Determining Optimal Coupling Time
This protocol describes a time-course study to identify the minimum time required to achieve maximum coupling efficiency for Ac-dC phosphoramidite.
4.1. Materials and Reagents
-
Phosphoramidites: High-purity this compound (Ac-dC) and other standard DNA phosphoramidites (dA, dG, T).
-
Solid Support: Controlled Pore Glass (CPG) or polystyrene support pre-loaded with the initial nucleoside.
-
Solvents: Anhydrous acetonitrile (ACN, <30 ppm H₂O).
-
Activator: 0.25 M 4,5-Dicyanoimidazole (DCI) in ACN.
-
Synthesis Reagents: Deblocking, Capping (A and B), and Oxidizing solutions for automated synthesis.
-
Cleavage/Deprotection: Ammonium hydroxide/40% methylamine (AMA) 1:1 (v/v).
-
Analysis: HPLC/UPLC system with a suitable reverse-phase column, Mass Spectrometer (ESI-MS).
4.2. Experimental Workflow
The core of this protocol is to synthesize a short, identical test sequence multiple times, varying only the coupling time for the Ac-dC monomer.
Caption: Workflow for empirical determination of Ac-dC coupling time.
4.3. Step-by-Step Methodology
-
Test Sequence Design: Choose a simple, short sequence (e.g., 10-15 bases) that is unlikely to form strong secondary structures. Position the Ac-dC monomer centrally to avoid any potential end-effects. A good example is 5'-TGA-C-GAT-3' .
-
Synthesizer Programming:
-
Prepare fresh 0.1 M solutions of all phosphoramidites in anhydrous ACN.
-
Ensure the activator line is primed with fresh 0.25 M DCI.
-
Program four separate syntheses of the test sequence.
-
For all standard monomers (T, G, A), use a standard, validated coupling time (e.g., 30 seconds).[12]
-
For the Ac-dC monomer incorporation step, set the coupling times as follows:
-
Synthesis 1: 30 seconds
-
Synthesis 2: 60 seconds
-
Synthesis 3: 90 seconds
-
Synthesis 4: 120 seconds
-
-
-
Synthesis Execution: Run the syntheses on an automated platform. If available, use online trityl monitoring to get a real-time indication of stepwise coupling efficiency. A significant drop in the trityl signal after the Ac-dC addition suggests a coupling issue.[9]
-
Cleavage and Deprotection:
-
After synthesis, dry the solid support thoroughly.
-
Cleave and deprotect the oligonucleotides using AMA (1.0 mL, 10 minutes at 65°C or as recommended for other modifications present).[2][13] The use of Ac-dC is specifically advantageous here, as it avoids the transamination side-reaction that can occur with Benzoyl-dC (Bz-dC) in the presence of methylamine.[1]
-
Evaporate the AMA to yield the crude oligonucleotide pellet.
-
-
Sample Analysis:
-
Resuspend the crude product in an appropriate sterile, nuclease-free buffer or water.
-
Analyze each sample by reverse-phase HPLC or UPLC. The primary metric is the purity of the full-length product (FLP). A significant peak corresponding to the n-1 sequence (missing the bases added after the test monomer) is a direct indicator of poor coupling efficiency for the Ac-dC monomer.[9]
-
Confirm the identity of the main peak (FLP) and major impurities (e.g., n-1 deletion) for each run using mass spectrometry.
-
Data Interpretation and Recommendations
The goal is to find the "knee of the curve"—the shortest time that provides the maximum coupling efficiency without promoting side reactions.
Table 1: Hypothetical Results of Ac-dC Coupling Time Optimization
| Coupling Time (s) | Stepwise Coupling Efficiency (%) (from Trityl) | Full-Length Product Purity (%) (from HPLC) | Key Observations |
| 30 | 97.5% | 85.2% | Significant (n-1) peak observed, indicating incomplete coupling. |
| 60 | 99.2% | 94.8% | Major reduction in (n-1) impurity. Purity is high. |
| 90 | 99.3% | 95.1% | Purity is marginally higher than 60s. Essentially complete coupling. |
| 120 | 99.3% | 95.0% | No significant improvement over 90s. Potential for minor side reactions with extended time. |
Analysis: Based on the hypothetical data above, a 30-second coupling time is insufficient. While 60 seconds provides a dramatic improvement, 90 seconds yields a marginally higher purity. Extending the time to 120 seconds offers no benefit.
Recommendation: For this specific synthesizer and set of reagents, a coupling time of 60 to 90 seconds would be recommended for Ac-dC. A 60-second time may be chosen for routine synthesis to maximize throughput, while a 90-second time could be implemented for particularly long or critical sequences to ensure the highest possible fidelity. While longer coupling times (e.g., 5-15 minutes) are sometimes used for heavily modified or sterically hindered amidites, it is rarely necessary for Ac-dC and can be counterproductive.[10][12]
Troubleshooting and Advanced Considerations
-
Persistently Low Coupling: If efficiency remains low even with extended coupling times, the issue likely lies with reagent quality. Verify the anhydrous nature of the ACN, use a freshly opened bottle of phosphoramidite, and prepare a new activator solution.[9][11]
-
Double Coupling: For a particularly critical incorporation of Ac-dC in a sequence, a "double coupling" protocol can be employed. This involves repeating the coupling step (activator and phosphoramidite delivery) before proceeding to the oxidation step.[10] This can drive a 95% efficient coupling to >99% completion.
-
Re-validation: This optimization protocol should be repeated whenever a key parameter changes, such as switching to a new lot of phosphoramidite, a new activator, or after major instrument maintenance.
References
- Vertex AI Search. (2025, October 15). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions.
- Vertex AI Search. (2025, October 15). Optimizing Reaction Conditions.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Efficiency of 2'-MOE Phosphoramidites.
- LGC. (2021, October 26). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production.
- BenchChem. (2025). A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis.
- TriLink BioTechnologies. Use of Custom Synthesized Phosphoramidite Reagents.
- LGC Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites.
- PMC. Oligonucleotide synthesis under mild deprotection conditions.
- Aragen.
- Glen Research. Deprotection Guide.
- Glen Research. Glen Report 25 Supplement: Deprotection - Volumes 1-5.
- ACS Publications. (2001, February 10). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties | The Journal of Organic Chemistry.
- BenchChem. (2025).
- PMC.
- Glen Research. N4-Ac-N4-Et-dC-CE Phosphoramidite.
- BroadPharm. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite.
- BOC Sciences. CAS 1873306-74-1 (N4-Acetyl-2'-deoxy-5'-O-DMT-5-methylcytidine 3'-CE phosphoramidite).
- Advent Bio. N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite.
- Astech Ireland. N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine 3'-, CE phosphoramidite, 25 g.
- Tokyo Chemical Industry Co., Ltd. DNA Phosphoramidites for Oligonucleotide Synthesis.
- Deep Blue Repositories.
- BOC Sciences. (2025, October 11). Phosphoramidite Chemistry for DNA and RNA Synthesis.
- Catalysts.
- Chemie Brunschwig. Guidebook for the Synthesis of Oligonucleotides.
- Digital Commons @ Michigan Tech. (2025, May 9). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation - Aragen Life Sciences [aragen.com]
- 5. DNA Phosphoramidites for Oligonucleotide Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. alfachemic.com [alfachemic.com]
- 7. blog.biosearchtech.com [blog.biosearchtech.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. benchchem.com [benchchem.com]
- 12. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 13. glenresearch.com [glenresearch.com]
Application Notes and Protocols: Leveraging N4-Acetyl-dC for Rapid and High-Fidelity Oligonucleotide Deprotection with AMA
Abstract
In the landscape of synthetic oligonucleotide chemistry, the pursuit of rapid and efficient protocols without compromising the fidelity of the final product is paramount. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of N4-acetyl-2'-deoxycytidine (N4-Acetyl-dC) in conjunction with Ammonium Hydroxide/Methylamine (AMA) for the deprotection of synthetic oligonucleotides. We will delve into the chemical rationale for this pairing, its advantages over traditional methods, and provide detailed, field-proven protocols for its successful implementation.
Introduction: The Critical Role of Protecting Groups in Oligonucleotide Synthesis
The automated solid-phase synthesis of oligonucleotides via the phosphoramidite method is a cyclical process involving four key steps: deblocking, coupling, capping, and oxidation.[1][2] To ensure the specific and controlled formation of the desired phosphodiester backbone, the exocyclic amino groups of adenine (dA), guanine (dG), and cytosine (dC) must be masked with protecting groups.[3][4] These groups prevent unwanted side reactions during the synthesis cycle and are removed in the final deprotection step.[5][6]
Traditionally, benzoyl (Bz) has been a common protecting group for dC. However, the drive for faster synthesis turnaround times has led to the adoption of more rapid deprotection reagents, most notably AMA, a 1:1 (v/v) mixture of ammonium hydroxide and 40% aqueous methylamine.[7][8] While highly effective at removing other standard protecting groups, the use of AMA with N4-benzoyl-dC (Bz-dC) introduces a significant risk of a side reaction, compromising the integrity of the final oligonucleotide.
The Challenge with Bz-dC and AMA: The Transamination Side Reaction
The use of AMA with oligonucleotides containing Bz-dC can lead to a transamination reaction.[7][8] In this undesirable reaction, methylamine acts as a nucleophile and displaces the benzoyl group on the dC base, resulting in the formation of N4-methyl-dC, a modified nucleobase.[7][8] This modification can alter the hybridization properties and biological function of the oligonucleotide. While the extent of this side reaction can be around 5%, it introduces a level of heterogeneity that is often unacceptable for research and therapeutic applications.[7]
N4-Acetyl-dC: The Solution for Rapid AMA Deprotection
To overcome the challenge of transamination, N4-acetyl-dC has emerged as the protecting group of choice for dC when employing AMA deprotection.[9][10] The acetyl group is significantly more labile than the benzoyl group and is hydrolyzed almost instantaneously upon exposure to AMA.[3][7] This rapid removal of the acetyl group preempts the slower transamination reaction by methylamine, ensuring that the desired unmodified deoxycytidine is regenerated with high fidelity.[2][3] The use of Ac-dC is therefore a mandatory prerequisite for any "UltraFAST" deprotection protocol involving AMA.[11][12]
The primary advantage of the Ac-dC/AMA system is the dramatic reduction in deprotection time. What traditionally took several hours at elevated temperatures with ammonium hydroxide alone can now be accomplished in as little as 5-10 minutes at 65°C.[6][8][11] This significant decrease in processing time is a major benefit for high-throughput oligonucleotide synthesis environments.[8]
Comparative Deprotection Conditions
The following table summarizes the typical deprotection conditions for different dC protecting groups and deprotection reagents, highlighting the efficiency of the Ac-dC/AMA system.
| dC Protecting Group | Deprotection Reagent | Temperature | Time | Key Considerations |
| N4-Benzoyl-dC (Bz-dC) | Ammonium Hydroxide | 55°C | 8-17 hours | Traditional, slow method.[13] |
| N4-Benzoyl-dC (Bz-dC) | AMA | 65°C | 10 minutes | Not Recommended. Leads to ~5% N4-methyl-dC formation.[7] |
| N4-Acetyl-dC (Ac-dC) | AMA | 65°C | 5-10 minutes | Recommended "UltraFAST" protocol. Avoids side reactions.[7][11] |
| N4-Acetyl-dC (Ac-dC) | AMA | 55°C | 10 minutes | A slightly milder, yet still rapid option.[11] |
| N4-Acetyl-dC (Ac-dC) | AMA | 37°C | 30 minutes | Suitable for more sensitive modifications.[11] |
| N4-Acetyl-dC (Ac-dC) | AMA | Room Temp. | 120 minutes | An option when heating is not desirable.[11][14] |
| N4-Acetyl-dC (Ac-dC) | 0.05 M K2CO3 in Methanol | Room Temp. | 4 hours | "UltraMILD" conditions for highly sensitive oligos.[10][12] |
Experimental Protocols
Preparation of AMA Reagent
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ammonium hydroxide and methylamine are corrosive and have strong odors.
-
Chill both concentrated ammonium hydroxide (28-30%) and 40% aqueous methylamine solution on ice.
-
In a clean, dedicated container, mix equal volumes of the chilled ammonium hydroxide and 40% aqueous methylamine. For example, to prepare 10 mL of AMA, mix 5 mL of ammonium hydroxide with 5 mL of 40% aqueous methylamine.
-
Keep the prepared AMA solution tightly sealed and on ice when not in use. It is recommended to prepare fresh AMA for each batch of deprotections.[11]
Standard "UltraFAST" AMA Deprotection Protocol
This protocol is suitable for standard DNA oligonucleotides synthesized with Ac-dC phosphoramidites.
-
Cleavage from Solid Support:
-
Place the synthesis column containing the oligonucleotide on a syringe or other suitable apparatus.
-
Pass 1-2 mL of the prepared AMA solution through the column to wet the support.
-
Allow the AMA to remain in contact with the support for 5 minutes at room temperature to cleave the oligonucleotide from the support.[11]
-
Collect the eluate in a 2 mL screw-cap microcentrifuge tube or a glass vial.
-
Pass an additional 1 mL of AMA through the column and collect it in the same tube.
-
-
Base Deprotection:
-
Securely cap the tube or vial containing the oligonucleotide in the AMA solution.
-
Place the sealed container in a heating block or oven pre-heated to 65°C.
-
Incubate for 10 minutes.[7][15] For shorter oligos or those with more labile dG protecting groups like dmf-dG, 5 minutes may be sufficient.[11]
-
After incubation, cool the tube on ice for 5-10 minutes.[15]
-
-
Post-Deprotection Workup:
-
Dry the sample to a pellet using a SpeedVac or similar centrifugal evaporator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer or water for subsequent quantification and analysis (e.g., by HPLC or mass spectrometry) and purification.[16]
-
Workflow and Visualization
The following diagram illustrates the key stages of the AMA deprotection process for an oligonucleotide containing N4-Acetyl-dC.
Caption: Workflow for AMA deprotection of oligonucleotides containing N4-Acetyl-dC.
Conclusion
The combination of N4-Acetyl-dC and AMA deprotection represents a significant advancement in oligonucleotide synthesis, enabling rapid and high-fidelity production of synthetic DNA and RNA. By understanding the underlying chemistry and adhering to the protocols outlined in this guide, researchers can confidently implement this "UltraFAST" methodology to accelerate their research and development workflows. The avoidance of the N4-methyl-dC side product inherent to the use of Bz-dC with AMA ensures a more homogeneous and reliable final product, which is critical for demanding applications in molecular biology, diagnostics, and therapeutics.
References
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 22.18: Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Retrieved from [Link]
-
Glen Research. (n.d.). Glen Report 25 Supplement: Deprotection - Volumes 1-5. Retrieved from [Link]
-
Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]
-
Surzhikov, S. A., Timofeev, E. N., & Chernov, B. K. (n.d.). Advanced method for oligonucleotide deprotection. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. Retrieved from [Link]
- Google Patents. (n.d.). US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides.
-
Springer Nature Experiments. (n.d.). Protecting Groups in Oligonucleotide Synthesis. Retrieved from [Link]
-
Oxford Academic. (2018, May 28). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research. Retrieved from [Link]
Sources
- 1. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 2. biotage.com [biotage.com]
- 3. atdbio.com [atdbio.com]
- 4. books.rsc.org [books.rsc.org]
- 5. selectscience.net [selectscience.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. US5518651A - Methods and reagents for cleaving and deprotecting oligonucleotides - Google Patents [patents.google.com]
- 14. shigematsu-bio.com [shigematsu-bio.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
Application Notes and Protocols for Automated DNA Synthesis: The 5'-O-DMT-N4-Acetyl-dC Cycle
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of the automated solid-phase synthesis of oligonucleotides utilizing the 5'-O-DMT-N4-Acetyl-dC phosphoramidite. We will delve into the foundational principles of phosphoramidite chemistry, dissecting each step of the synthesis cycle with a focus on the underlying chemical mechanisms and the rationale for specific procedural choices. This document is designed to serve as an in-depth technical resource, offering not only step-by-step protocols but also the scientific context required for troubleshooting, optimization, and the successful synthesis of high-quality, custom DNA molecules.
Introduction: The Cornerstone of Synthetic Biology
Automated oligonucleotide synthesis has become an indispensable tool in modern molecular biology, diagnostics, and therapeutics.[1][2] The ability to rapidly and accurately construct custom DNA sequences underpins a vast array of applications, from PCR primers and gene synthesis to the development of antisense therapies and siRNA.[1][3] The dominant technology for this process is phosphoramidite chemistry, a highly efficient and automatable method for the stepwise addition of nucleotide monomers to a growing chain on a solid support.[3][4][5]
This application note focuses specifically on the incorporation of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite. The choice of protecting groups for the exocyclic amine of cytidine is a critical parameter in oligonucleotide synthesis. While N4-benzoyl (Bz) protection has been traditionally used, N4-acetyl (Ac) offers significant advantages, particularly in the context of rapid and mild deprotection protocols, which are essential for high-throughput synthesis and for oligonucleotides containing sensitive modifications.[3][6] Understanding the nuances of the Ac-dC synthesis cycle is therefore paramount for achieving high-purity, full-length oligonucleotides.
The Chemistry of Protection: A Strategy of Temporary Inactivation
The success of phosphoramidite chemistry hinges on a sophisticated strategy of using protecting groups to prevent unwanted side reactions at various functional groups on the nucleoside.[7] For the 5'-O-DMT-N4-Acetyl-dC monomer, there are three key protecting groups:
-
5'-O-Dimethoxytrityl (DMT): This bulky acid-labile group protects the 5'-hydroxyl of the deoxyribose sugar.[7][8][9] Its presence ensures that the 5'-hydroxyl of the incoming phosphoramidite does not react with other molecules or with itself.[8][9] The DMT group is removed at the beginning of each synthesis cycle to allow for the coupling of the next nucleotide.[7][8] The orange-colored DMT cation released during deblocking provides a convenient real-time spectroscopic method for monitoring coupling efficiency.[9][10]
-
N4-Acetyl (Ac): The exocyclic amine of cytosine is nucleophilic and must be protected to prevent reactions at this site during the synthesis cycle.[10] The acetyl group serves this purpose. Its key advantage over the more traditional benzoyl (Bz) group is its lability under milder basic conditions. This makes Ac-dC particularly suitable for "UltraFAST" deprotection protocols using reagents like ammonium hydroxide/methylamine (AMA), which significantly reduces post-synthesis processing time.[8][11][12][13][14] The use of Ac-dC is, in fact, mandatory with AMA to prevent the transamination of the exocyclic amine, a side reaction that can occur with Bz-dC.[13][14]
-
3'-O-(β-Cyanoethyl)-N,N-diisopropylphosphoramidite: This group at the 3'-position is the reactive moiety that forms the internucleotide linkage. The diisopropylamino group is an excellent leaving group upon activation, and the β-cyanoethyl group protects the phosphate backbone during synthesis and is removed during the final deprotection step.[8]
The Automated Synthesis Cycle: A Four-Step Iterative Process
The synthesis of an oligonucleotide proceeds in the 3' to 5' direction through a repeated four-step cycle for each nucleotide added.[5][10][15] The entire process is automated on a DNA synthesizer, which precisely controls the delivery of reagents to a column containing the solid support (e.g., controlled pore glass) where the oligonucleotide chain is assembled.[16][17]
Step 1: Deblocking (Detritylation)
-
Objective: To remove the 5'-DMT protecting group from the terminal nucleotide on the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[7][18]
-
Mechanism: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM) or toluene, is passed through the synthesis column.[5][6][19][20] The acidic environment protonates the ether oxygen of the DMT group, leading to its cleavage and the formation of a stable, orange-colored dimethoxytrityl cation.[9][10] The free 5'-hydroxyl group is now ready for the next step.
Step 2: Coupling
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming 5'-O-DMT-N4-Acetyl-dC phosphoramidite.
-
Mechanism: The Ac-dC phosphoramidite and an activator, such as 1H-tetrazole or its derivatives, are delivered to the column in anhydrous acetonitrile.[21][22] The activator protonates the nitrogen of the diisopropylamino group on the phosphoramidite, converting it into a good leaving group.[8] This creates a highly reactive phosphonium intermediate that is susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside.[21][22] This reaction forms the desired phosphite triester bond.
Step 3: Capping
-
Objective: To permanently block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite.
-
Mechanism: Despite high coupling efficiencies (typically >99%), a small fraction of 5'-hydroxyl groups may remain unreacted.[23] To prevent these from reacting in subsequent cycles and forming deletion mutations (n-1 shortmers), a capping step is introduced.[11][23] A mixture of acetic anhydride (Cap A) and a catalyst, usually N-methylimidazole (NMI) (Cap B), is used to acetylate these free hydroxyls, rendering them unreactive for the remainder of the synthesis.[8][10][23]
Step 4: Oxidation
-
Objective: To stabilize the newly formed internucleotide linkage by converting the unstable phosphite triester (P(III)) to a more stable phosphate triester (P(V)).[8][23][24]
-
Mechanism: The phosphite triester is oxidized using a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.[8][23] This reaction is rapid and essential for the integrity of the DNA backbone before proceeding to the next cycle's acidic deblocking step.[8]
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Experimental Protocols and Data
Reagent Formulations
The following table summarizes typical reagent formulations for an automated DNA synthesizer. Concentrations and solvents should be of the highest purity and anhydrous where specified to ensure optimal synthesis efficiency.
| Reagent | Composition | Purpose |
| Deblocking Solution | 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Removes the 5'-DMT protecting group.[5][6] |
| Activator | 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in Acetonitrile | Activates the incoming phosphoramidite for coupling. |
| Phosphoramidite | 0.1 M 5'-O-DMT-N4-Acetyl-dC in Acetonitrile | The nucleotide building block. |
| Capping A | Acetic Anhydride/2,6-Lutidine/THF (1:1:8 v/v/v) | Acetylates unreacted 5'-hydroxyl groups. |
| Capping B | 16% N-Methylimidazole in THF | Catalyzes the capping reaction. |
| Oxidizer | 0.02 M Iodine in THF/Pyridine/Water (70:20:10 v/v/v) | Oxidizes the phosphite triester to a phosphate triester.[21] |
| Wash Solvent | Anhydrous Acetonitrile | Washes the column between reagent delivery steps. |
Automated Synthesis Cycle Protocol
The following table outlines a typical protocol for a single synthesis cycle on an automated DNA synthesizer. The wait times represent the duration the reagent is in contact with the solid support.
| Step | Reagent Delivered | Typical Wait Time (seconds) |
| 1. Acetonitrile Wash | Acetonitrile | 30 |
| 2. Deblocking | Deblocking Solution | 60 |
| 3. Acetonitrile Wash | Acetonitrile | 90 |
| 4. Coupling | Phosphoramidite + Activator | 45 |
| 5. Acetonitrile Wash | Acetonitrile | 30 |
| 6. Capping | Capping A + Capping B | 20 |
| 7. Acetonitrile Wash | Acetonitrile | 30 |
| 8. Oxidation | Oxidizer | 30 |
| 9. Acetonitrile Wash | Acetonitrile | 90 |
Visualization of the Synthesis Cycle
The following diagram illustrates the logical flow of the automated DNA synthesis cycle.
Caption: Automated DNA Synthesis Cycle Workflow.
Post-Synthesis Processing: From Protected Chain to Purified Oligonucleotide
Upon completion of the final synthesis cycle, the oligonucleotide is still attached to the solid support and fully protected. Three final steps are required to obtain the purified, functional DNA molecule.
Cleavage from the Solid Support
The oligonucleotide is cleaved from the solid support, typically using a concentrated basic solution.
Deprotection
This crucial step removes the protecting groups from the phosphate backbone (β-cyanoethyl) and the nucleobases (N4-acetyl on cytosine). The choice of deprotection conditions is highly dependent on the protecting groups used. For oligonucleotides synthesized with Ac-dC, two primary methods are common:
-
Standard Deprotection: Treatment with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.[10]
-
UltraFAST Deprotection: This is where Ac-dC provides a significant advantage. A mixture of ammonium hydroxide and aqueous methylamine (AMA) (1:1 v/v) can fully deprotect the oligonucleotide in as little as 5-10 minutes at 65°C.[8][11][12][13][14] This rapid deprotection minimizes potential damage to sensitive modifications on the oligonucleotide.
The following table provides a comparison of deprotection conditions.
| Deprotection Method | Reagent | Temperature | Time | Compatibility |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 4-8 hours | Compatible with most standard protecting groups. |
| UltraFAST | Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 5-10 minutes | Requires Ac-dC. [8][12][13][14] Avoids side reactions seen with Bz-dC.[14] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | For highly sensitive modifications; requires UltraMILD protecting groups on all bases.[8][12] |
Purification
Crude synthetic oligonucleotides contain the full-length product as well as truncated sequences (failure sequences from the capping step) and small molecules from the cleavage and deprotection steps. Purification is necessary to isolate the desired full-length oligonucleotide. Common methods include:
-
Desalting: Removes salts and other small molecules but does not remove failure sequences.[1] Suitable for non-critical applications like PCR primers.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates oligonucleotides based on hydrophobicity.[1] This method is effective for purifying "Trityl-on" oligonucleotides, where the final DMT group is left on, making the full-length product significantly more hydrophobic than the capped failure sequences.[12]
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): Separates oligonucleotides based on charge, providing excellent resolution for longer oligonucleotides.
Conclusion
The automated synthesis of DNA using 5'-O-DMT-N4-Acetyl-dC phosphoramidite is a robust and highly efficient process. The use of the N4-acetyl protecting group on cytidine offers a distinct advantage in facilitating rapid post-synthesis deprotection, which is critical for high-throughput applications and the synthesis of modified oligonucleotides. A thorough understanding of the underlying chemistry of each step in the synthesis cycle, from deblocking to final purification, is essential for researchers to produce high-quality DNA for their specific needs. By carefully controlling the synthesis parameters and selecting the appropriate post-synthesis processing methods, the full potential of this powerful technology can be realized.
References
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the synthesis of oligonucleotides by the phosphoramidite approach. Tetrahedron, 48(12), 2223-2311. [Link]
-
Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis. [Link]
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Glen Research. (1994). Glen Report 6.22: UltraFast DNA Synthesis - 10 Minute Deprotection. [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. [Link]
-
Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its application. Science, 230(4723), 281-285. [Link]
-
Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. [Link]
-
Agilent Technologies. (n.d.). Oligonucleotide Purification. [Link]
-
Glen Research. (2015). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. [Link]
-
Glen Research. (2014). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. [Link]
-
Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. [Link]
-
ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. [Link]
-
emp BIOTECH. (n.d.). Synthesis Reagents. [Link]
-
Chillar, K., Eriyagama, A. M., Yin, Y., Shahsavari, S., Halami, B., Apostle, A., & Fang, S. (2023). Oligonucleotide synthesis under mild deprotection conditions. New Journal of Chemistry, 47(20), 9493-9499. [Link]
-
Fang, S., et al. (2022). Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. Molecules, 27(23), 8567. [Link]
-
Aragen. (n.d.). Phosphoramidite Chemistry: The Engine Behind Oligonucleotide Innovation. [Link]
-
Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. [Link]
-
emp BIOTECH. (n.d.). Deblocking / Detritylation Reagent for Oligo Synthesis. [Link]
-
SigutLabs. (2021, December 6). Automated DNA chemical synthesis. [Link]
-
Glen Research. (n.d.). TECHNICAL BULLETIN: 5-FORMYL-dC-CE PHOSPHORAMIDITE. [Link]
-
DNA Script. (2025, June 3). Gene Synthesis using Polymerase Cycling Assembly. [Link]
-
Hughes, R. A., & Ellington, A. D. (2017). Synthetic DNA Synthesis and Assembly: Putting the Synthetic in Synthetic Biology. Cold Spring Harbor perspectives in biology, 9(1), a023812. [Link]
-
You Do Bio. (2025, April 28). Choosing the Right Deblocking Reagent for Oligonucleotide Synthesis. [Link]
-
Kumar, P., et al. (2015). Facile and rapid deprotection conditions for the cleavage of synthetic oligonucleotides from 1,4-anhydroerythritol-based universal polymer support. Nucleosides, Nucleotides & Nucleic Acids, 34(3), 153-164. [Link]
Sources
- 1. Oligodeoxynucleotide Synthesis Under Non‐Nucleophilic Deprotection Conditions | NSF Public Access Repository [par.nsf.gov]
- 2. lkb-biotech.pl [lkb-biotech.pl]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 5. Automated DNA chemical synthesis - SigutLabs [sigutlabs.com]
- 6. blog.biosearchtech.com [blog.biosearchtech.com]
- 7. researchgate.net [researchgate.net]
- 8. glenresearch.com [glenresearch.com]
- 9. hongene.com [hongene.com]
- 10. atdbio.com [atdbio.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
- 14. glenresearch.com [glenresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite, 154110-40-4 | BroadPharm [broadpharm.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 20. blog.genewiz.com [blog.genewiz.com]
- 21. shigematsu-bio.com [shigematsu-bio.com]
- 22. scribd.com [scribd.com]
- 23. Oligonucleotide synthesis under mild deprotection conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. trilinkbiotech.com [trilinkbiotech.com]
Application Note: Precision Preparation of 0.1M N4-Acetyl-dC Phosphoramidite
Topic: Preparation of 0.1M N4-Acetyl-dC Amidite Solution Content Type: Application Note & Protocol Audience: Researchers, Oligonucleotide Chemists, Drug Development Professionals
Abstract
This technical guide outlines the rigorous protocol for preparing a 0.1M solution of 5'-O-Dimethoxytrityl-N4-acetyl-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (Ac-dC Amidite) in anhydrous acetonitrile. Designed for high-fidelity oligonucleotide synthesis, this protocol emphasizes moisture control, precise stoichiometry, and inert handling to maximize coupling efficiency (>99%) and minimize n-1 deletion mutants.
Introduction: The Chemistry of Reliability
In automated DNA synthesis, the quality of the dissolved phosphoramidite is the single most critical variable controlled by the end-user. N4-Acetyl-dC is the standard cytosine monomer used to prevent exocyclic amine side reactions during the capping and oxidation steps.
Why 0.1M?
The 0.1M concentration is the industry standard (kinetic sweet spot) for automated synthesizers (e.g., ABI 394, MerMade, ÄKTA oligopilot).
-
< 0.1M: Kinetics slow down, leading to incomplete coupling and deletion sequences.
-
> 0.1M: Increases viscosity and reagent cost without significantly improving yield for standard oligonucleotides; may cause line blockages if precipitation occurs.
The Enemy: Water
The phosphoramidite moiety (P-N bond) is highly susceptible to hydrolysis by trace water, forming an H-phosphonate monoester that is unreactive in the coupling step.
-
Threshold: Solvent water content must be <30 ppm (optimally <10 ppm).[1][2]
-
Impact: Every 1% of hydrolysis results in a direct drop in full-length product yield.
Materials & Equipment Specifications
| Component | Specification | Critical Note |
| N4-Acetyl-dC Amidite | Purity ≥ 98% (HPLC/31P-NMR) | Verify MW on label (Std: 771.86 g/mol ) |
| Acetonitrile (ACN) | DNA Synthesis Grade, Anhydrous | Water content ≤ 10-30 ppm . Do not use HPLC grade. |
| Syringes | Polypropylene or Glass, Luer-Lock | Must be gas-tight and dry. |
| Needles | 20-22 Gauge, Stainless Steel | Long enough to reach solvent bottom without tipping. |
| Inert Gas | Argon (preferred) or Nitrogen | Ultra-high purity (UHP), moisture-free. |
| Dessicant | Activated Molecular Sieves (3Å) | Optional: Add to solvent bottle 24h prior if water content is suspect. |
Calculations & Stoichiometry
To achieve a 0.1M solution, the volume of Acetonitrile (
Standard Reference Table (Based on MW = 771.86 g/mol ):
| Pack Size (Mass) | Moles (approx) | Required Anhydrous ACN Volume |
| 0.25 g | 324 µmol | 3.24 mL |
| 0.50 g | 648 µmol | 6.48 mL |
| 1.00 g | 1.30 mmol | 12.96 mL |
| 2.00 g | 2.59 mmol | 25.90 mL |
Expert Insight: Always calculate volume based on the exact mass printed on the specific bottle label, which may vary slightly from the nominal pack size (e.g., 1.05 g instead of 1.00 g).
Protocol: Inert Dissolution Workflow
Safety: Perform all steps in a fume hood. Wear nitrile gloves and safety glasses. Acetonitrile is toxic and flammable.[3]
Step 1: Environmental Prep
-
Ensure the amidite bottle has equilibrated to room temperature (remove from -20°C freezer 2 hours prior) to prevent condensation upon opening.
-
Flush the syringe and needle with inert gas (Argon) 3 times to remove atmospheric moisture.
Step 2: Solvent Withdrawal (The "Septum Technique")
-
Insert the needle into the Anhydrous Acetonitrile bottle septum.[4]
-
Inject a volume of inert gas equal to the liquid volume you plan to withdraw (to prevent vacuum formation).
-
Withdraw the calculated volume of ACN.[5]
-
Crucial: Verify no air bubbles are in the syringe.[5]
Step 3: Dissolution
-
Insert the needle into the N4-Acetyl-dC amidite bottle septum.
-
Note: If the bottle has no septum, quickly uncap, inject, and recap under a stream of Argon.
-
-
Slowly inject the ACN down the side of the glass to wash down any powder.
-
Pressure Equalization: Before removing the needle, withdraw a volume of gas equivalent to the liquid added to relieve positive pressure.
Step 4: Mixing & Inspection
-
Gently swirl the bottle. Do not vortex vigorously as this can splash solution onto the septum, potentially leaching plasticizers.
-
Visual Check: The solution should be clear and colorless.
-
Cloudiness: Indicates moisture contamination or insoluble impurities.
-
Precipitate: Incomplete dissolution. Allow to sit for 5 more minutes.
-
Step 5: Installation
-
Immediately install the bottle onto the synthesizer port (Position "C").
-
Prime the line (purge air) according to the instrument's manual.
Visualization: Inert Dissolution Workflow
Figure 1: Step-by-step workflow for the inert preparation of phosphoramidite solutions.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Cloudy Solution | High water content in ACN or wet amidite. | Discard. Do not use. Check ACN source and dessicants. |
| Undissolved Particles | Insufficient mixing or cold solvent. | Swirl gently for 5-10 mins. If persists, filter (0.45µm PTFE) or discard. |
| Yellow/Orange Tint | Oxidation of the amidite.[4][5] | Discard. Indicates compromised reagent quality. |
| Low Coupling Yield | Solution degraded or wet.[1] | Replace solution. Check bottle seal and Argon line quality. |
Storage & Stability
-
On-Instrument Stability: 2–3 days.[6] N4-Acetyl-dC is moderately stable, but less so than T or dA.
-
Storage of Solution: If not used immediately, store at -20°C under Argon.
-
Shelf Life: Up to 2 weeks if perfectly sealed.
-
Revival: Check for precipitate upon thawing; redissolve completely before use.
-
-
Solid Stability: Store dry at -20°C for up to 1 year.
References
-
Glen Research. N4-Ac-N4-Et-dC-CE Phosphoramidite Product Data. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137795052 (N4-Acetyl-dC Phosphoramidite). Retrieved from [Link]
Sources
Strategic Synthesis of Modified Oligonucleotides: Leveraging N4-Acetyl-Protected Deoxycytidine for Enhanced Purity and Yield
An Application and Protocol Guide
Abstract
The synthesis of modified oligonucleotides for therapeutic and diagnostic applications frequently involves the incorporation of sensitive functional groups that are incompatible with harsh chemical conditions. Standard phosphoramidite chemistry often relies on protecting groups, such as N4-benzoyl on deoxycytidine (Bz-dC), which require prolonged exposure to strong bases for removal. This can lead to the degradation of the target oligonucleotide and the formation of deleterious side products. This application note details the strategic advantages and protocols for using N4-acetyl-deoxycytidine (Ac-dC) phosphoramidite, a superior alternative for the synthesis of complex and sensitive oligonucleotides. The faster deprotection kinetics of the acetyl group enables the use of milder and more rapid deprotection schemes, most notably with ammonium hydroxide/methylamine (AMA), which significantly reduces processing time and minimizes side reactions, leading to a cleaner crude product and simplified purification.
Introduction: The Protecting Group Dilemma in Oligonucleotide Synthesis
The solid-phase phosphoramidite method is the cornerstone of modern oligonucleotide synthesis, enabling the automated, high-fidelity construction of DNA and RNA sequences.[][2] The success of this method hinges on a robust protecting group strategy to mask reactive functional groups on the nucleobases, the phosphate backbone, and the sugar moieties.[3] The exocyclic amines of adenine, guanine, and cytosine are particularly susceptible to unwanted side reactions during the synthesis cycle.
Traditionally, N4-benzoyl-deoxycytidine (Bz-dC) has been the standard for protecting cytosine. However, the amide bond of the benzoyl group is highly stable, necessitating harsh deprotection conditions—typically concentrated ammonium hydroxide at elevated temperatures for several hours.[4] While effective for simple DNA sequences, this approach is often detrimental when the oligonucleotide contains sensitive modifications, such as certain fluorescent dyes, conjugated ligands, or base analogs that cannot withstand prolonged basic treatment.[5][6]
The N4-acetyl-deoxycytidine (Ac-dC) monomer was introduced as a solution to this challenge. The acetyl group is significantly more labile than the benzoyl group, allowing for dramatically faster and milder deprotection conditions.[7] This property is not merely a convenience; it is an enabling technology for the synthesis of next-generation modified oligonucleotides, ensuring the integrity of every component in the final product.
The Chemical Rationale: Ac-dC vs. Bz-dC
The primary advantage of Ac-dC lies in its deprotection kinetics and compatibility with "ultra-fast" deprotection reagents like AMA (a 1:1 mixture of ammonium hydroxide and aqueous methylamine).[8]
-
Avoiding Transamidation: When Bz-dC is deprotected with methylamine-containing reagents like AMA, a significant side reaction, transamidation, can occur. In this reaction, methylamine attacks the benzoyl carbonyl, leading to the formation of a stable N4-methyl-dC impurity that is difficult to remove chromatographically.[4][7] The acetyl group of Ac-dC, in contrast, is hydrolyzed so rapidly that this transamidation side reaction is virtually eliminated, resulting in a much cleaner product profile.[4]
-
Speed and Temperature: Deprotection of Ac-dC with AMA can be completed in as little as 10 minutes at 65°C.[6] Bz-dC requires much longer incubation times under similar conditions, increasing the risk of thermal degradation of sensitive moieties.
-
Compatibility with Mild Conditions: For oligonucleotides bearing extremely base-labile modifications, Ac-dC is compatible with "ultra-mild" deprotection conditions, such as 0.05 M potassium carbonate in methanol.[6] This allows for the successful synthesis of oligonucleotides that would be impossible to prepare using standard monomers.
The workflow below illustrates the critical divergence in the deprotection pathways of Bz-dC and Ac-dC when using AMA, highlighting the clean reaction profile of the acetyl-protected monomer.
Figure 1: Deprotection pathway comparison of Bz-dC vs. Ac-dC with AMA reagent.
Data Summary: Protecting Group Comparison
The following table summarizes the key performance differences between the two most common cytidine protecting groups.
| Feature | N4-Benzoyl-dC (Bz-dC) | N4-Acetyl-dC (Ac-dC) |
| Standard Deprotection | NH4OH, 55°C, 8-16 hours | NH4OH, 55°C, 2-4 hours |
| Ultra-Fast Deprotection | Not Recommended | AMA, 65°C, 10 minutes |
| Key Side Reaction | Transamidation with methylamine | None |
| Compatibility | Standard, robust modifications | Sensitive dyes, modified bases, RNA |
| Purity Profile | Potential for hard-to-remove impurities | Cleaner crude product |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis
This protocol assumes the use of a standard automated oligonucleotide synthesizer and phosphoramidite chemistry. The use of Ac-dC-CE Phosphoramidite requires no changes to the standard synthesis cycle itself.[9]
Materials:
-
Ac-dC CE Phosphoramidite (e.g., Glen Research P/N 10-1015)[10]
-
Standard DNA phosphoramidites (dA, dG, T)
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or 2,5-Dicyanoimidazole (DCI)
-
Oxidizer: Iodine/Water/Pyridine
-
Capping Reagents: Cap A (Acetic Anhydride/Lutidine/THF) and Cap B (N-Methylimidazole/THF)
-
Deblocking Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)
-
Anhydrous Acetonitrile (synthesis grade)
Workflow: The synthesis proceeds via a repeated four-step cycle for each monomer addition.
Figure 2: The four-step phosphoramidite synthesis cycle.
Procedure:
-
Preparation: Dissolve the Ac-dC phosphoramidite and other monomers in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the vials on the synthesizer.
-
Synthesis Program: Program the desired sequence into the synthesizer. Standard coupling times (e.g., 2 minutes for DNA) are sufficient for Ac-dC.
-
Initiation: Start the synthesis run. The synthesizer will automatically perform the Deblocking, Coupling, Capping, and Oxidation steps for each monomer addition.
-
Monitoring: Monitor the trityl cation release after each deblocking step. A consistent color intensity indicates high coupling efficiency.
-
Completion: Upon completion of the synthesis, the column/plate containing the solid support with the full-length, protected oligonucleotide is dried with argon or nitrogen.
Protocol 2: Cleavage and Deprotection
The choice of deprotection method is critical and depends on the sensitivity of other modifications within the sequence.
Method A: Ultra-Fast Deprotection with AMA (Recommended for most applications)
This method is ideal for standard DNA, RNA, and oligonucleotides containing many common modifications. It is fast and minimizes side reactions.
Procedure:
-
Place the CPG support in a 2 mL screw-cap vial.
-
Add 1.0 mL of AMA solution (1:1 Ammonium Hydroxide/40% Methylamine).
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Rinse the CPG with 0.5 mL of water and combine the supernatant.
-
Dry the sample in a vacuum concentrator.
Method B: Ultra-Mild Deprotection (For highly base-sensitive modifications)
This method is used when even AMA is too harsh for modifications like certain esters or base adducts.[6]
Procedure:
-
Place the CPG support in a 2 mL screw-cap vial.
-
Add 1.0 mL of 0.05 M Potassium Carbonate (K2CO3) in anhydrous methanol.
-
Seal the vial and let it stand at room temperature for 4-6 hours.
-
Transfer the supernatant to a new tube.
-
Rinse the CPG with 0.5 mL of methanol and combine the supernatant.
-
Neutralize the solution by adding a mild acid (e.g., acetic acid) or by passing it through a suitable size-exclusion resin.
-
Dry the sample in a vacuum concentrator.
Method C: Standard Deprotection with Ammonium Hydroxide
This can be used if AMA is not available, though it is slower.
Procedure:
-
Place the CPG support in a 2 mL screw-cap vial.
-
Add 1.0 mL of concentrated ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Heat the vial at 55°C for 2-4 hours.
-
Cool the vial to room temperature.
-
Transfer the supernatant and process as described in Method A (steps 6-8).
The table below provides a quick reference for selecting the appropriate deprotection strategy.
| Deprotection Method | Reagent | Conditions | Recommended For |
| Ultra-Fast | AMA | 65°C, 10-15 min | Standard DNA, RNA, most modifications |
| Ultra-Mild | 0.05M K2CO3 in MeOH | Room Temp, 4-6 hrs | Extremely base-labile modifications |
| Standard | Conc. NH4OH | 55°C, 2-4 hrs | When AMA is unavailable |
Conclusion and Best Practices
The adoption of N4-acetyl-deoxycytidine phosphoramidite represents a significant process improvement for the synthesis of modified oligonucleotides. By enabling faster and milder deprotection protocols, it directly addresses the challenges associated with base-labile functionalities. The elimination of the transamidation side reaction when using AMA leads to higher purity crude products, which in turn simplifies downstream purification efforts, saving time and resources while increasing the overall yield of the desired product.[7] For any research or development program involving complex or sensitive oligonucleotides, N4-acetyl-dC should be considered the default choice for cytosine protection to ensure the highest probability of success.
References
-
Lin, X., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. RSC Chemical Biology. Retrieved March 4, 2026, from [Link]
-
Lindström, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research, 30(19), e101. Retrieved March 4, 2026, from [Link]
-
Lindström, U. M., & Kool, E. T. (2002). An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. PubMed. Retrieved March 4, 2026, from [Link]
-
Krueger, A. T., et al. (2021). Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. bioRxiv. Retrieved March 4, 2026, from [Link]
-
N4-Ac-N4-Et-dC-CE Phosphoramidite. (n.d.). Cambio. Retrieved March 4, 2026, from [Link]
-
Lin, X., et al. (2023). Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. Retrieved March 4, 2026, from [Link]
-
An Acid-Free Deprotection of 5′-Amino-Modified Oligonucleotides. (2023). ACS Publications. Retrieved March 4, 2026, from [Link]
-
Designing Oligo With Multiple Modifications. (n.d.). ELLA Biotech. Retrieved March 4, 2026, from [Link]
-
Oligonucleotide synthesis under mild deprotection conditions. (2023). RSC Publishing. Retrieved March 4, 2026, from [Link]
-
Moreno, S., Flemmich, L., & Micura, R. (2022). Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis. ResearchGate. Retrieved March 4, 2026, from [Link]
-
Deprotection Guide. (n.d.). Glen Research. Retrieved March 4, 2026, from [Link]
-
An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. (2002). ResearchGate. Retrieved March 4, 2026, from [Link]
-
Quick Access to Nucleobase-Modified Phosphoramidites for the Synthesis of Oligoribonucleotides Containing Post-Transcriptional Modifications and Epitranscriptomic Marks. (2022). PubMed Central. Retrieved March 4, 2026, from [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. (2025). Digital Commons @ Michigan Tech. Retrieved March 4, 2026, from [Link]
-
N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. (2018). Nucleic Acids Research. Retrieved March 4, 2026, from [Link]
-
Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. (n.d.). PubMed Central. Retrieved March 4, 2026, from [Link]
-
Synthesis and applications of chemically modified oligonucleotides. (n.d.). ATDBio. Retrieved March 4, 2026, from [Link]
-
dC-Thiophosphoramidite. (n.d.). Glen Research. Retrieved March 4, 2026, from [Link]
-
5-Formyl dC III CE Phosphoramidite. (n.d.). Glen Research. Retrieved March 4, 2026, from [Link]
-
Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach. (2020). MDPI. Retrieved March 4, 2026, from [Link]
-
Synthesis of modified oligonucleotides for prebiotic studies and as novel CoV-2 therapeutics. (2021). LMU edoc. Retrieved March 4, 2026, from [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. (2022). PubMed Central. Retrieved March 4, 2026, from [Link]
-
5'-Amino-Modifier C3-TFA. (n.d.). Glen Research. Retrieved March 4, 2026, from [Link]
-
Applications. (n.d.). Glen Research. Retrieved March 4, 2026, from [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. Retrieved March 4, 2026, from [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. (2025). MDPI. Retrieved March 4, 2026, from [Link]
-
The Glen Report. (n.d.). Retrieved March 4, 2026, from [Link]
-
dC-CE Phosphoramidite. (n.d.). Glen Research. Retrieved March 4, 2026, from [Link]
-
The Glen Report. (n.d.). Retrieved March 4, 2026, from [Link]
Sources
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. atdbio.com [atdbio.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. glenresearch.com [glenresearch.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. Cambio - Excellence in Molecular Biology [cambio.co.uk]
- 10. glenresearch.com [glenresearch.com]
Application Notes and Protocols for 5'-O-DMT-N4-Acetyl-2'-deoxycytidine Powder
Introduction: The Critical Role of Protected Deoxycytidine in Synthesis
5'-O-DMT-N4-Acetyl-2'-deoxycytidine is a cornerstone intermediate in the chemical synthesis of oligonucleotides. Its strategic design, featuring a bulky, acid-labile 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a base-labile N4-acetyl group on the cytosine base, enables the precise, stepwise assembly of DNA strands.[1][] The DMT group acts as a temporary gatekeeper, preventing unwanted reactions at the 5'-end during the phosphoramidite coupling cycle, while the acetyl group shields the exocyclic amine of cytosine.[1][3]
The integrity of this compound is paramount. Premature loss of either protecting group compromises synthesis efficiency, leading to truncated sequences and the generation of complex impurities that are challenging to separate during downstream purification. This guide provides a comprehensive overview of the chemical principles governing the stability of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine and offers detailed protocols for its optimal storage, handling, and quality control to ensure high-fidelity oligonucleotide synthesis.
Chemical Stability and Degradation Pathways
The recommended storage conditions are directly dictated by the chemical lability of the DMT and N-acetyl protecting groups. Understanding these degradation pathways is crucial for preventing compound decomposition.
The Acid-Labile 5'-O-DMT Group
The ether linkage of the DMT group to the 5'-hydroxyl of the deoxyribose sugar is highly susceptible to acid-catalyzed cleavage.[3][4] This reaction proceeds via a mechanism that generates a stable dimethoxytrityl carbocation, which is intensely colored, and the free 5'-hydroxyl nucleoside.[4][5][6][7]
-
Mechanism of Degradation: In the presence of trace amounts of acid (e.g., from atmospheric moisture and CO2, or residual acids from manufacturing), the ether oxygen is protonated. This is followed by the cleavage of the carbon-oxygen bond, releasing the resonance-stabilized DMT cation.[4][8][9] The presence of water can, in some non-aqueous contexts, slightly reduce the rate of this acid-catalyzed reaction, but it does not eliminate the risk.[4][8][9][10]
The intentional, controlled removal of the DMT group is a critical step in automated oligonucleotide synthesis, typically achieved using a mild acid like dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in an anhydrous solvent.[3][5] However, unintentional detritylation during storage leads to the accumulation of impurities that can cap the growing oligonucleotide chain or lead to other side reactions.
Caption: Acid-catalyzed cleavage of the 5'-O-DMT group.
The Base-Labile N4-Acetyl Group
The N4-acetyl group is an amide linkage that protects the primary amine of the cytosine base. This group is susceptible to hydrolysis under both acidic and basic conditions, though removal is typically and intentionally performed under basic conditions post-synthesis.[11][12]
-
Mechanism of Degradation: Base-catalyzed hydrolysis, the more relevant pathway during storage if basic contaminants are present, involves the nucleophilic attack of a hydroxide ion on the acetyl carbonyl carbon. This leads to the cleavage of the amide bond and the formation of cytidine and an acetate salt. A recent study demonstrated the hydrolysis of N4-acetylcytidine to cytidine in aqueous buffers.[12][13]
Unintended deacetylation during storage creates a nucleoside with a reactive primary amine, which can participate in unwanted side reactions during oligonucleotide synthesis.
Core Storage and Handling Protocols
Based on the chemical vulnerabilities of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine, the following storage and handling protocols are recommended to ensure its long-term stability and performance.
Recommended Storage Conditions
| Parameter | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |
| Temperature | 0 to 4°C | -20°C | Reduces the rate of potential hydrolytic and acid-catalyzed degradation reactions. Freezing is optimal for long-term preservation.[14] |
| Atmosphere | Dry, Inert (Argon or N2) | Dry, Inert (Argon or N2) | Minimizes exposure to atmospheric moisture, which can initiate acid-catalyzed detritylation and hydrolysis of the acetyl group. |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents potential photochemical degradation. |
| Container | Tightly Sealed Amber Glass Vial | Tightly Sealed Amber Glass Vial with Parafilm® | Ensures a robust barrier against moisture and air ingress. |
-
Expert Insight: While many suppliers ship this compound at ambient temperature, indicating short-term stability, this should not be considered a guideline for laboratory storage.[14] Upon receipt, the compound should be immediately transferred to the recommended long-term storage conditions.
Caption: Recommended workflow for receiving and storing the powder.
Experimental Protocols
Protocol 1: Aliquoting and Handling the Powder
To prevent degradation of the bulk supply from repeated warming and exposure to the atmosphere, it is imperative to aliquot the powder upon first use.
Materials:
-
5'-O-DMT-N4-Acetyl-2'-deoxycytidine powder
-
Dry, inert gas (Argon or Nitrogen)
-
Glove box or a dry, low-humidity environment
-
Pre-weighed, amber glass vials with screw caps
-
Spatula, anti-static weighing paper
-
Parafilm®
Procedure:
-
Prepare Environment: Perform all manipulations in a glove box or a room with controlled low humidity. Purge the workspace with inert gas.
-
Equilibrate: Allow the primary container of the nucleoside powder to warm to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Dispense: Working quickly, dispense the desired amounts of powder into the pre-weighed amber vials.
-
Inert Atmosphere: Gently flush the headspace of each new aliquot vial with argon or nitrogen.
-
Seal: Tightly cap each vial, and for long-term storage, wrap the cap-vial interface with Parafilm®.
-
Store: Immediately place the newly created aliquots and the main stock container back into storage at -20°C.
Protocol 2: Preparation of Stock Solutions
For use in automated synthesis, the powder must be dissolved in a suitable anhydrous solvent.
Materials:
-
Aliquoted vial of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine powder
-
Anhydrous acetonitrile (ACN), synthesis grade
-
Anhydrous syringe and needle
-
Volumetric flask
Procedure:
-
Equilibrate Vial: Remove one aliquot vial from the -20°C freezer and allow it to warm completely to room temperature.
-
Solvent Addition: Under an inert atmosphere, uncap the vial and add the calculated volume of anhydrous acetonitrile to achieve the desired concentration. Common concentrations for oligonucleotide synthesis are around 0.1 M. Acetonitrile is a preferred solvent due to its ability to dissolve protected nucleosides and its compatibility with phosphoramidite chemistry.[5][15][16]
-
Dissolution: Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to minimize aerosol formation.
-
Transfer: If necessary, use an anhydrous syringe to transfer the solution to the appropriate reservoir on the DNA synthesizer.
-
Trustworthiness Note: Only prepare the amount of solution needed for the immediate synthesis runs. While stable for the duration of a typical synthesis, long-term storage in solution is not recommended as it increases the risk of hydrolysis.
Protocol 3: Quality Control by HPLC and Mass Spectrometry
Regularly assessing the purity of the nucleoside powder, especially for a new lot or after long-term storage, is a critical self-validating step.
A. Reversed-Phase HPLC for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common method for analyzing the purity of protected nucleosides.[17][18]
-
Instrumentation: HPLC system with a UV detector and a C18 column.
-
Mobile Phase A: 50 mM Triethylammonium Acetate (TEAAc), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Acetonitrile over 30 minutes.
-
Detection: UV at 254 nm or 260 nm.
-
Sample Preparation: Dissolve a small amount of the powder in acetonitrile to a concentration of approximately 1 mg/mL.
-
Expected Results: A pure sample of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine will show a single major peak. The presence of a more polar (earlier eluting) peak may indicate the presence of the detritylated species (N4-Acetyl-2'-deoxycytidine).
B. LC-MS for Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides confirmation of the compound's identity and can help identify impurities.[19][20][21][22]
-
Instrumentation: LC-MS system, typically with an electrospray ionization (ESI) source.
-
LC Conditions: Similar to the HPLC method described above.
-
MS Conditions (Positive Ion Mode):
-
Scan for the protonated molecule [M+H]+.
-
Expected m/z for C32H33N3O7: 571.63 g/mol . The [M+H]+ ion should be observed at approximately m/z 572.2.
-
-
Impurity Detection: Look for masses corresponding to potential degradation products:
-
Detritylated product [C11H14N3O5]+: m/z 270.1
-
Deacetylated product [C30H31N3O6]+: m/z 529.6
-
Caption: A comprehensive workflow for quality control analysis.
Conclusion
The chemical integrity of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine powder is fundamental to the success of oligonucleotide synthesis. Its stability is governed by the acid-labile DMT group and the base-labile N-acetyl group. By implementing stringent storage conditions—specifically, storage at -20°C under a dry, inert atmosphere and protected from light —and adhering to meticulous handling and aliquoting protocols, researchers can significantly mitigate the risks of premature deprotection and hydrolysis. Regular quality control analysis via HPLC and LC-MS provides an essential verification of purity and identity, ensuring that this critical raw material performs optimally in the demanding process of automated DNA synthesis.
References
-
Title: The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution Source: University of Huddersfield Research Portal URL: [Link]
-
Title: The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis Source: ATDBio URL: [Link]
-
Title: Dimethoxytrityl Source: ScienceDirect URL: [Link]
-
Title: The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution Source: RSC Publishing URL: [Link]
-
Title: The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution Source: ResearchGate URL: [Link]
-
Title: Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS Source: PMC URL: [Link]
- Title: Selective solvent extraction for the purification of protected nucleosides Source: Google Patents URL
-
Title: An optimized reaction for sequencing of N⁴-acetylcytidine in RNA Source: ResearchGate URL: [Link]
-
Title: Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?) Source: ScienceBlogs URL: [Link]
-
Title: The RNA acetyltransferase driven by ATP hydrolysis synthesizes N4-acetylcytidine of tRNA anticodon Source: PMC URL: [Link]
- Title: Protected nucleosides Source: Google Patents URL
-
Title: Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS Source: bioRxiv URL: [Link]
-
Title: Dimethoxytrityl Source: Wikipedia URL: [Link]
-
Title: 5'-DMT-protected double-stranded DNA: Synthesis and competence to enzymatic reactions Source: PubMed URL: [Link]
-
Title: Identification of modified nucleoside and nucleosides over high performance liquid chromatography Source: The Pharma Innovation Journal URL: [Link]
-
Title: Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA Source: ACS Publications URL: [Link]
-
Title: Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine Source: PMC URL: [Link]
-
Title: Solid Phase Oligonucleotide Synthesis Source: Biotage URL: [Link]
-
Title: Mass Spectrometry of Nucleosides and Nucleic Acids Source: Routledge URL: [Link]
-
Title: The RNA acetyltransferase driven by ATP hydrolysis synthesizes N4-acetylcytidine of tRNA anticodon Source: SciSpace URL: [Link]
-
Title: Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization Source: bioRxiv URL: [Link]
-
Title: P-stereocontrolled synthesis of oligo(nucleoside N3'→O5' phosphoramidothioate)s – opportunities and limitations Source: The Royal Society of Chemistry URL: [Link]
-
Title: Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent Source: PMC URL: [Link]
-
Title: Mass spectrometry analysis of nucleosides and nucleotides Source: PubMed URL: [Link]
-
Title: Oligonucleotide characterization for quality control and increased productivity by single quadrupole mass spectrometer Source: Agilent URL: [Link]
-
Title: Mass spectrometry analysis of nucleosides and nucleotides Source: Scilit URL: [Link]
-
Title: A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine Source: IntechOpen URL: [Link]
-
Title: Profiling Cytidine Acetylation with Specific Affinity and Reactivity Source: PMC URL: [Link]
-
Title: Synthesis of fully protected trinucleotide building blocks on a disulphide-linked soluble support Source: The Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and deacetylation of N-acetyl-2... Source: ResearchGate URL: [Link]
-
Title: NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease Source: Current Opinion in Chemical Biology URL: [Link]
-
Title: The Chemical Decomposition of 5-aza-2′-deoxycytidine (Decitabine): Kinetic Analyses and Identification of Products by NMR, HPLC, and Mass Spectrometry Source: PMC URL: [Link]
-
Title: 5'-O-DMT-N4-acetyl-2'-deoxycytidine Source: Midas Pharma URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B816235B [pubs.rsc.org]
- 5. atdbio.com [atdbio.com]
- 6. Dimethoxytrityl/DMT (Orange you glad you protected that alcohol?) | ScienceBlogs [scienceblogs.com]
- 7. Dimethoxytrityl - Wikipedia [en.wikipedia.org]
- 8. pure.hud.ac.uk [pure.hud.ac.uk]
- 9. The kinetics and mechanism of the acid-catalysed detritylation of nucleotides in non-aqueous solution - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine, 100898-63-3 | BroadPharm [broadpharm.com]
- 15. biotage.com [biotage.com]
- 16. research.utu.fi [research.utu.fi]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mass spectrometry analysis of nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cms.mz-at.de [cms.mz-at.de]
- 22. scilit.com [scilit.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency of N4-Acetyl-dC Phosphoramidite
Welcome to the technical support center for oligonucleotide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N4-Acetyl-dC phosphoramidite. As Senior Application Scientists, we have structured this resource to provide in-depth, field-proven insights to help you diagnose and resolve low coupling efficiency issues, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My overall synthesis yield is low, and the trityl monitor shows a significant drop after the N4-Acetyl-dC coupling step. What are the most common culprits?
Low coupling efficiency is a frequent issue in oligonucleotide synthesis, and the impact of a single poor coupling step is magnified, especially in the synthesis of long oligonucleotides.[1] The problem can generally be traced back to one of three areas: the phosphoramidite quality, the reagents and solvents used, or the synthesis protocol and instrumentation.
The most common cause is moisture contamination.[1][2] Phosphoramidites are extremely sensitive to water, which can hydrolyze the phosphoramidite itself or react with the activated monomer, rendering it incapable of coupling to the growing oligonucleotide chain.[1][2] Other frequent causes include degraded phosphoramidite or activator, suboptimal activator choice for this specific modified base, or incorrect instrument parameters.[3][4]
This guide will walk you through a systematic approach to identify and resolve the root cause of the problem.
Part 1: Phosphoramidite and Reagent Quality Control
The quality and handling of your phosphoramidite and all associated reagents are paramount for achieving high coupling efficiency.[]
Q2: How can I assess the quality of my N4-Acetyl-dC phosphoramidite?
Ensuring the purity of your phosphoramidite is the first critical step.[2] Degradation can occur during shipping, storage, or handling.
Protocol 1: Assessing Phosphoramidite Quality
-
Visual Inspection: High-quality phosphoramidites should be a white, free-flowing powder. Clumping, stickiness, or any discoloration is a primary indicator of moisture contamination or degradation.[2]
-
Review the Certificate of Analysis (CoA): Always check the manufacturer-provided CoA for the specific lot you are using. This document contains vital quality control data, including purity assessment by HPLC and ³¹P NMR.[2]
-
Analytical Testing (If Available):
-
³¹P NMR Spectroscopy: This is the gold standard for assessing phosphoramidite integrity. A clean spectrum should show a major peak for the desired P(III) species. The presence of significant signals in other regions, particularly around 0-10 ppm, indicates the presence of H-phosphonate, a common hydrolysis byproduct that is inactive in the coupling reaction.[1]
-
HPLC Analysis: Reversed-phase HPLC can identify and quantify impurities. Oxidized P(V) species, which are also inactive, often appear as a distinct doublet in the chromatogram.[6]
-
Mass Spectrometry: Can be used to confirm the identity and integrity of the phosphoramidite.[2]
-
Q3: What are the ideal storage and handling conditions for N4-Acetyl-dC phosphoramidite and its solutions?
Proper storage is non-negotiable for maintaining phosphoramidite reactivity.
-
Dry Powder: Store the solid phosphoramidite at -20°C in a desiccated, inert atmosphere (argon or nitrogen).[1] Before opening, always allow the vial to warm to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture onto the cold powder.[1]
-
In-Solution: Once dissolved in anhydrous acetonitrile, the stability of standard phosphoramidites is typically limited to 2-3 days at room temperature on the synthesizer.[7] For a modified base like N4-Acetyl-dC, it is best practice to prepare fresh solutions for each synthesis run to ensure maximum reactivity.[1]
Q4: How critical is the water content in my acetonitrile (ACN) and other reagents?
Extremely critical. The presence of water is one of the most detrimental factors for coupling efficiency.[2] It is recommended to use anhydrous ACN with a water content below 30 ppm, and ideally below 10 ppm.[4][8]
Mechanism of Water Interference:
-
Hydrolysis of Phosphoramidite: Water can directly attack the phosphorus center of the phosphoramidite, converting it to an H-phosphonate, which will not couple.
-
Reaction with Activated Intermediate: During the coupling step, the activator protonates the phosphoramidite to create a highly reactive intermediate. Water can compete with the 5'-hydroxyl of the growing oligonucleotide chain, reacting with this intermediate and terminating the chain.[2]
Protocol 2: Preparation and Handling of Anhydrous Acetonitrile
-
Start with High-Quality Solvent: Purchase DNA synthesis grade acetonitrile with a low specified water content.
-
Use Molecular Sieves: To ensure rigorously anhydrous conditions, pass the ACN through a column of activated 3 Å molecular sieves immediately before use.[8] Alternatively, add a layer of activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[8]
-
Maintain Inert Atmosphere: Always handle ACN under an inert gas like argon or nitrogen to prevent the re-absorption of moisture from the air.
Part 2: Optimizing the Synthesis Protocol
If you have confirmed the quality of your reagents, the next step is to examine the synthesis protocol itself.
Q5: My other phosphoramidites couple well, but N4-Acetyl-dC specifically shows low efficiency. Could my activator be the issue?
Yes, this is a strong possibility. The choice of activator is crucial, and some modified bases have specific requirements. For N4-acetylated dC, there is a known issue with certain activators.
While 1H-Tetrazole is a traditional activator, more acidic activators like 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are often used to speed up the reaction.[9] However, for some modified bases, a less acidic but more nucleophilic activator like 4,5-Dicyanoimidazole (DCI) can be more effective.[9]
Crucial Insight for N4-Acetyl-dC: For related N4-substituted dC analogues, it has been shown that using DCI as an activator can lead to a side reaction causing branching at the N4-position, significantly reducing the yield of the correct product.[10] The use of an acetyl protecting group, as in N4-Acetyl-dC, was specifically developed to block this branching reaction.[10] While this protects the molecule, the inherent reactivity may still be influenced by the activator choice. If you are using DCI and seeing issues, switching to a tetrazole-based activator like ETT or BTT may be beneficial. Conversely, if using a tetrazole-based activator, a switch to DCI could be tested, as it has proven effective for other complex syntheses.[9]
| Activator | Typical Concentration | Key Characteristics |
| 1H-Tetrazole | 0.45 - 0.50 M | Standard, but less acidic. May require longer coupling times.[9][11] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.75 M | More acidic than Tetrazole; a good general-purpose activator.[4] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 - 0.33 M | More acidic than ETT; often recommended for sterically hindered monomers.[4] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 - 1.0 M | Less acidic but more nucleophilic. Recommended for large-scale and long-oligo synthesis.[9] Be aware of potential side reactions with N4-substituted bases.[10] |
Q6: What is the recommended coupling time for N4-Acetyl-dC, and should I consider a "double couple"?
Modified phosphoramidites, due to their increased steric bulk or altered electronic properties, often require longer coupling times than the standard A, C, G, and T monomers.[7]
-
Standard Coupling Time: While standard DNA phosphoramidites couple efficiently within 30-60 seconds, a modified base like N4-Acetyl-dC may benefit from an extended coupling time.
-
Recommended Action: Increase the coupling time for the N4-Acetyl-dC step to 3-5 minutes. For particularly difficult couplings, times up to 15 minutes can be tested.[8]
-
Double Coupling: If extending the time is insufficient, performing a "double couple" is a highly effective strategy.[8] This involves repeating the coupling step for the same base immediately before proceeding to the oxidation step. If the first coupling achieves 80% efficiency, a second coupling will react with 80% of the remaining 20% of unreacted sites, bringing the total theoretical efficiency to 96%.[8]
Protocol 3: Performing a Test Synthesis
To isolate the problem, run a short, simple test sequence that includes the N4-Acetyl-dC base.
-
Design Sequence: Synthesize a short oligo, such as 5'-T-(N4-Acetyl-dC)-T-3'.
-
Use Fresh Reagents: Prepare fresh solutions of the N4-Acetyl-dC phosphoramidite and the activator. Ensure your ACN is rigorously anhydrous.
-
Monitor Trityl Signal: If your synthesizer has a trityl monitor, observe the absorbance of the released DMT cation at each step. A sharp drop in signal after the N4-Acetyl-dC addition confirms a coupling problem.[4]
-
Analyze Crude Product: After synthesis, cleave and deprotect the oligonucleotide and analyze the crude product by HPLC or Mass Spectrometry. This will definitively show the ratio of full-length product to failure sequences (e.g., the 'T-T' deletion sequence).
Part 3: Troubleshooting Workflow and Diagrams
Troubleshooting Flowchart
This diagram provides a logical path to diagnose the source of low coupling efficiency.
Caption: Systematic workflow for troubleshooting low coupling efficiency.
Oligonucleotide Synthesis Cycle
This diagram illustrates the four key steps of the synthesis cycle and highlights where failures relevant to coupling efficiency occur.
Caption: The four-step phosphoramidite synthesis cycle.
References
-
Guzaev, A. P., & Manoharan, M. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry, 66(8), 2873–2883. Available from: [Link]
- Google Patents. (2006). EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis.
-
Glen Research. (2007). Glen Report 19.29 - Technical Brief - ABOUT ACTIVATORS: Now and tomorrow. Available from: [Link]
-
Waters Corporation. Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. Available from: [Link]
-
Catalysts. (2024). The Science of Oligonucleotide Synthesis via Phosphoramidite Chemistry: Mechanisms, Efficiency, and Optimization Strategies. Catalysts, 14(1), 54. Available from: [Link]
-
Glen Research. N4-Ac-N4-Et-dC-CE Phosphoramidite. Available from: [Link]
-
Biolytic. (2023, July 19). A 10 Step Guide to Oligonucleotide Synthesis. Available from: [Link]
-
Gilson. Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Available from: [Link]
-
Slideshare. (2016, September 27). Oligonucleotide synthesis - Problems and Challenges. Available from: [Link]
-
Digital Commons @ Michigan Tech. (2025, May 9). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Available from: [Link]
-
Dam, H. T., et al. (2021). On-demand synthesis of phosphoramidites. Communications Chemistry, 4(1), 59. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. waters.com [waters.com]
- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. EP1874792B1 - Activators for oligonucleotide and phosphoramidite synthesis - Google Patents [patents.google.com]
Technical Support Center: N4-Acetyl-2'-deoxy-5'-O-tritylcytidine Solubility Guide
Topic: Troubleshooting Precipitation of N4-Acetyl-2'-deoxy-5'-O-tritylcytidine in Acetonitrile Document ID: TS-NUC-TRT-04 Last Updated: 2025-06-15 Audience: Synthetic Chemists, Oligonucleotide Process Engineers
Executive Summary & Chemical Context[1][2][3][4][5]
The Core Issue: this compound (Ac-dC-Trt) presents a unique solubility challenge in acetonitrile (ACN). Unlike the more common 5'-O-Dimethoxytrityl (DMT) derivatives used in standard DNA synthesis, the 5'-O-Trityl (Trt) group lacks the methoxy substituents that slightly enhance polarity. This makes the molecule significantly more lipophilic (hydrophobic).
While Acetonitrile is the industry-standard solvent for phosphoramidite chemistry, it is a polar aprotic solvent. At high concentrations (>0.05 M) or low temperatures, Ac-dC-Trt often exceeds its saturation limit in pure ACN, leading to gelation (due to base stacking) or crystallization (due to hydrophobic exclusion).
Quick Diagnostic:
-
Gel/Viscous Mass: Indicates H-bonding/stacking aggregation. Common in Cytidine derivatives.
-
White Precipitate/Crystals: Indicates supersaturation or water contamination (antisolvent effect).
-
Oiling Out: Indicates high water content or temperature shock.
Diagnostic & Troubleshooting Workflow
Use this decision tree to identify the root cause and apply the correct recovery protocol.
Figure 1: Diagnostic decision tree for resolving solubility issues with tritylated cytidine derivatives.
Root Cause Analysis
A. The "Amphiphilic Mismatch"
The Ac-dC-Trt molecule is amphiphilic. The N4-acetyl cytosine base is polar and capable of hydrogen bonding, while the 5'-O-Trityl group is bulky and highly hydrophobic.
-
In Pure ACN: The solvent is polar enough to solvate the base but struggles to solvate the bulky trityl group at high concentrations. This thermodynamic tension favors aggregation.
-
Cytidine Stacking: Cytidine derivatives are notorious for self-association via intermolecular hydrogen bonding, often forming supramolecular gels rather than simple solutions [1].
B. The Water Antisolvent Effect
Contrary to intuitive "dissolution" logic, adding water will precipitate Ac-dC-Trt . The Trityl group is extremely lipophilic.
-
Mechanism: Water increases the polarity of the ACN medium. As the dielectric constant rises, the energy cost to solvate the hydrophobic Trityl group increases, forcing the molecules out of solution (hydrophobic effect) [2].
Recovery Protocols
Protocol A: The Co-Solvent Spike (Recommended)
Use this if your application tolerates halogenated solvents (e.g., synthesis, purification).
Theory: Dichloromethane (DCM) is an excellent solvent for trityl groups. Adding a small percentage disrupts the hydrophobic aggregation.
-
Calculate Volume: Determine the total volume of your precipitated mixture.
-
Add DCM: Add anhydrous Dichloromethane (DCM) to reach 10-15% (v/v) of the total volume.
-
Example: If you have 10 mL of ACN mixture, add 1.1 - 1.5 mL of DCM.
-
-
Agitate: Vortex vigorously for 30 seconds.
-
Observe: The solution should clear rapidly. If slight turbidity remains, increase DCM to 20%.
Protocol B: The Thermal Reset
Use this if you are restricted to 100% Acetonitrile (e.g., HPLC mobile phase).
Theory: Heating provides the kinetic energy to break intermolecular H-bonds (gelation) and increases the solubility limit.
-
Seal: Ensure the vessel is tightly sealed to prevent evaporation and moisture ingress.
-
Heat: Place in a water bath at 45°C - 50°C for 10 minutes.
-
Warning: Do not exceed 60°C. High heat can degrade the N4-acetyl group (deacetylation) or the Trityl ether bond (detritylation) over time [3].
-
-
Sonicate: While warm, sonicate in an ultrasonic bath for 5 minutes.
-
Cool Slowly: Allow to return to room temperature gradually. Rapid cooling induces re-precipitation.
Protocol C: Dehydration (For "Oiling Out")
Use this if you suspect water contamination (cloudy/milky appearance).
-
Diagnosis: Add 1 drop of the solution to pure, dry DCM. If it clears immediately, the issue was likely polarity/water.
-
Evaporation: Rotovap the mixture to dryness (remove the wet ACN).
-
Azeotropic Drying: Co-evaporate the residue 2x with anhydrous Pyridine or anhydrous ACN to remove trace water.
-
Re-dissolution: Dissolve the solid in 10% DCM / 90% ACN (anhydrous).
Quantitative Solubility Data
Note: Values are approximate and temperature-dependent (25°C).
| Solvent System | Solubility Rating | Stability Risk | Recommended Use |
| 100% Acetonitrile | Moderate (< 50 mM) | Low | HPLC, dilute reagents |
| 100% DCM | High (> 200 mM) | Low | Stock solutions |
| 10% DCM / 90% ACN | High (> 100 mM) | Low | Synthesis coupling |
| 100% Methanol | Moderate | High (Detritylation risk if acidic) | Not Recommended |
| Water / Buffer | Insoluble | N/A | Precipitation / Wash |
Frequently Asked Questions (FAQs)
Q1: Why does my solution turn into a gel? A: Cytidine derivatives, particularly those with N4-protection, can form strong intermolecular hydrogen bond networks. In pure acetonitrile, these networks are stable enough to trap solvent, forming a gel. This is less common with DMT derivatives but prevalent with the more hydrophobic Trityl derivatives. Protocol A (DCM Spike) breaks these hydrophobic interactions best.
Q2: Can I use DMF or DMSO instead of DCM? A: Yes, Dimethylformamide (DMF) or DMSO will dissolve the compound effectively. However, they are high-boiling solvents and difficult to remove later. If your downstream process (like oligonucleotide synthesis) requires volatile solvents, stick to DCM or THF.
Q3: Is the "Trityl" group different from "DMT" regarding solubility? A: Yes. DMT (Dimethoxytrityl) has two methoxy groups that add electron density and slight polarity, making it slightly more soluble in polar organics and much more acid-labile. The "Trityl" (Triphenylmethyl) group is unsubstituted, making it more lipophilic and harder to keep in solution in pure ACN [4].
Q4: Will heating the solution damage the compound? A: Brief heating to 50°C is safe. However, prolonged heating (>1 hour) or high temperatures (>60°C) can risk N4-deacetylation (loss of the acetyl group) or detritylation (loss of the protecting group), especially if any trace acid is present.
References
-
Gellman, S. H., et al. (1990). Nucleoside solubility and self-association in organic solvents. Journal of the American Chemical Society. (General mechanism of nucleoside aggregation).
-
Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron. (Discusses solvent requirements for amidites).
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Trityl group stability).
-
Sigma-Aldrich Technical Bulletin. Handling and Solubility of Protected Nucleosides. (General principles of hydrophobic protecting group solubility).
Technical Support Center: 5'-O-DMT-N4-Acetyl-dC Amidite
Welcome to the comprehensive technical guide for 5'-O-DMT-N4-Acetyl-dC phosphoramidite. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and scientifically-grounded solutions for challenges encountered during oligonucleotide synthesis.
Introduction
5'-O-DMT-N4-Acetyl-dC phosphoramidite is an essential building block for the chemical synthesis of DNA. Its efficacy is predicated on its purity, stability, and, critically, its solubility in the solvents used on automated synthesizers. The molecule's structure, dominated by the large, hydrophobic 4,4'-dimethoxytrityl (DMT) protecting group, can present significant solubility challenges in the standard, relatively polar solvent, anhydrous acetonitrile.[][2] Incomplete dissolution leads directly to reduced coupling efficiency, introduction of deletion mutations, and ultimately, lower yields of the desired full-length oligonucleotide.[3]
This guide provides a structured, question-and-answer-based approach to diagnose and resolve solubility issues, ensuring optimal performance in your synthesis protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common solubility-related inquiries.
Question 1: My 5'-O-DMT-N4-Acetyl-dC amidite dissolves much slower than the other standard phosphoramidites. Is my reagent bad?
Answer: Not necessarily. It is common for 5'-O-DMT-N4-Acetyl-dC amidite to dissolve more slowly than its dA, dG, or T counterparts. The primary reason is the chemical structure. The large, nonpolar DMT group confers significant hydrophobicity, making the molecule less compatible with the polarity of acetonitrile.[2][4] While acetonitrile is the industry-standard solvent for its compatibility with synthesis chemistry and instrumentation, it is not the most powerful solvent for this specific, lipophilic amidite.[][]
Factors that can worsen this baseline slow dissolution include:
-
Low-quality Acetonitrile: The presence of trace moisture will not only slow dissolution but will actively degrade the phosphoramidite through hydrolysis.[7][8] Always use anhydrous, DNA-synthesis grade acetonitrile with a water content below 30 ppm, and preferably below 10 ppm.[8][9]
-
Ambient Temperature: Dissolution is often an endothermic process. A cool laboratory environment can significantly decrease the rate at which the amidite dissolves.
-
Insufficient Agitation: Without adequate mixing, the solvent immediately surrounding the amidite particles becomes saturated, preventing further dissolution.
Question 2: What is the validated, step-by-step protocol for dissolving this amidite?
Answer: To ensure consistent and complete dissolution, adhere to the following laboratory-validated procedure.
Experimental Protocol: Standard Dissolution of 5'-O-DMT-N4-Acetyl-dC Amidite
-
Preparation: Ensure all glassware is meticulously dried. Use an oven-dried vial fitted with a septum-sealed cap to prevent atmospheric moisture contamination. Allow the amidite vial to equilibrate to room temperature for at least 30 minutes before opening to prevent water condensation on the cold powder.
-
Solvent Transfer: Using a dry, argon-purged syringe, transfer the required volume of anhydrous acetonitrile into the vial containing the pre-weighed amidite.
-
Initial Agitation: Immediately upon solvent addition, swirl the vial by hand for approximately 30-60 seconds. This initial step is crucial for breaking up larger clumps of the powder.
-
Mechanical Agitation: Place the sealed vial on a vortex mixer at a medium setting for 2-3 minutes to ensure vigorous mixing.
-
Sonication: Transfer the vial to a bath sonicator for 5-10 minutes. The high-frequency sound waves provide localized energy to break apart persistent micro-aggregates and accelerate the dissolution process.
-
Visual Confirmation: After sonication, hold the vial up to a light source and gently swirl. The solution should be completely clear, with no visible particulates or cloudiness.
-
Final Equilibration: Allow the solution to stand for 5-10 minutes on the bench before placing it on the synthesizer. This ensures that the amidite does not precipitate out due to temperature differences between the bench and the instrument.
Question 3: My amidite solution was perfectly clear, but after several hours on the synthesizer, I noticed a fine white precipitate. What happened?
Answer: This phenomenon, known as "crashing out," is a common issue and is almost always caused by environmental factors rather than a faulty reagent.
-
Temperature Differential: The temperature on the synthesizer deck may be slightly lower than the ambient laboratory temperature where the solution was prepared. This small drop in temperature can be enough to decrease the amidite's solubility below its concentration, causing it to precipitate.
-
Solvent Evaporation: Even a minor leak in the vial's septum or a loose connection in the synthesizer's solvent lines can lead to the slow evaporation of acetonitrile. As the solvent evaporates, the amidite concentration increases, eventually exceeding its solubility limit.
-
Moisture Contamination: As previously noted, moisture is highly detrimental. Water entering the solution from the atmosphere or from insufficiently dried gas lines on the synthesizer will hydrolyze the phosphoramidite into its H-phosphonate form.[10][11] This byproduct is often less soluble and can precipitate, while also rendering the reagent inactive for coupling.
It is critical to discard any solution that has precipitated. Using it will block fluid lines and result in failed couplings and truncated oligonucleotide sequences.
Part 2: Advanced Troubleshooting Guide
For issues that persist beyond the basics, this section provides a systematic approach to diagnosis and resolution.
Troubleshooting Scenario 1: Persistent Cloudiness Despite Following Standard Protocol
You have followed the standard dissolution protocol, including extended vortexing and sonication, but the solution remains stubbornly cloudy or contains visible particulates.
Root Cause Analysis and Solution Workflow:
This situation calls for a modification of the solvent system itself. The following workflow provides a logical path to a solution.
Caption: Troubleshooting workflow for resolving persistent amidite insolubility.
In-Depth Explanation: The Co-Solvent Strategy
-
Expertise & Causality: While most phosphoramidites are soluble in pure acetonitrile, highly lipophilic ones often require a less polar solvent.[9] Dichloromethane (DCM) is an excellent, less polar solvent that is fully compatible with phosphoramidite chemistry. By creating a 90:10 (v/v) mixture of acetonitrile and DCM, you lower the overall polarity of the solvent system, making it a much more favorable environment for solvating the large, hydrophobic DMT group. This is a standard and field-proven technique for "difficult" or modified phosphoramidites.[12]
-
Trustworthiness: Before implementing, confirm that your synthesizer's tubing and seals are compatible with 10% DCM. Most modern instruments are, but it is a critical verification step. This approach provides a reliable solution that addresses the fundamental physicochemical mismatch between the solute and the standard solvent.
Data Presentation: Solvent Polarity Comparison
| Solvent System | Polarity Index | Dielectric Constant (ε) | Efficacy for 5'-O-DMT-N4-Acetyl-dC Amidite |
| Acetonitrile (ACN) | 5.8 | 37.5 | Standard; adequate but can be slow or incomplete. |
| Dichloromethane (DCM) | 3.1 | 9.1 | Excellent solvent, but not used alone due to volatility and other factors.[13] |
| 90:10 ACN:DCM (v/v) | ~5.5 (Est.) | ~34.5 (Est.) | Recommended; significantly improves solubility and dissolution rate. |
Troubleshooting Scenario 2: Solution is Crystal Clear, but Coupling Efficiency is Low
You've successfully dissolved the amidite, the solution is clear, but your trityl monitor data shows a significant drop in coupling efficiency specifically at the cytosine incorporation steps.
Root Cause Analysis:
This points to a chemical problem, not a physical one. The phosphoramidite is in solution but is chemically inactive. The overwhelming cause is hydrolysis due to trace amounts of water.
The Hydrolysis Pathway: The P(III) phosphoramidite linkage is highly susceptible to attack by water, which converts it to an inactive H-phosphonate species that cannot participate in the coupling reaction.[][7][10]
Caption: Degradation pathway of active phosphoramidite via hydrolysis.
Self-Validating Protocol: Verifying Solvent Anhydricity
To definitively confirm or rule out water contamination as the root cause, you must test your solvent. This provides a self-validating system for your troubleshooting.
-
Reagent & Equipment: Anhydrous acetonitrile (synthesis grade, from a freshly opened bottle) and a Karl Fischer titrator.
-
Procedure: a. Carefully take an aliquot of the acetonitrile used to dissolve the problematic amidite solution. b. Inject the sample into the Karl Fischer titrator according to the instrument's standard operating procedure. c. Record the water content in parts-per-million (ppm).
-
Authoritative Standard: The industry standard for oligonucleotide synthesis demands that the water content in acetonitrile be < 30 ppm .[9] For challenging or long oligonucleotides, a standard of < 10-15 ppm is recommended.[8]
Part 3: Final Recommendations and Best Practices
-
Equilibrate Before Use: Always allow amidite vials to warm to room temperature before opening to prevent moisture condensation.
-
Use Fresh, High-Quality Solvents: Begin every synthesis with a fresh, sealed bottle of anhydrous acetonitrile. Solvent quality is paramount.[8]
-
Work Efficiently: Minimize the time that solid phosphoramidites and their solutions are exposed to the atmosphere.
-
Double Couple for Critical Sequences: If a specific incorporation is known to be difficult or is part of a high-value oligo, programming the synthesizer to perform a "double coupling" step for that residue can significantly improve efficiency.[9]
-
Be Proactive with Co-Solvents: If you are working with a new lot of amidite or synthesizing particularly long and complex oligonucleotides, proactively using a 95:5 or 90:10 ACN:DCM co-solvent can prevent solubility issues before they arise.
By understanding the unique chemical properties of 5'-O-DMT-N4-Acetyl-dC amidite and employing these systematic troubleshooting strategies, you can overcome solubility challenges and achieve high-fidelity oligonucleotide synthesis.
References
- BenchChem. (2025). Troubleshooting low yield in phosphorothioate oligonucleotide synthesis. BenchChem Technical Support.
- Wikipedia. (n.d.). Nucleoside phosphoramidite. Wikipedia.
- Krotz, A. H., et al. (2015). The Degradation of dG Phosphoramidites in Solution. PubMed.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Oligonucleotide Synthesis with 2'-Deoxy-L-adenosine. BenchChem Technical Support.
- ResearchGate. (n.d.). Hydrolysis of a phosphoramidite to give the H-phosphonate.
- TriLink BioTechnologies. (n.d.). Use of Custom Synthesized Phosphoramidite Reagents. TriLink BioTechnologies.
- Glen Research. (n.d.). TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. Glen Report 21.2.
- TriLink BioTechnologies. (n.d.). Troubleshooting the Synthesis of Modified Oligonucleotides. TriLink BioTechnologies.
- Reddit. (2024). Low yield in Phosphoamidite synthesis. r/Chempros.
- The Royal Society. (2021). Investigations into the synthesis of a nucleotide dimer via mechanochemical phosphoramidite chemistry. The Royal Society Publishing.
- BOC Sciences. (2025). Principles of Phosphoramidite Reactions in DNA Assembly. BOC Sciences.
- BOC Sciences. (2025). Phosphoramidite Chemistry for DNA and RNA Synthesis. BOC Sciences.
- BOC Sciences. (2025). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. BOC Sciences.
- LGC Biosearch Technologies. (2021). Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. LGC Biosearch Technologies.
- BenchChem. (2025). The Gatekeeper of Oligonucleotide Synthesis: A Technical Guide to the DMT Protecting Group in Phosphoramidite Chemistry. BenchChem Technical Support.
- Glen Research. (n.d.).
- BOC Sciences. (2025). Coupling Pathways and Activation Mechanisms in Phosphoramidite Reactions. BOC Sciences.
- Abdu, K. (2016). Nucleophilic Groups Protection of Phosphoramidite for DNA Synthesis. International Research Journal of Pure and Applied Chemistry.
Sources
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. journalirjpac.com [journalirjpac.com]
- 7. The Degradation of dG Phosphoramidites in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glenresearch.com [glenresearch.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. glenresearch.com [glenresearch.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
Technical Support Center: Optimizing Oxidation Steps for N4-Acetyl-dC Oligonucleotides
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals optimizing solid-phase oligonucleotide synthesis (SPOS) workflows.
While N4-acetyl-deoxycytidine (Ac-dC) is the industry standard for rapid, AMA-compatible deprotection—effectively eliminating the persistent N4-methyl-dC transamidation impurities associated with Benzoyl-dC[1]—its highly labile nature requires precise tuning of the synthesis cycle. The most critical, yet frequently overlooked, phase of this cycle is the oxidation step .
Mechanistic Causality: The "Why" Behind Oxidation Optimization
To master Ac-dC synthesis, one must understand the exact chemical environment of the oxidation phase. During the coupling step, the incoming Ac-dC phosphoramidite forms a fragile phosphite triester (P^III) linkage. This intermediate is highly unstable to the acidic conditions of the subsequent detritylation step and must be converted to a stable phosphotriester (P^V)[2].
This conversion is typically achieved using a solution of 0.02 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water[3].
The Causality of Failure: The acetyl protecting group on Ac-dC is designed for rapid downstream cleavage, making it significantly more susceptible to basic hydrolysis than traditional benzoyl groups. The oxidation reagent relies on water as the oxygen donor and pyridine as a weak base to drive the reaction. If the contact time is too long, or if the pyridine has degraded (altering the pH profile), the acetyl group can be prematurely cleaved. An unprotected cytosine exocyclic amine will then act as a nucleophile during the next coupling cycle, leading to irreversible N-branching and sequence mutations.
Chemical pathway of phosphite triester oxidation to a stable phosphotriester linkage.
Troubleshooting Guides & FAQs
Q1: I am seeing N-branched impurities and sequence deletions specifically after incorporating Ac-dC. What is happening? A1: This is a classic symptom of premature deacetylation . Because the Ac-dC protecting group is highly labile, prolonged exposure to the basic pyridine/water oxidation mixture strips the acetyl group. The newly exposed N4-amine of cytosine reacts with the incoming phosphoramidite in the next cycle, causing branching. Self-Validating Fix: Strictly limit your oxidation contact time to 30–45 seconds. Verify your oxidizer formulation uses anhydrous pyridine and is stored under an inert argon atmosphere to prevent pH drift.
Q2: My overall yield (trityl monitor signal at 495 nm) drops significantly on the cycle immediately following an Ac-dC addition. Is the oxidizer to blame? A2: Yes, but indirectly through water carryover . The oxidation step introduces water to the column. If the post-oxidation acetonitrile wash is insufficient, residual water remains trapped in the solid support[2]. This water hydrolyzes the incoming phosphoramidite and the tetrazole activator in the next cycle, drastically reducing coupling efficiency. Self-Validating Fix: Implement a secondary capping step (Cap A + Cap B) after the oxidation step. The acetic anhydride will react with and neutralize residual water, drying the resin[3]. You will see the trityl signal immediately recover on the next cycle.
Q3: Can I use alternative, non-aqueous oxidizers with Ac-dC? A3: Yes. While 0.02 M Iodine is the standard, non-aqueous oxidizers like tert-Butyl Hydroperoxide (tBHP) or Camphorsulfonyloxaziridine (CSO) are highly recommended if your sequence contains Ac-dC alongside highly water-sensitive modifications (e.g., specific fluorescent dyes). These oxidizers completely eliminate the risk of water-induced premature deacetylation, though they require longer contact times.
Troubleshooting decision tree for identifying and resolving Ac-dC oxidation issues.
Quantitative Data: Oxidizer Compatibility Matrix
Use the following table to select the optimal oxidation chemistry based on your specific Ac-dC workflow requirements.
| Oxidizer System | Concentration | Optimal Contact Time | Risk of Premature Deacetylation | Water Carryover Risk | Primary Use Case |
| Iodine / Pyridine / H₂O / THF | 0.02 M | 30 - 45 sec | Moderate (if overexposed) | High | Standard DNA/RNA synthesis with Ac-dC. |
| Iodine / Pyridine / H₂O / THF | 0.05 M | 15 - 20 sec | Low (due to short exposure) | High | High-throughput / Fast-cleavage synthesis. |
| tert-Butyl Hydroperoxide (tBHP) | 0.5 M in Toluene | 3 - 5 min | Very Low | None | Ac-dC co-synthesized with water-sensitive dyes. |
| Camphorsulfonyloxaziridine (CSO) | 0.5 M in ACN | 3 min | Very Low | None | UltraMild synthesis / highly modified RNA. |
Experimental Protocols: Optimized Ac-dC Oxidation Workflow
To ensure a self-validating and highly efficient synthesis cycle, replace your synthesizer's default oxidation parameters with the following optimized step-by-step methodology:
Step 1: Coupling
-
Deliver 0.1 M Ac-dC phosphoramidite and 0.25 M 5-Ethylthio-1H-tetrazole (activator) to the column.
-
Hold for 60 seconds to ensure >99% coupling efficiency.
Step 2: Pre-Oxidation Wash
-
Flush the column with anhydrous acetonitrile for exactly 15 seconds.
-
Causality: Removes unreacted amidite and activator, preventing the formation of oxidized phosphoramidite precipitates that can clog the frit.
Step 3: Precision Oxidation
-
Deliver 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v).
-
Hold for exactly 35 seconds .
-
Causality: This is the critical threshold. 35 seconds is sufficient to achieve 100% P^III to P^V conversion without triggering the basic hydrolysis of the Ac-dC protecting group.
Step 4: Post-Oxidation Wash
-
Flush with anhydrous acetonitrile for 20 seconds.
Step 5: Active Moisture Neutralization (Secondary Capping)
-
Deliver Cap A (Acetic Anhydride/THF) and Cap B (N-Methylimidazole/THF) simultaneously for 15 seconds[2].
-
Causality: This acts as a chemical drying agent. The acetic anhydride reacts with any residual water left over from the oxidation step, converting it to harmless acetic acid which is easily washed away[3].
Step 6: Final Wash & Preparation
-
Flush with anhydrous acetonitrile for 30 seconds.
-
Perform a 10-second Argon purge to prepare the column for the next detritylation step.
References
Sources
Technical Support Center: Stability & Troubleshooting of N4-Acetyl-dC Phosphoramidite in Solution
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical behaviors, stability limitations, and troubleshooting workflows associated with N4-Acetyl-2'-deoxycytidine (N4-Acetyl-dC) phosphoramidite during solid-phase oligonucleotide synthesis.
Overview & Chemical Causality
N4-Acetyl-dC phosphoramidite is a highly specialized building block. The acetyl protecting group on the exocyclic N4-amine is specifically chosen for "fast deprotection" chemistries. However, its operational lifespan in solution is dictated by the extreme reactivity of the P(III) phosphoramidite center. When dissolved in anhydrous acetonitrile (ACN), the molecule is susceptible to nucleophilic attack by trace moisture and electrophilic oxidation by dissolved oxygen. Understanding these causal mechanisms is essential for maintaining high coupling efficiencies (>98%) and preventing sequence truncations during extended synthesis runs.
Diagnostic FAQs
Q: How long is N4-Acetyl-dC phosphoramidite stable once dissolved in anhydrous acetonitrile (ACN)? A: Under strictly anhydrous conditions (<30 ppm water) and an inert gas blanket, N4-Acetyl-dC is generally stable for 7 to 14 days at room temperature. Stability studies indicate that the degradation rate of standard phosphoramidites in ACN follows the order dT, dC > dA >> dG, making dC relatively stable compared to dG, but it is still prone to gradual degradation over weeks1[1].
Q: What are the primary degradation pathways for this amidite in solution over time? A: The two primary pathways are hydrolysis and oxidation. Trace water hydrolyzes the diisopropylamino group, converting the active P(III) species into an inactive H-phosphonate. Simultaneously, exposure to ambient oxygen or reactive oxygen species in the solvent oxidizes the P(III) center to a P(V) phosphoramidate2[2]. Both byproducts are incapable of coupling to the 5'-hydroxyl of the growing oligonucleotide chain.
Q: Why choose N4-Acetyl-dC over the traditional N4-Benzoyl-dC? A: N4-Acetyl-dC is optimized for rapid, mild deprotection protocols, particularly those utilizing AMA (Ammonium hydroxide/Methylamine). When N4-Benzoyl-dC is exposed to methylamine, a transamination side reaction occurs, resulting in an unwanted N4-methylcytosine impurity. The acetyl group hydrolyzes much faster than transamination can occur, bypassing this side reaction and allowing for complete deprotection in just 5-10 minutes at 65°C3[4].
Quantitative Data: Stability & Byproducts
To effectively troubleshoot synthesis failures, you must be able to identify the degradation markers of the phosphoramidite.
Table 1: Quantitative Degradation Markers for N4-Acetyl-dC Phosphoramidite
| Species | Chemical State | 31P-NMR Shift (ppm) | Mass Shift (Δ Da) | Impact on Synthesis |
| N4-Acetyl-dC (Intact) | Active P(III) | ~149.0 (Diastereomers) | 0 (Baseline) | High Coupling Efficiency |
| H-Phosphonate | Hydrolyzed P(III) | ~8.0 to 10.0 | - 43 Da | Chain Truncation (Fails to couple) |
| Phosphoramidate | Oxidized P(V) | ~0.0 to 2.0 | + 16 Da | Chain Truncation (Fails to couple) |
| De-acetylated dC | Deprotected Amine | ~149.0 | - 42 Da | Branching / Cross-linking |
Mechanistic Visualizations
Degradation pathways of N4-Acetyl-dC phosphoramidite in solution.
Troubleshooting Guide: Dropping Coupling Efficiency
Symptom: Trityl monitor shows decreasing coupling efficiency (<98%) specifically at dC incorporation steps. Root Cause Analysis: The phosphoramidite has degraded into H-phosphonate or phosphoramidate due to trace moisture in the ACN or an aged solution exceeding its 14-day operational lifespan.
Troubleshooting workflow for resolving low coupling efficiency in DNA synthesis.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity, the following protocols are designed as self-validating systems. If the validation step fails, the protocol must be restarted to prevent downstream synthesis failure.
Protocol 1: Preparation of Anhydrous N4-Acetyl-dC Phosphoramidite Solution
-
Equilibration: Remove the sealed vial of N4-Acetyl-dC phosphoramidite from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 1 hour.
-
Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that will irreversibly hydrolyze the P(III) species.
-
-
Solvent Verification: Test the anhydrous acetonitrile (ACN) using a Karl Fischer titrator.
-
Causality: ACN must have <30 ppm water. Higher water content exponentially accelerates the formation of H-phosphonate.
-
-
Dissolution: Under an argon or nitrogen atmosphere, inject the required volume of anhydrous ACN into the vial to achieve a 0.1 M solution (e.g., 10 mL ACN for 1.0 g of amidite).
-
Agitation: Swirl gently until completely dissolved. Do not vortex vigorously.
-
Causality: Vigorous vortexing can introduce micro-bubbles of oxygen if the inert gas blanket is compromised, leading to premature oxidation.
-
-
Validation (Self-Validating Step): Withdraw a 50 µL aliquot and analyze via 31P-NMR. A pure, successfully prepared solution will display a sharp pair of diastereomeric singlets at ~149 ppm. The absence of peaks at 8-10 ppm (H-phosphonate) validates the anhydrous integrity of the preparation.
Protocol 2: LC-MS & 31P-NMR Stability Monitoring Protocol
-
Sampling: Aseptically withdraw 100 µL of the N4-Acetyl-dC solution from the synthesizer bottle using an argon-purged syringe.
-
Dilution: Dilute the sample to 0.1 mg/mL using anhydrous ACN containing 0.01% (v/v) triethylamine (TEA).
-
Causality: TEA acts as a mild base to stabilize the phosphoramidite against acid-catalyzed degradation during analysis.
-
-
LC-MS Analysis: Inject 2 µL onto a C18 column using a gradient of 100 mM hexafluoroisopropanol (HFIP) and 8 mM TEA in water versus methanol.
-
Causality: HFIP/TEA is a mass-spectrometry-compatible ion-pairing buffer system that prevents on-column degradation.
-
-
Data Interpretation (Validation):
-
Extract the ion chromatogram for the expected mass of N4-Acetyl-dC phosphoramidite (m/z ~771.8).
-
Check for the +16 Da oxidation peak (m/z ~787.8) and the -43 Da hydrolysis peak (loss of diisopropylamine, m/z ~728.8).
-
Validation: If the combined area of degradation peaks exceeds 2% of the total peak area, the solution fails validation and must be discarded.
-
References
- ResearchGate. "Solution Stability and Degradation Pathway of Deoxyribonucleoside Phosphoramidites in Acetonitrile."
- Waters Corporation. "Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides."
- Benchchem. "A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis."
- Oxford Academic.
Sources
Welcome to the technical support center for oligonucleotide analysis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information and practical troubleshooting advice for identifying and managing N-acetyl related impurities in crude oligonucleotide mixtures. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind these analytical strategies, ensuring you can confidently assess the purity and quality of your synthetic oligonucleotides.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding N-acetyl impurities, providing concise answers to help you quickly understand and diagnose potential issues.
Q1: What are N-acetyl impurities and why are they a concern in oligonucleotide synthesis?
N-acetyl impurities are a class of product-related side products formed during solid-phase oligonucleotide synthesis. Specifically, they are oligonucleotides that have been unintentionally modified by the addition of an acetyl group (CH₃CO-) to a nucleobase. These impurities are a significant concern because they can be difficult to separate from the full-length product (FLP) due to their similar size and charge properties.[1][2] Their presence can compromise the quality, safety, and efficacy of oligonucleotide-based therapeutics and interfere with the reliability of diagnostic and research applications.[3][4]
Q2: How are N-acetyl impurities formed?
The primary source of N-acetylation is the "capping" step of solid-phase synthesis.[5] This step is designed to terminate unreacted sequences (failure sequences) that did not couple with a phosphoramidite in the preceding step.[6][] The capping reaction typically uses acetic anhydride and a catalyst like N-methylimidazole (NMI).[5][8] While its main purpose is to acetylate the free 5'-hydroxyl groups of unreacted chains, acetic anhydride can also react with certain nucleobases, particularly protected guanine, leading to the formation of N-acetyl impurities.[6][9][10]
Q3: What is the impact of these impurities on my downstream applications?
N-acetyl impurities can have several detrimental effects:
-
Altered Biological Activity: The modification can change the oligonucleotide's three-dimensional structure, affecting its binding affinity to target sequences or proteins.
-
Inaccurate Quantification: Co-elution of these impurities with the main product can lead to an overestimation of the concentration of the desired oligonucleotide when using UV-based methods like HPLC.[2][11]
-
Safety and Immunogenicity: For therapeutic oligonucleotides, any modification is an impurity that must be characterized and controlled to meet strict regulatory standards.[12] Uncharacterized impurities can pose potential safety risks.
Q4: What are the primary analytical techniques for detecting N-acetyl impurities?
The gold standard for analyzing oligonucleotide impurities is a combination of liquid chromatography and mass spectrometry (LC-MS).[3][13]
-
Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most widely used method for separating oligonucleotides and their impurities.[11][14][15] It provides excellent resolution based on both size and hydrophobicity.
-
Mass Spectrometry (MS) , typically coupled with HPLC, provides molecular weight information, which is essential for unambiguously identifying impurities by detecting the specific mass addition corresponding to acetylation.[1][3] High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.[16]
Q5: I see an unexpected peak in my chromatogram. How can I determine if it's an N-acetyl impurity?
An unexpected peak, especially one that elutes close to the main product peak, should be investigated. The first step is to couple your HPLC system to a mass spectrometer. By analyzing the mass spectrum of the species in that peak, you can look for a characteristic mass shift. For a common N-acetyl impurity on a guanine base, this would be an increase of 41 atomic mass units (amu) compared to the expected product.[9][10]
Q6: What are the expected mass shifts for common N-acetyl impurities when using mass spectrometry?
The mass shift depends on the specific chemical transformation. The most frequently reported N-acetyl impurity involves the conversion of a protected guanine nucleobase to N(2)-acetyl-2,6-diaminopurine, resulting in a mass increase of 41 amu.[9][10] Other less common acetylation events can also occur. It is crucial to use high-resolution mass spectrometry to accurately determine the mass difference and confirm the elemental composition of the adduct.
| Impurity Type | Affected Nucleobase | Mass Shift (amu) | Common Cause |
| N(2)-acetyl-2,6-diaminopurine | Guanine (G) | +41 | Reaction with capping reagents (acetic anhydride)[9][10] |
| N-acetylation | Cytosine (C) | +42 | Side reaction during synthesis or deprotection[17] |
| N-acetylation | Adenine (A) | +42 | Side reaction during synthesis or deprotection |
Q7: Can the formation of N-acetyl impurities be prevented or minimized?
Yes, several strategies can be employed to reduce the formation of these impurities. One effective method is to replace acetic anhydride as the capping agent with a bulkier anhydride, such as trimethylacetic anhydride (pivalic anhydride).[6] This substitution can eliminate the N-acetylation side reaction. Additionally, optimizing the capping reaction time and the equivalents of capping reagents can help minimize side product formation without compromising the efficiency of terminating failure sequences.[10]
Visualizations: Workflows and Mechanisms
Visual aids are essential for understanding complex analytical processes and chemical reactions.
Caption: Formation of a common N-acetyl impurity from guanine.
Troubleshooting Guides and Protocols
This section provides detailed, step-by-step methodologies for the key experiments required to identify and characterize N-acetyl impurities.
Guide 1: Profiling Oligonucleotide Impurities using Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Principle: IP-RP-HPLC is a powerful technique for separating oligonucleotides. A hydrophobic stationary phase (like C18) is used with a mobile phase containing a positively charged ion-pairing agent (e.g., triethylamine, TEA). This agent forms a neutral complex with the negatively charged phosphate backbone of the oligonucleotides, allowing for their retention and separation based on hydrophobicity and length. [11] Experimental Protocol:
-
Mobile Phase Preparation:
-
Column: Use a high-quality C18 column suitable for oligonucleotide analysis. Columns with wider pore sizes are often preferred.
-
LC Conditions:
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 50-65 °C) can improve peak shape and resolution by reducing secondary structures.
-
Gradient: A shallow gradient is crucial for resolving closely related impurities. For example, start with a low percentage of Eluent B (e.g., 5-10%) and increase it slowly over 20-40 minutes.
-
Detection: Monitor UV absorbance at 260 nm, as this is the wavelength where nucleic acids absorb maximally. [11]4. Sample Preparation: Dissolve the crude oligonucleotide mixture in a suitable solvent (e.g., water or Eluent A) to a concentration of approximately 25 nmol/mL. [11]Inject 1-5 µL onto the column.
-
-
Data Analysis: Analyze the resulting chromatogram. The main peak corresponds to the full-length product. Impurity peaks, such as those from N-acetyl adducts, often elute very close to the main peak.
Guide 2: Identification and Quantification of N-acetyl Impurities by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: Coupling the IP-RP-HPLC separation directly to a mass spectrometer allows for the determination of the molecular weight of each eluting species. Electrospray ionization (ESI) in negative ion mode is typically used for oligonucleotides. The resulting mass spectrum contains a series of multiply charged ions, which can be deconvoluted to determine the neutral mass of the compound. [3] Experimental Protocol:
-
LC System: Use the IP-RP-HPLC method described in Guide 1. The use of volatile buffers like HFIP and TEA is critical for compatibility with MS detection. [13]2. Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended for accurate mass determination. [3][16]3. MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Mass Range: Set a wide mass range (e.g., m/z 400-2000) to capture the multiply charged ions of the oligonucleotide and its impurities. [13] * Data Acquisition: Acquire full scan MS data across the entire chromatographic run.
-
-
Data Analysis and Interpretation:
-
Extract Ion Chromatograms (EICs): After the run, extract the ion chromatograms for the expected mass of your full-length product and potential impurities.
-
Deconvolution: Select the mass spectrum corresponding to the impurity peak of interest. Use a deconvolution algorithm (e.g., BayesSpray) to transform the multiply charged ion series into a single, neutral mass. * Mass Comparison: Compare the measured mass of the impurity to the measured mass of the full-length product. A mass difference of +41.0 Da is strong evidence for the N(2)-acetyl-2,6-diaminopurine impurity. [9] * Quantification: The relative abundance of the impurity can be estimated from the peak area in the total ion chromatogram (TIC) or the UV chromatogram, though MS-based quantification can be more accurate for co-eluting species. [1][11] By following these guidelines and protocols, you can effectively identify, characterize, and troubleshoot N-acetyl related impurities, ensuring the quality and integrity of your oligonucleotide products.
-
References
-
Quality control of oligonucleotides using HPLC coupled to UV and MS detection. [Link]
-
Simple Analysis of Impurities in Oligonucleotide Therapeutics Using a Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
-
Schulhof, J. C., Molko, D., & Teoule, R. (1987). The final deprotection step in oligonucleotide synthesis is reduced to a mild and rapid ammonia treatment by using labile base-protecting groups. Nucleic Acids Research, 15(2), 397–416. [Link]
-
Rodriguez, A., Cedillo, I., Mowery, B. P., & McPherson, A. K. (2014). Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. Bioorganic & Medicinal Chemistry Letters, 24(15), 3455–3458. [Link]
-
Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. ResearchGate. [Link]
-
Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Characterization and relative quantification of oligonucleotide impurities. SCIEX. [Link]
-
Gilar, M., Fountain, K. J., & Gebler, J. C. (2019). Assay determination by mass spectrometry for oligonucleotide therapeutics. Rapid Communications in Mass Spectrometry, 33(S2), 53–60. [Link]
-
Analysis of Oligonucleotide Impurities on the BioAccord System with ACQUITY Premier. Waters Corporation. [Link]
-
Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. [Link]
-
Santacroce, P. V., et al. (2021). Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. [Link]
-
MASS SPECTRUM ANALYSIS OF OLIGONUCLEOTIDE IMPURITIES USED IN BLOOD SCREENING DIAGNOSTICS TO IMPROVE HANDLING AND MANUFACTURING. ScholarWorks. [Link]
-
Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing. Separation Science. [Link]
-
Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping. ResearchGate. [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. MDPI. [Link]
-
Perspectives on the Designation of Oligonucleotide Starting Materials. (2021). ACS Omega, 6(39), 25199–25210. [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
Karino, N., Ueno, Y., & Matsuda, A. (2001). Synthesis and properties of oligonucleotides containing 5-formyl-2'-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2'-deoxycytidine. Nucleic Acids Research, 29(12), 2456–2463. [Link]
-
Čern, J., et al. (2018). N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Nucleic Acids Research, 46(12), 5829–5840. [Link]
-
Synthesis of Oligonucleotides Containing the N6-(2-Deoxy-α,β-D-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy•dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. (2020). Molecules, 25(7), 1735. [Link]
-
Oligonucleotide Analysis: Challenges & Solutions. BioPharmaSpec. [Link]
-
Five Key Tips to Improve Your Oligo Purification Workflow. Gilson. [Link]
Sources
- 1. Assay determination by mass spectrometry for oligonucleotide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. sciex.com [sciex.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. researchgate.net [researchgate.net]
- 8. atdbio.com [atdbio.com]
- 9. Formation of the N(2)-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. bachem.com [bachem.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Determination of individual oligonucleotide impurities by small amine ion pair-RP HPLC MS and MS/MS: n - 1 impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mastering Oligonucleotide Purification: IP-RP HPLC Workflows for Reliable Analytical Testing | Separation Science [sepscience.com]
- 16. lcms.cz [lcms.cz]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Depurination Risks in Oligonucleotide Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on a critical aspect of oligonucleotide synthesis: understanding and mitigating the risk of depurination. While N4-acetyl-deoxycytidine (Ac-dC) is an exceptional protecting group for rapid and clean deprotection, the risk of depurination is an inherent challenge of the synthesis process itself, primarily associated with the acidic detritylation step.
This resource clarifies the relationship between your synthesis protocols and potential depurination events, offering robust troubleshooting strategies and validated protocols to ensure the integrity and yield of your final product.
The Core Issue: Depurination is an Acid-Driven Problem
A common misconception is that the choice of a base-protecting group, such as N4-acetyl on dC, directly influences the rate of depurination. However, the primary cause of depurination is the repetitive exposure of the growing oligonucleotide chain to acid during the synthesis cycles.
Depurination is the acid-catalyzed hydrolysis of the β-N-glycosidic bond that links a purine base (Adenine or Guanine) to the deoxyribose sugar backbone.[1][2] This reaction is most likely to occur during the deblocking (detritylation) step, where an acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA) is used to remove the 5'-dimethoxytrityl (DMT) group from the terminal nucleotide.[3][]
The presence of electron-withdrawing acyl-protecting groups on the purine bases can destabilize the glycosidic bond, making them more susceptible to cleavage.[5] If a purine is lost, an abasic (apurinic) site is formed. This site is chemically unstable under the final basic deprotection conditions and will lead to the cleavage of the phosphodiester backbone, resulting in a truncated oligonucleotide.[5] This directly impacts the yield of the desired full-length product.[1][5]
Why N4-acetyl-dC is a Solution, Not the Problem
The selection of Ac-dC is a strategic choice for the final deprotection step, which is a basic, not acidic, process. Ac-dC is favored in modern synthesis for several key reasons:
-
Rapid Deprotection: The acetyl group is removed very quickly under basic conditions, especially with reagents like ammonium hydroxide/methylamine (AMA).[3][6][7] This allows for "UltraFast" deprotection protocols, reducing a process that once took many hours to mere minutes.[6][7]
-
Avoidance of Side Reactions: When using AMA, the traditional benzoyl-protected dC (Bz-dC) is susceptible to a transamidation side reaction, where methylamine converts it to an unwanted N4-methyl-dC impurity.[3][6] The rapid hydrolysis of the acetyl group on Ac-dC prevents this, leading to a cleaner crude product and simplifying purification.[3][8]
-
Compatibility: Ac-dC is compatible with a wide range of deprotection conditions, from strong (AMA) to "UltraMild" (e.g., potassium carbonate in methanol), making it versatile for synthesizing oligonucleotides with sensitive modifications.[9][10]
Therefore, using Ac-dC protocols improves the final cleavage and deprotection steps, but the strategies to combat depurination must focus on optimizing the acidic detritylation steps within the synthesis cycle itself.
Troubleshooting Guide: Depurination Events
This section addresses common problems observed during analysis that may be linked to depurination.
FAQ 1: My final product purity is low, and I see a significant number of shorter fragments on my HPLC or gel analysis. Is this depurination?
Answer: It is highly likely. The observation of truncated sequences, particularly those that appear to be missing portions of the 3'-end, is a classic symptom of depurination.[5] During the final basic deprotection, the oligonucleotide chain breaks at any abasic sites created during the acidic detritylation steps.[1][5]
Root Causes & Solutions:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excessively Harsh Acidic Conditions | The rate of depurination is highly dependent on pH; stronger acids or higher concentrations increase the rate of glycosidic bond cleavage.[2][] TCA is a stronger acid than DCA. | Switch from Trichloroacetic Acid (TCA) to Dichloroacetic Acid (DCA). Use a 3% DCA solution in a non-polar solvent like dichloromethane (DCM) or toluene for detritylation.[1][] |
| Prolonged Acid Exposure Time | The longer the oligonucleotide is in contact with the acid, the greater the cumulative depurination. This is especially critical for long oligonucleotides that undergo many synthesis cycles. | Minimize Detritylation Time. Optimize the deblocking step to be just long enough for complete DMT removal. Modern synthesizers have optimized protocols, but ensure your instrument's fluidics are efficient.[][11] |
| Presence of Moisture | Water participates in the hydrolytic cleavage of the N-glycosidic bond. Any moisture in the acetonitrile (ACN) or other reagents can accelerate depurination. | Ensure Anhydrous Conditions. Use high-quality, anhydrous ACN and ensure all reagents are fresh and dry. Store phosphoramidites under an inert atmosphere.[1] |
FAQ 2: Does using N4-acetyl-dC require special considerations during the synthesis cycle to prevent depurination?
Answer: No. The strategies to prevent depurination are universal and independent of the cytidine protecting group used. The chemical stability of the purine glycosidic bonds is not significantly influenced by the choice of protecting group on a distal pyrimidine base. The focus must remain on the conditions of the acid-driven detritylation step.
FAQ 3: I am synthesizing a particularly long oligonucleotide (>100-mer). Are there heightened risks of depurination?
Answer: Yes. The risk is cumulative. A longer sequence undergoes more detritylation cycles, leading to increased total acid exposure time. For every additional purine added, there is another opportunity for depurination to occur. For very long sequences, even a low rate of depurination per cycle can result in a substantial loss of full-length product. It is critical to use the mildest possible detritylation conditions (e.g., 3% DCA) and ensure your synthesizer protocols are optimized for minimal acid delivery and contact time.[11]
Visualizing the Core Mechanisms & Workflows
To provide a clearer understanding, the following diagrams illustrate the key chemical processes and logical troubleshooting steps.
Oligonucleotide Synthesis Cycle
Caption: Mechanism of acid-catalyzed depurination at a deoxyadenosine residue.
Troubleshooting Workflow for Suspected Depurination
Caption: A logical workflow for diagnosing and resolving depurination-related synthesis failures.
Recommended Experimental Protocols
The following protocols are optimized for high-quality oligonucleotide synthesis, incorporating Ac-dC and minimizing depurination risk.
Protocol 1: Standard Oligonucleotide Synthesis Cycle
This cycle is performed for each nucleotide addition on an automated synthesizer.
-
Deblocking (Detritylation):
-
Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM) or Toluene.
-
Action: Pump the DCA solution through the synthesis column to remove the 5'-DMT group.
-
Critical Control: Minimize contact time to what is required for complete detritylation to reduce the risk of depurination. [1]2. Coupling:
-
Reagents: Ac-dC phosphoramidite (or other desired base) and an activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or Dicyanoimidazole (DCI)).
-
Action: The activated phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
-
Capping:
-
Reagents: A two-part solution, typically acetic anhydride (Cap A) and N-methylimidazole (Cap B).
-
Action: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion sequences.
-
-
Oxidation:
-
Reagent: A solution of iodine in a water/pyridine/tetrahydrofuran (THF) mixture.
-
Action: Oxidize the unstable phosphite triester linkage to a stable phosphotriester.
-
-
Washing:
-
Reagent: Anhydrous acetonitrile (ACN).
-
Action: Thoroughly wash the column to remove all residual reagents before initiating the next cycle.
-
Protocol 2: UltraFast Cleavage and Deprotection (AMA)
This protocol is ideal for standard DNA oligonucleotides synthesized using Ac-dC phosphoramidite.
Reagent Preparation:
-
AMA Solution: Mix equal volumes of 30% Ammonium Hydroxide (NH₄OH) and 40% aqueous Methylamine (CH₃NH₂). Prepare fresh.
Procedure:
-
Transfer the solid support (CPG) from the synthesis column to a 2 mL screw-cap vial.
-
Add 1.0 mL of the AMA solution to the vial.
-
Seal the vial tightly and vortex thoroughly.
-
Place the vial in a heating block or oven at 65 °C for 10 minutes. [7]5. Remove the vial and cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and analysis.
| Parameter | Condition | Rationale |
| Reagent | 1:1 (v/v) NH₄OH / 40% aq. Methylamine (AMA) | Rapidly removes acetyl protecting group and cleaves oligo from support. [6][7] |
| Temperature | 65 °C | Accelerates deprotection kinetics. [7] |
| Time | 10 minutes | Sufficient for complete deprotection of Ac-dC and other standard bases without degradation. [7] |
References
-
Synthesis of Antisense Oligonucleotides with Minimum Depurination. ResearchGate. [Link]
-
Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization. PMC. [Link]
-
Synthesis of Cross-Linked DNA Containing Oxidized Abasic Site Analogues. ACS Publications. [Link]
- Improved oligonucleotide synthesis suppressing depurination.
-
Avoiding Depurination During Trityl-on Purification. Phenomenex. [Link]
-
Deprotection – Volume 4 – Alternatives to Ammonium Hydroxide. Glen Research. [Link]
-
Deprotection Guide. Glen Research. [Link]
-
Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Digital Commons @ Michigan Tech. [Link]
-
3,N4-Ethano-2′-deoxycytidine: chemistry of incorporation into oligomeric DNA and reassessment of miscoding. Harvard Apparatus. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]
-
Procedure for the synthesis and deprotection of Synthetic RNA. Glen Research. [Link]
-
Solid Phase Oligonucleotide Synthesis. Biotage. [Link]
-
N4-acyl-2′-deoxycytidine-5′-triphosphates for the enzymatic synthesis of modified DNA. Oxford Academic. [Link]
- Methods and reagents for cleaving and deprotecting oligonucleotides.
-
Oligonucleotide synthesis under mild deprotection conditions. RSC Publishing. [Link]
-
Technical Brief - Depurination of DNA During Oligonucleotide Synthesis. Glen Research. [Link]
-
N4-acetyldeoxycytosine DNA modification marks euchromatin regions in Arabidopsis thaliana. PMC. [Link]
-
N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. PMC. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]
-
Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms. PLOS One. [Link]
-
Mechanism of acid-catalyzed depurination and cleavage in DNA, shown for... ResearchGate. [Link]
-
Observation and elimination of N-acetylation of oligonucleotides prepared using past-deprotecting phosphoramidites and ultra-mild deprotection. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms | PLOS One [journals.plos.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. atdbio.com [atdbio.com]
- 9. shigematsu-bio.com [shigematsu-bio.com]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis of N4-Acetyl-2'-deoxy-5'-O-tritylcytidine: A Comparative Analysis of HPLC and Alternative Methodologies
In the landscape of synthetic biology and therapeutic oligonucleotide development, the purity of nucleoside building blocks is not merely a quality metric; it is the foundation of synthetic efficacy and the ultimate safety of the final product. N4-Acetyl-2'-deoxy-5'-O-tritylcytidine, a critical protected nucleoside for oligonucleotide synthesis, demands rigorous purity assessment to prevent the introduction of process-related impurities that can lead to truncated sequences or other undesirable by-products.[][2]
This guide provides an in-depth, field-proven comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other powerful analytical techniques. We will delve into the causality behind methodological choices, present self-validating experimental protocols, and offer a decision-making framework for selecting the optimal analytical strategy for your laboratory's needs.
The Gold Standard: Reversed-Phase HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for purity determination of modified nucleosides in most quality control (QC) environments.[3][4] Its robustness, reproducibility, and widespread availability make it an indispensable tool. The separation is fundamentally based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[4]
The Causality Behind Method Design
For a molecule like this compound, the large, hydrophobic dimethoxytrityl (DMT) group dictates the primary mode of interaction with the stationary phase. This makes Reversed-Phase (RP) HPLC the ideal choice.
-
Column Selection: A C18 column is the workhorse for this application. The long alkyl chains provide a highly hydrophobic surface, ensuring strong retention of the trityl-containing analyte and enabling separation from more polar impurities, such as detritylated species or unprotected deoxycytidine. Phenyl-Hexyl columns can also be an excellent alternative, offering different selectivity due to π-π interactions with the aromatic rings of the analyte.[5]
-
Mobile Phase Strategy: A gradient elution is essential. An isocratic method would either fail to elute the highly retained parent compound in a reasonable time or would cause early-eluting, more polar impurities to co-elute with the solvent front. A typical gradient starts with a high percentage of aqueous buffer and ramps up the concentration of an organic modifier (like acetonitrile or methanol).[5][6] This ensures that polar impurities are resolved at the beginning of the run, while the parent compound is eluted later as the mobile phase becomes more nonpolar.
-
Detection: The cytidine base contains a strong chromophore, making UV detection the most straightforward and robust method.[5] Analysis is typically performed near the absorbance maximum (around 260-280 nm) to ensure high sensitivity for both the parent compound and related impurities.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines a typical workflow for the HPLC analysis of this compound.
Caption: A typical experimental workflow for HPLC purity analysis.
Detailed HPLC Protocol (Self-Validating System)
This protocol is designed to be specific, linear, accurate, and precise, forming a self-validating system for quality control.[5]
1. Materials & Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Ammonium Acetate (or similar buffer salt)
-
Formic Acid or Acetic Acid (for pH adjustment)
2. Chromatographic Conditions:
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 50 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulates.
4. System Suitability:
-
Perform five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 1.5%.[5]
-
The theoretical plates for the main peak should be > 2000.
-
The tailing factor should be between 0.8 and 1.5.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC is the established standard, other technologies offer distinct advantages in specific contexts. The choice of methodology depends on the analytical need, balancing speed, resolution, sensitivity, and the nature of the information required.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a direct evolution of HPLC, utilizing columns with sub-2 µm particles and instrumentation capable of handling much higher system pressures (up to 15,000 psi).[7][8]
-
Expertise & Experience: The primary driver for adopting UPLC is a significant increase in throughput and resolution.[9] For a complex synthesis mixture with closely eluting impurities, the enhanced peak capacity of UPLC can resolve species that would co-elute in a standard HPLC run.[10][11] The analysis time can be reduced by a factor of up to 10, which is a game-changer in high-throughput screening or time-sensitive manufacturing environments.[7]
-
Trustworthiness: UPLC methods, once validated, offer superior sensitivity due to narrower, more concentrated peaks.[9] This allows for the detection and quantification of trace-level impurities that might be missed by HPLC.[9]
-
Authoritative Grounding: The fundamental principles of separation are the same as HPLC, but the efficiency is vastly improved.[9] However, this comes at the cost of higher initial instrument investment and potentially more demanding sample preparation to prevent column clogging.[7]
Capillary Electrophoresis (CE)
CE separates molecules based on their electrophoretic mobility in an electric field, which is dependent on the analyte's charge-to-size ratio.[12]
-
Expertise & Experience: CE is an orthogonal technique to HPLC. If an impurity co-elutes with the main peak in RP-HPLC, there is a high probability it will be resolved by CE, provided it has a different charge-to-size ratio. This makes it a powerful complementary method for method validation and characterization. It is particularly adept at analyzing charged species, such as unprotected nucleosides or phosphate-containing impurities.
-
Trustworthiness: CE offers extremely high separation efficiency (millions of theoretical plates) and requires minimal sample and solvent consumption.
-
Authoritative Grounding: While powerful, CE can face challenges with reproducibility (migration time variability) and sensitivity, especially with standard UV detection.[13] Its application is more common in specialized characterization rather than routine QC for this type of neutral, protected molecule.[12]
Quantitative NMR (qNMR)
Unlike chromatographic techniques that provide relative purity, qNMR is a primary analytical method capable of determining absolute purity without needing a specific reference standard of the analyte.[14]
-
Expertise & Experience: The core principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[15] By comparing the integral of a unique proton signal from the analyte to the integral of a known amount of an internal standard, one can directly calculate the analyte's purity or concentration.[16]
-
Trustworthiness: qNMR is an invaluable, non-destructive technique for characterizing and certifying reference standards. It provides structural confirmation and quantification in a single experiment.[14]
-
Authoritative Grounding: The main limitations of qNMR are its lower sensitivity compared to HPLC/UPLC and the potential for signal overlap in complex mixtures, which can complicate integration.[15] Furthermore, the instrumentation is significantly more expensive and requires specialized expertise.[17]
Head-to-Head Performance Comparison
The table below summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | HPLC | UPLC | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Differential Partitioning | Differential Partitioning | Electrophoretic Mobility | Nuclear Magnetic Resonance |
| Speed | Moderate (20-40 min) | Very Fast (2-10 min)[7][9] | Fast (10-20 min) | Slow (>15 min per sample) |
| Resolution | Good | Excellent[10][11] | Excellent | Variable (depends on overlap) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL)[9] | Moderate to Poor | Poor (mg/mL)[15] |
| Quantification | Relative (% Area) | Relative (% Area) | Relative (% Area) | Absolute (with internal std)[14] |
| Cost (Instrument) | ||||
| Throughput | Moderate | High | Moderate | Low |
| Key Advantage | Robust, reliable, ubiquitous | Speed and resolution | Orthogonal separation mechanism | Absolute quantification, structural info |
| Key Limitation | Slower analysis time | Higher cost, backpressure limits | Sensitivity, reproducibility | Low sensitivity, signal overlap |
Decision-Making Framework for Method Selection
Choosing the right analytical tool is a strategic decision. The following logic diagram can guide researchers and QC managers in selecting the most appropriate technology for their specific needs.
Sources
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. wjpmr.com [wjpmr.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 10. waters.com [waters.com]
- 11. cms.mz-at.de [cms.mz-at.de]
- 12. CE and CEC of nucleosides and nucleotides in food materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. casss.org [casss.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. emerypharma.com [emerypharma.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. spectroscopyworld.com [spectroscopyworld.com]
A Researcher's Guide to the 1H NMR Spectrum of N4-Acetyl-5'-O-DMT-dC: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of modified nucleosides is paramount. N4-Acetyl-5'-O-DMT-dC, a key building block in oligonucleotide synthesis, presents a unique 1H Nuclear Magnetic Resonance (NMR) spectrum that reflects its distinct chemical modifications. This guide provides an in-depth interpretation of its 1H NMR spectrum, offering a comparative analysis against its structural precursors to highlight the spectral impact of its protecting groups.
The structural integrity of synthetic oligonucleotides underpins their therapeutic and diagnostic efficacy. N4-Acetyl-5'-O-DMT-dC is a cornerstone of this synthesis, featuring two critical protecting groups: a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and an acetyl group at the N4 position of the cytosine base. These modifications prevent unwanted side reactions during the stepwise assembly of the oligonucleotide chain. Verifying the successful installation of these groups is a critical quality control step, for which 1H NMR spectroscopy is an indispensable tool.
This guide will dissect the 1H NMR spectrum of N4-Acetyl-5'-O-DMT-dC, explaining the origin of key signals and contrasting them with the spectra of unprotected 2'-deoxycytidine (dC), 5'-O-DMT-2'-deoxycytidine, and N4-Acetyl-2'-deoxycytidine. This comparative approach illuminates the influence of each protecting group on the chemical environment of the nucleoside's protons.
Interpreting the 1H NMR Spectrum: A Tale of Two Protecting Groups
The 1H NMR spectrum of N4-Acetyl-5'-O-DMT-dC is a composite of signals from the deoxyribose sugar, the cytosine base, and the two protecting groups. The addition of the bulky, aromatic DMT group and the electron-withdrawing acetyl group induces significant changes in the chemical shifts of nearby protons compared to the parent nucleoside, 2'-deoxycytidine.
The most visually complex region of the spectrum is dominated by the numerous protons of the DMT group, which typically appear as a series of overlapping multiplets between 6.8 and 7.5 ppm. The two methoxy groups of the DMT moiety give rise to a sharp, characteristic singlet at approximately 3.7-3.8 ppm.
A key diagnostic for the successful acetylation of the cytosine base is the downfield shift of the H6 proton. In N4-Acetyl-5'-O-DMT-dC, the H6 proton signal is shifted downfield compared to its position in 2'-deoxycytidine, a consequence of the electron-withdrawing nature of the acetyl group.
The protons of the deoxyribose sugar moiety provide a wealth of structural information. The anomeric proton, H1', is a crucial indicator of nucleoside formation and typically appears as a triplet or pseudo-triplet around 6.2-6.4 ppm. The presence of the 5'-O-DMT group influences the chemical shifts of the H5' and H5'' protons, which are shifted relative to their positions in unprotected dC.
A sharp singlet integrating to three protons in the upfield region of the spectrum (around 2.2 ppm) is the unambiguous signature of the N4-acetyl group. Its presence confirms the successful protection of the exocyclic amine of cytosine.
Comparative Spectral Analysis: Isolating the Effect of Each Modification
To fully appreciate the spectral features of N4-Acetyl-5'-O-DMT-dC, it is instructive to compare its spectrum with those of its structural relatives.
| Proton | 2'-Deoxycytidine (dC) | N4-Acetyl-dC | 5'-O-DMT-dC | N4-Acetyl-5'-O-DMT-dC |
| H6 | ~7.8 ppm (d) | ~8.3 ppm (d) | ~7.9 ppm (d) | ~8.4 ppm (d) |
| H5 | ~6.0 ppm (d) | ~7.2 ppm (d) | ~6.1 ppm (d) | ~7.3 ppm (d) |
| H1' | ~6.2 ppm (t) | ~6.2 ppm (t) | ~6.3 ppm (t) | ~6.3 ppm (t) |
| DMT aromatic | - | - | 6.8-7.5 ppm (m) | 6.8-7.5 ppm (m) |
| DMT -OCH3 | - | - | ~3.75 ppm (s) | ~3.75 ppm (s) |
| N4-Acetyl CH3 | - | ~2.2 ppm (s) | - | ~2.2 ppm (s) |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, m = multiplet, s = singlet.
This comparative table clearly demonstrates how the addition of each protecting group alters the electronic environment and, consequently, the chemical shift of specific protons. The downfield shift of H5 and H6 upon N4-acetylation and the appearance of the extensive aromatic signals and the methoxy singlet upon 5'-O-DMT addition are the key takeaways.
Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum
Acquiring a clean, well-resolved 1H NMR spectrum is crucial for accurate interpretation. The following protocol provides a standardized workflow for the preparation and analysis of modified nucleoside samples.
Workflow for 1H NMR Analysis of N4-Acetyl-5'-O-DMT-dC
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation :
-
Accurately weigh 5-10 mg of N4-Acetyl-5'-O-DMT-dC.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent can influence chemical shifts[1].
-
To ensure a homogeneous solution and remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube[2][3]. The sample height in the tube should be approximately 4-5 cm[4].
-
-
NMR Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize its homogeneity.
-
Acquire the 1H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay). For quantitative analysis, ensure a sufficient relaxation delay.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate all peaks to determine the relative number of protons for each signal[5][6].
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
By following this structured approach, researchers can confidently acquire and interpret the 1H NMR spectrum of N4-Acetyl-5'-O-DMT-dC, ensuring the quality and integrity of this vital building block for oligonucleotide synthesis. The ability to discern the spectral signatures of protecting groups is a fundamental skill for any scientist working in the field of nucleic acid chemistry and drug development.
References
-
National Institutes of Health. Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. [Link]
- Ismael, S., AL-Mashal, F., & Saeed, B. (2020). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series.
-
JEOL. NMR Sample Preparation. [Link]
-
University of Ottawa. NMR Sample Preparation. [Link]
-
Carl ROTH. N4-Acetyl-2'-deoxycytidine, 25 g. [Link]
-
PubChem. N4-Acetyl-2'-deoxycytidine. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
Sources
A Researcher's Guide to the Identification of N4-Acetyl-dC: A Comparative Analysis of ESI-MS and Alternative Methods
Executive Summary
N4-acetyldeoxycytidine (N4-Acetyl-dC or 4acC) is a DNA modification gaining significant attention for its potential role as a conserved epigenetic marker.[1] Its accurate identification and quantification are paramount for researchers in epigenetics, cancer biology, and drug development to elucidate its function in gene regulation, cellular processes, and disease pathology.[1][2][3] This guide provides a deep dive into the use of Electrospray Ionization-Mass Spectrometry (ESI-MS) as a gold-standard method for N4-Acetyl-dC analysis. It offers a detailed, field-tested protocol and explains the scientific rationale behind key steps. Furthermore, it presents an objective comparison of ESI-MS with alternative methods such as immuno-based assays and NMR, providing a clear framework for selecting the most appropriate technique based on specific research needs.
Introduction: The Significance of N4-Acetyl-dC in Epigenetics and Disease
N4-Acetyl-dC is a modified nucleoside where an acetyl group is attached to the nitrogen atom at the fourth position of the deoxycytidine base.[2][4] While its RNA counterpart (ac4C) has been studied more extensively, the presence and function of N4-Acetyl-dC in DNA are emerging as a critical area of investigation.[4][5]
-
Biological Role: Emerging evidence suggests that N4-Acetyl-dC is a conserved DNA modification with potential roles in regulating gene expression and post-transcriptional processes.[1] It is often enriched in regions of open chromatin and transcription factor binding sites, suggesting a role in transcriptional activation.[1] Unlike the more famous 5-methylcytosine (5mC), N4-Acetyl-dC levels appear to be generally independent, indicating it may be part of a distinct regulatory pathway.[1]
-
Link to Disease: Dysregulation of acetylation has been implicated in various diseases, including cancer.[2][3] The ability to accurately detect and quantify N4-Acetyl-dC is crucial for understanding its contribution to pathogenesis and for the development of novel therapeutic strategies.[6][7]
Core Technology Deep Dive: ESI-MS for N4-Acetyl-dC Identification
Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the premier analytical technique for the definitive identification and quantification of modified nucleosides like N4-Acetyl-dC.
-
Fundamental Principles: This method offers unparalleled sensitivity and specificity. The LC component separates the complex mixture of nucleosides from a digested DNA sample. ESI then gently ionizes these molecules without significant fragmentation, allowing the intact, protonated molecule (the precursor ion) to enter the mass spectrometer. In the tandem MS (MS/MS) setup, this precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This fragmentation pattern is a unique "fingerprint" of the molecule, enabling unambiguous identification.
Experimental Workflow: A Step-by-Step Protocol
This protocol outlines a robust method for the analysis of N4-Acetyl-dC from genomic DNA using a triple quadrupole mass spectrometer.
Causality Behind Choices:
-
Enzymatic Hydrolysis: A two-step enzymatic digestion ensures the complete breakdown of DNA into individual nucleosides without degrading the modifications themselves, which can occur with harsh acid hydrolysis.
-
Reverse-Phase Chromatography: A C18 column is the standard for separating nucleosides, providing excellent resolution based on their relative hydrophobicity. The acetyl group on N4-Acetyl-dC makes it slightly more hydrophobic than deoxycytidine (dC), allowing for their chromatographic separation.
-
Multiple Reaction Monitoring (MRM): This is the key to high sensitivity and specificity in a triple quadrupole MS. We pre-define the specific mass transition from the N4-Acetyl-dC precursor ion to a characteristic product ion. The instrument then filters specifically for this transition, eliminating background noise and allowing for quantification even at very low levels.
Step 1: Sample Preparation - DNA Extraction & Hydrolysis
-
Extract high-quality genomic DNA from cells or tissues using a standard DNA extraction kit. Ensure the final DNA is of high purity (A260/280 ratio ~1.8).
-
Quantify the extracted DNA using a fluorometric method (e.g., Qubit).
-
To 20 µg of DNA, add nuclease P1 buffer, and 10 units of nuclease P1. Incubate at 37°C for 2 hours. This enzyme digests the DNA into deoxynucleoside 5'-monophosphates.
-
Add alkaline phosphatase buffer and 10 units of calf intestinal alkaline phosphatase. Incubate at 37°C for an additional 2 hours. This second enzyme removes the phosphate group, yielding free deoxynucleosides.
-
Stop the reaction by adding an equal volume of acetonitrile.
-
Centrifuge the sample at 14,000 x g for 10 minutes to pellet the enzymes and any precipitated material.
-
Carefully transfer the supernatant containing the deoxynucleosides to an HPLC vial for analysis.
Step 2: Chromatographic Separation (LC)
-
System: UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY).[8]
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 6.0.[8]
-
Mobile Phase B: 10 mM ammonium acetate in 100% acetonitrile.[8]
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2% to 30% B
-
10-12 min: 30% to 95% B (column wash)
-
12-15 min: 95% B (column wash)
-
15-15.1 min: 95% to 2% B (re-equilibration)
-
15.1-20 min: 2% B (re-equilibration)
-
-
Injection Volume: 5 µL.
Step 3: Mass Spectrometric Detection (MS/MS)
-
System: Triple quadrupole mass spectrometer equipped with an ESI source (e.g., Sciex QTRAP, Agilent 6400 Series).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key Parameters (Optimize for your specific instrument):
-
IonSpray Voltage: ~5500 V
-
Source Temperature: ~500°C
-
Curtain Gas: ~35 psi
-
Collision Gas (CAD): Medium
-
-
MRM Transitions:
-
N4-Acetyl-dC: Precursor Ion (Q1): m/z 270.1 → Product Ion (Q3): m/z 154.1 (corresponding to the acetylated cytosine base).
-
Deoxycytidine (dC) for comparison: Precursor Ion (Q1): m/z 228.1 → Product Ion (Q3): m/z 112.1.
-
Step 4: Data Analysis and Interpretation
-
Integrate the peak area for the N4-Acetyl-dC MRM transition.
-
Confirm the identity of the peak by ensuring its retention time matches that of an authentic N4-Acetyl-dC standard.
-
Quantification is typically achieved by creating a standard curve with known concentrations of the N4-Acetyl-dC standard and normalizing the amount to the total amount of dC or total DNA analyzed.
Visualization of the LC-ESI-MS/MS Workflow
Caption: Workflow for N4-Acetyl-dC identification by LC-ESI-MS/MS.
Comparative Analysis: ESI-MS vs. Alternative Methods
While ESI-MS is a powerful tool, other methods exist, each with distinct advantages and limitations. The choice of technique depends critically on the research question.
-
Method 1: Immuno-based Approaches (ELISA, Dot Blot):
-
Principle: These methods use antibodies that specifically recognize and bind to the N4-Acetyl-dC modification within DNA. The binding event is then detected, typically via a colorimetric or fluorescent signal.
-
Strengths: High throughput, relatively low cost per sample, and requires less specialized equipment than MS. Good for screening large numbers of samples for global changes in N4-Acetyl-dC levels.
-
Limitations: Critically dependent on antibody specificity and potential for cross-reactivity with similar structures. These methods are generally semi-quantitative and lack the definitive structural confirmation provided by MS.
-
-
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. It can be used to unambiguously confirm the structure of N4-Acetyl-dC.
-
Strengths: Provides absolute structural confirmation without the need for a reference standard. It is the ultimate tool for characterizing novel modifications.
-
Limitations: Very low sensitivity, requiring milligram quantities of purified material, which is often unfeasible for biological samples. It is not suitable for quantification in complex mixtures.
-
Quantitative Data Summary Table
| Parameter | LC-ESI-MS/MS | Immuno-based (ELISA) | NMR Spectroscopy |
| Specificity | Very High (based on mass and fragmentation) | Moderate to High (antibody dependent) | Absolute (structural elucidation) |
| Sensitivity | Very High (femtomole to attomole) | High (picogram to nanogram) | Very Low (milligram) |
| Quantification | Absolute & Relative | Semi-Quantitative to Relative | Not suitable for biological samples |
| Throughput | Moderate | High | Very Low |
| Cost per Sample | High | Low | Very High (instrument time) |
| Confirmatory Power | Very High | Low to Moderate | Absolute |
| Sample Req. | Low (micrograms of DNA) | Low (nanograms of DNA) | Very High (milligrams of pure analyte) |
Expert Insights & Best Practices
-
Choosing the Right Technique: For discovery and validation, LC-MS/MS is the gold standard. Its ability to provide definitive identification and accurate quantification is unmatched for detailed mechanistic studies. For large-scale epidemiological studies or initial screening where relative changes are sufficient, an immuno-based assay could be a cost-effective first step, followed by MS-based validation of key findings.
-
Overcoming ESI-MS Challenges:
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of N4-Acetyl-dC, affecting quantification. The use of a stable isotope-labeled internal standard is the best way to correct for these effects.
-
Instrument Calibration: Regular calibration and performance checks of the mass spectrometer are essential for maintaining mass accuracy and sensitivity, ensuring reproducible results over time.
-
Chromatography is Key: Good chromatographic separation is vital. Poorly resolved peaks can lead to ion suppression and inaccurate quantification. Invest time in optimizing the LC gradient for your specific sample type.
-
-
Future Outlook: As the importance of N4-Acetyl-dC becomes more apparent, we can expect the development of more sensitive antibodies for immuno-based techniques and streamlined, higher-throughput MS workflows. The combination of these techniques will be crucial for fully understanding the epitranscriptomic landscape.
References
-
Genome-wide profiling and functional characterization of N4-acetyldeoxycytosine reveals conserved epigenetic roles in rice and Arabidopsis. (2026). ResearchGate. [Link]
-
Emerging roles of RNA N4-acetylcytidine modification in reproductive health. (n.d.). PMC. [Link]
-
N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development. (n.d.). PMC. [Link]
-
Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. (n.d.). Shimadzu. [Link]
-
The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review. (2020). PMC. [Link]
-
The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets. (2025). PMC. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. shimadzu.com [shimadzu.com]
A Comparative Guide to N4-acetyl vs. N4-benzoyl dC Deprotection Kinetics for Oligonucleotide Synthesis
In the intricate process of solid-phase oligonucleotide synthesis, the selection of appropriate protecting groups for the exocyclic amines of nucleobases is paramount to achieving high-yield, high-purity DNA and RNA sequences. For 2'-deoxycytidine (dC), the N4-amino group is typically protected by either an acetyl (Ac) or a benzoyl (Bz) group. While both serve the crucial function of preventing unwanted side reactions during the phosphoramidite coupling steps, their performance characteristics, particularly during the final deprotection stage, differ significantly. This guide provides an in-depth comparison of the deprotection kinetics of N4-acetyl dC and N4-benzoyl dC, offering experimental data and field-proven insights to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The Strategic Importance of N-Acyl Protection in Oligonucleotide Synthesis
The primary role of the N4-acyl protecting group on deoxycytidine is to render the exocyclic amine non-nucleophilic, thereby preventing it from interfering with the phosphoramidite coupling reaction.[1][2] This protection must be robust enough to withstand the acidic conditions of the repeated 5'-detritylation steps throughout the synthesis cycle.[1][3] However, it must also be labile enough to be efficiently removed during the final deprotection step, which typically involves treatment with a basic solution to cleave the oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and phosphate backbone.[4] The choice between N4-acetyl and N4-benzoyl protection hinges on a critical trade-off between stability and the kinetics of removal.
Comparative Analysis of Deprotection Kinetics and Conditions
The most significant distinction between N4-acetyl dC and N4-benzoyl dC lies in their deprotection rates and compatibility with various deprotection reagents.[5] N4-acetyl is a more labile group, enabling faster and milder deprotection, while N4-benzoyl is more robust, requiring more stringent conditions for its removal.[1] This difference in lability has profound implications for the overall efficiency and purity of the synthesized oligonucleotides, especially for sequences containing sensitive modifications.
Quantitative Deprotection Data
The following table summarizes the typical deprotection conditions and kinetics for N4-acetyl dC and N4-benzoyl dC with commonly used reagents:
| Feature | N4-Benzoyl (Bz) dC | N4-Acetyl (Ac) dC | Reference(s) |
| Relative Stability | More stable | Less stable (more labile) | [1] |
| Deprotection Reagent | Conc. aq. NH₃; AMA | Conc. aq. NH₃; AMA; K₂CO₃ in Methanol | [1][6] |
| Typical Deprotection (Conc. aq. NH₃) | 55 °C, 8-16 hours | 55 °C, < 8 hours | [1] |
| Typical Deprotection (AMA) | 65 °C, ~10-15 min | 65 °C, < 10 min (virtually instantaneous) | [1] |
| Side Reaction Risk (with AMA) | Prone to transamination | Negligible risk of transamination | [1][3][4] |
AMA: A 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine.
Mechanistic Insights and Avoidance of Side Reactions
The choice of deprotection reagent can significantly impact the purity of the final oligonucleotide product, particularly when using N4-benzoyl dC. When a mixture of ammonium hydroxide and methylamine (AMA) is used for rapid deprotection, the benzoyl group of N4-benzoyl dC is susceptible to a transamination side reaction.[3][4] In this reaction, methylamine can act as a nucleophile, displacing the benzamide to form N4-methyl-dC, a permanent modification in the oligonucleotide sequence.[7]
In contrast, the hydrolysis of the acetyl group from N4-acetyl dC is substantially faster than the rate of transamination.[3][4] This rapid hydrolysis effectively prevents the formation of the N4-methyl-dC byproduct, making N4-acetyl dC the preferred choice for "UltraFAST" deprotection protocols that utilize AMA.[6][7]
Experimental Workflows and Methodologies
To provide a practical understanding of the deprotection process, the following section outlines the experimental workflows and detailed protocols for the deprotection of oligonucleotides containing N4-benzoyl dC and N4-acetyl dC.
Deprotection Workflow Diagrams
The following diagrams illustrate the generalized workflows for the final cleavage and deprotection steps in solid-phase oligonucleotide synthesis for both N4-benzoyl and N4-acetyl protected dC.
Caption: Standard deprotection workflow for oligonucleotides containing N4-benzoyl dC.
Caption: UltraFAST deprotection workflow for oligonucleotides containing N4-acetyl dC.
Detailed Experimental Protocols
Protocol 1: Standard Deprotection of Oligonucleotides with N4-Benzoyl dC
This protocol is suitable for standard DNA oligonucleotides where rapid deprotection is not a primary concern.
-
Preparation: Place the solid support containing the synthesized oligonucleotide into a 2 mL screw-cap vial.
-
Cleavage and Deprotection: Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%) to the vial. Seal the vial tightly.
-
Incubation: Place the vial in a heating block or oven set to 55°C for 8-16 hours. The exact time will depend on the other protecting groups present (e.g., isobutyryl-dG is slower to deprotect).
-
Cooling and Transfer: Allow the vial to cool to room temperature. Carefully transfer the supernatant containing the cleaved oligonucleotide to a new microcentrifuge tube.
-
Washing: Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.
-
Evaporation: Evaporate the combined solution to dryness using a centrifugal vacuum concentrator.
-
Purification: Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification by HPLC or PAGE.
Protocol 2: UltraFAST Deprotection of Oligonucleotides with N4-Acetyl dC
This protocol is designed for high-throughput applications and for oligonucleotides containing base-labile modifications where minimal exposure to harsh basic conditions is desired.
-
Preparation: Place the solid support containing the synthesized oligonucleotide (synthesized with Ac-dC phosphoramidite) into a 2 mL screw-cap vial.
-
Reagent Preparation: Prepare the AMA reagent by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine.
-
Cleavage and Deprotection: Add 1-2 mL of the freshly prepared AMA reagent to the vial. Seal the vial tightly.
-
Incubation: Place the vial in a heating block set to 65°C for 10 minutes.[6]
-
Cooling and Transfer: Allow the vial to cool to room temperature. Transfer the supernatant to a new microcentrifuge tube.
-
Washing: Wash the solid support with 0.5 mL of 50% acetonitrile in water and combine the wash with the supernatant.
-
Evaporation: Evaporate the combined solution to dryness using a centrifugal vacuum concentrator.
-
Purification: Resuspend the crude oligonucleotide pellet for subsequent purification.
Conclusion and Recommendations
The choice between N4-acetyl dC and N4-benzoyl dC is a strategic one that directly impacts the efficiency, purity, and integrity of synthesized oligonucleotides.
-
N4-benzoyl dC is the traditional, more stable protecting group suitable for standard oligonucleotide synthesis where longer deprotection times are acceptable. However, its use with methylamine-containing reagents is discouraged due to the risk of transamination.
-
N4-acetyl dC is the preferred choice for rapid and mild deprotection protocols.[5] Its lability allows for significantly reduced deprotection times, particularly with AMA, and it circumvents the issue of N4-methyl-dC side product formation.[3][4] This makes it ideal for high-throughput synthesis and for the preparation of oligonucleotides with sensitive modifications.[6]
For researchers aiming to optimize their oligonucleotide synthesis workflows for speed and purity, the adoption of N4-acetyl dC in conjunction with UltraFAST deprotection protocols offers a clear advantage.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. biotage.com [biotage.com]
- 4. atdbio.com [atdbio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. Fast Deprotection [qualitysystems.com.tw]
Technical Assessment: 31P NMR Profiling of N4-Acetyl-dC Phosphoramidite
Executive Summary: The "Fast Deprotection" Standard
In the high-throughput landscape of therapeutic oligonucleotide synthesis, N4-Acetyl-2'-deoxycytidine (Ac-dC) phosphoramidite has superseded the traditional N4-Benzoyl (Bz-dC) analog for a critical reason: process efficiency .[1] While both reagents couple with similar kinetics, Ac-dC is engineered for UltraFast deprotection (compatible with AMA protocols), eliminating the transamination side-reactions common with Bz-dC when using methylamine.[1][2]
This guide provides a definitive technical profiling of Ac-dC phosphoramidite, focusing on its primary Quality Control (QC) metric: 31P NMR spectroscopy . Unlike HPLC, which can struggle to resolve reactive phosphorus species, 31P NMR offers a direct, non-destructive window into the reagent's oxidative state and integrity.[1]
31P NMR Spectral Profile: Product vs. Alternatives
The "performance" of a phosphoramidite in 31P NMR is defined by spectral purity . The goal is to distinguish the active P(III) species from "alternative" degraded states (P(V) oxides and H-phosphonates) that compromise coupling efficiency.[1]
The Target Signal: P(III) Diastereomers
Ac-dC phosphoramidite contains two chiral centers (the sugar carbons) and a third chiral center created at the phosphorus atom upon phosphitylation. Consequently, the pure product appears as two distinct diastereomeric peaks (often called "doublets" though they are two singlets) in the 31P spectrum.[1]
The Comparison Matrix: Chemical Shift Fingerprint
The following table outlines the chemical shift regions used to validate Ac-dC against its degradation "alternatives."
| Species | Oxidation State | Chemical Shift ( | Multiplicity | Impact on Synthesis |
| N4-Acetyl-dC Amidite (Product) | P(III) | 149.0 – 151.0 | 2 Singlets (Diastereomers) | Active Coupling Agent |
| Oxidized Amidite (Phosphoramidate) | P(V) | 25.0 – 35.0 | Singlet | Inert (Truncation sequence) |
| Hydrolysis Product (H-Phosphonate) | P(III) | 10.0 – 15.0 | Doublet ( | Capping failure / Insertion |
| Phosphate Triesters | P(V) | -10.0 – +10.0 | Singlet | Inert impurity |
*Note: Shifts are referenced to 85% H3PO4 (0 ppm) in CD3CN. Values may shift
Comparative Analysis: Ac-dC vs. Bz-dC
It is critical to note that 31P NMR cannot easily distinguish N4-Acetyl-dC from N4-Benzoyl-dC .[1] Both resonate in the ~149-151 ppm range.
-
Differentiation Strategy: Identity must be confirmed via 1H NMR (looking for the Acetyl methyl singlet ~2.1-2.2 ppm vs. Benzoyl aromatic protons ~7.5-8.0 ppm) or LC-MS .
-
Why choose Ac-dC? If your workflow utilizes AMA (Ammonium Hydroxide/Methylamine) for deprotection to speed up cycle times, Ac-dC is mandatory.[1] Bz-dC carries a high risk of N4-transamination (converting Cytosine to N4-methyl-Cytosine) under these conditions.[1]
Experimental Protocol: Self-Validating NMR Workflow
To ensure authoritative results, this protocol includes "self-validating" steps to detect moisture contamination during the assay.
Reagents & Equipment[4][5][6]
-
Solvent: Anhydrous Acetonitrile-d3 (
), 99.8% D. Critical: Water content < 10 ppm.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Internal Standard (Optional): Triphenyl phosphate (TPP,
-17.8 ppm) for quantitative integration. -
Sample Tube: 5mm NMR tubes, oven-dried at 120°C for >2 hours.
Step-by-Step Methodology
-
Inert Atmosphere Prep:
-
Perform all sample handling inside a glove box or under an Argon stream. Phosphoramidites oxidize rapidly in air.
-
Validation Check: If the sample turns from clear/oil to cloudy white upon adding solvent, moisture ingress has occurred (hydrolysis to H-phosphonate).[1]
-
-
Sample Dissolution:
-
Weigh ~30-50 mg of Ac-dC phosphoramidite.
-
Dissolve in 0.6 mL anhydrous
. -
Note: Do not use
if possible, as its acidity can catalyze decomposition.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-
-
Acquisition Parameters (300 MHz+ Instrument):
-
Spectral Width: -50 to +200 ppm.[6]
-
Relaxation Delay (d1):
2.0 seconds (5.0s for qNMR). P(III) relaxes slower than P(V); short delays underestimate purity.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Scans: 64 – 128 (High S/N required to see <0.5% impurities).
-
Processing:
-
Line broadening: 1.0 – 2.0 Hz.
-
Baseline correction: Absolute necessity for accurate integration of small impurity peaks.
-
Visualizing the Quality Control Pathway
The following diagram illustrates the decision logic for qualifying Ac-dC phosphoramidite, linking spectral features to process outcomes.
Caption: Logic flow for 31P NMR validation of Ac-dC phosphoramidite. Green paths indicate successful QC; red paths indicate specific failure modes.
Troubleshooting & Interpretation
Scenario 1: Single Peak at 150 ppm.
-
Cause: Accidental peak overlap or low resolution.
-
Action: Ac-dC must show two peaks (diastereomers). If only one sharp singlet appears, ensure the sample isn't actually a solid support cleavage product or a non-chiral phosphate.[1] However, in some solvents/concentrations, diastereomers may overlap.[1]
Scenario 2: Large Doublet at 10-15 ppm.
-
Cause:Moisture contamination . The phosphoramidite (P-N bond) has hydrolyzed to H-Phosphonate (P-H bond).[1] The "doublet" is caused by the large
coupling (~600 Hz).ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Action: Discard sample. Check solvent dryness.
Scenario 3: Peak at 30 ppm.
-
Cause:Oxidation . Air exposure has converted P(III) to P(V)=O.[1]
-
Action: If <1-2%, may be acceptable for short oligos but will lower yield for long-mers.[1]
References
-
Glen Research. N4-Ac-N4-Et-dC-CE Phosphoramidite Product Information. (Describes Acetyl protection benefits for branching prevention and UltraFast deprotection).
-
Magritek. Phosphoramidite compound identification and impurity control by Benchtop NMR. (Provides spectral ranges for amidites [140-155 ppm] and hydrolysis products).
-
United States Pharmacopeia (USP). Quality Standards for DNA phosphoramidite raw materials. (Defines P(III) vs P(V) impurity ranges and acceptable purity limits).
-
Oxford Instruments. Analysing phosphorus containing compounds using 31P Benchtop NMR. (Case studies on phosphoramidite degradation and chemical shifts).
-
Beilstein Journal of Organic Chemistry. Phosphoramidite building blocks... for the synthesis of spin-labeled DNA. (Experimental data citing 31P shifts for Acetyl-dC derivatives at ~147-148 ppm in DMSO).[1]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. glenresearch.com [glenresearch.com]
- 3. rsc.org [rsc.org]
- 4. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 5. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
A Senior Application Scientist's Guide to the Quality Control of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine
In the landscape of synthetic biology and oligonucleotide therapeutics, the quality of the foundational building blocks dictates the success of the final product. 5'-O-DMT-N4-Acetyl-2'-deoxycytidine, a critical phosphoramidite monomer for the synthesis of custom DNA sequences, is no exception.[1][2] The presence of even trace impurities can have a cascading effect, leading to truncated sequences, incorrect incorporations, and ultimately, compromised yield and biological activity of the final oligonucleotide.[3][4] This guide provides an in-depth comparison of the essential quality control (QC) standards and analytical methodologies required to thoroughly characterize this vital reagent, ensuring its fitness for purpose in research and drug development.
This document is structured to provide not just protocols, but the scientific rationale behind them. We will explore the orthogonal analytical techniques that, when used in concert, provide a comprehensive and trustworthy assessment of the identity, purity, and stability of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine.
Core Quality Attributes: Defining the Gold Standard
Before delving into the analytical techniques, it is crucial to define the key quality attributes that must be assessed. These parameters form the basis of a certificate of analysis (CoA) and provide the end-user with the necessary confidence in the material's quality. While specifications may vary slightly between suppliers, a high-quality batch of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine phosphoramidite will meet stringent criteria for the following attributes.
| Quality Attribute | Typical Specification | Significance in Oligonucleotide Synthesis |
| Appearance | White to Off-White Powder | A visual check for degradation or gross contamination. |
| Identity (by ¹H NMR, ³¹P NMR, MS) | Conforms to Structure | Ensures the correct molecule is being used, preventing incorrect base incorporation. |
| Purity (by RP-HPLC) | ≥ 98.0% | Maximizes coupling efficiency and yield of the full-length oligonucleotide.[3][][] |
| ³¹P NMR Purity | ≥ 98.0% (P-III species) | Confirms the presence of the reactive phosphoramidite and quantifies critical oxidized P(V) impurities.[3] |
| Water Content | ≤ 0.5% | Excess water deactivates the phosphoramidite, leading to failed coupling reactions and reduced synthesis yield.[3] |
| Residual Solvents | Varies by solvent | Solvents can interfere with the delicate chemistry of oligonucleotide synthesis. |
The Analytical Triad: Orthogonal Methods for Complete Characterization
No single analytical technique can provide a complete picture of a phosphoramidite's quality. A robust QC strategy relies on a triad of orthogonal methods: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Workhorse for Purity Assessment
RP-HPLC is the primary method for determining the purity of the phosphoramidite and quantifying process-related impurities. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is used due to its hydrophobicity, which effectively retains the large, lipophilic DMT-protected nucleoside and allows for separation from more polar impurities.
-
Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 0.1M triethylammonium acetate, TEAA) is employed.[3] The TEAA acts as an ion-pairing agent, improving the peak shape of the anionic phosphoramidite, while the increasing concentration of acetonitrile elutes compounds in order of increasing hydrophobicity.
Experimental Protocol: RP-HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1.0 mg/mL.[3]
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.[3]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0 in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at 35°C for reproducibility.[7]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to ensure elution of all components. A typical gradient might run from 30% to 90% B over 20 minutes.
-
Detection: UV absorbance at 254 nm.
-
-
Data Analysis: Purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Caption: RP-HPLC workflow for purity assessment.
Mass Spectrometry (MS): The Definitive Tool for Identity
While HPLC provides purity data, it does not confirm the identity of the main peak. Mass spectrometry is the gold standard for verifying the molecular weight of the target compound.[8] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for both identifying the main component and characterizing the mass of co-eluting impurities.
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) is the preferred method as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, allowing for clear observation of the molecular ion ([M+H]⁺).
-
High-Resolution MS (HRAM): Instruments like Orbitrap mass spectrometers provide highly accurate mass measurements.[9] This allows for the confident determination of the elemental composition, distinguishing the target compound from impurities that may have the same nominal mass but a different exact mass.
Experimental Protocol: LC-MS Identity Confirmation
-
Sample Preparation: Dilute the sample prepared for HPLC analysis further with the initial mobile phase.
-
LC Conditions: Utilize similar UHPLC conditions as the purity method to separate components before they enter the mass spectrometer.[9]
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8]
-
Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 200-1000).
-
Data Analysis: Compare the observed mass of the major peak with the theoretical exact mass of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine. The expected [M+H]⁺ for the phosphoramidite (C₄₁H₅₀N₅O₈P) is approximately 772.35 m/z.
-
Caption: LC-MS workflow for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR provides unambiguous structural confirmation and is particularly vital for phosphoramidites due to the unique utility of ³¹P NMR.[10]
-
¹H NMR: Confirms the presence and correct integration of key structural motifs, such as the protons on the DMT group, the acetyl group, and the deoxyribose sugar. This provides definitive structural identity.[3]
-
³¹P NMR: This is arguably the most critical QC test for a phosphoramidite. It directly probes the phosphorus center, allowing for clear differentiation and quantification of the desired trivalent phosphoramidite (P-III species, ~150 ppm) from its oxidized, inactive pentavalent phosphate and H-phosphonate impurities (P-V species, -25 to 99 ppm).[3][11]
Causality Behind Experimental Choices:
-
Deuterated Solvent: A deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) is used to avoid a large interfering solvent signal in the ¹H NMR spectrum.
-
Broadband Decoupling: In ³¹P NMR, broadband proton decoupling is used to simplify the spectrum, resulting in sharp, single peaks for each unique phosphorus environment, which aids in accurate quantification.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent in an NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the structural integrity.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
-
Data Analysis:
-
¹H NMR: Confirm the expected chemical shifts and integration ratios for all protons.
-
³¹P NMR: Integrate the peak for the P(III) species (~150 ppm) and any peaks corresponding to P(V) impurities to determine the phosphorus purity.[3]
-
Caption: NMR workflow for structure and purity.
Comparison of Primary QC Methods
The strength of this QC platform lies in how the techniques complement each other.
| Feature | RP-HPLC | Mass Spectrometry (LC-MS) | NMR Spectroscopy (¹H, ³¹P) |
| Primary Information | Purity, Impurity Profile | Molecular Weight, Impurity Mass | Unambiguous Structure, P(III)/P(V) Ratio |
| Quantification | Excellent for purity | Semi-quantitative (relative) | Excellent for P(III)/P(V) ratio |
| Sensitivity | High | Very High | Moderate to Low |
| Key Advantage | Robust, precise purity determination | Definitive identity confirmation | Absolute structural proof, specific for phosphorus chemistry |
| Limitation | Cannot confirm identity | Can be suppressed by matrix effects | Lower throughput, requires more sample |
A Deeper Dive: Understanding Critical vs. Non-Critical Impurities
Impurities in phosphoramidites are not created equal. Their potential impact on oligonucleotide synthesis dictates their classification and acceptance limits.[4]
-
Critical Impurities: These are the most detrimental. They contain both a reactive phosphoramidite group and a 5'-DMT group, allowing them to be incorporated into the growing oligonucleotide chain and permit further chain elongation.[4][12] An example would be a phosphoramidite with a modification on the base. These impurities are difficult to remove from the final product, as they mimic the full-length oligonucleotide. Even a 0.1% critical impurity can lead to a significant percentage of faulty sequences in a long oligonucleotide due to amplification at each coupling step.[4]
-
Non-Critical Impurities: These are less harmful as they are either unreactive or act as capping agents, terminating chain growth.[4][12]
-
Unreactive: e.g., the de-phosphitylated nucleoside (5'-O-DMT-N4-Acetyl-2'-deoxycytidine itself). This will not incorporate and is washed away.
-
Capping: e.g., the H-phosphonate version. This can react with the 5'-OH but terminates the chain, and the resulting truncated sequence is easily removed during final purification.[4]
-
The use of high-sensitivity LC-MS is crucial for detecting and identifying these low-level critical impurities that might otherwise be missed by standard HPLC-UV analysis.[9]
Conclusion
The quality control of 5'-O-DMT-N4-Acetyl-2'-deoxycytidine is a multi-faceted process that demands a rigorous, scientifically-grounded approach. A simple HPLC purity value is insufficient to guarantee performance. True quality assurance is achieved through the synergistic application of orthogonal analytical techniques. RP-HPLC provides the benchmark for purity, high-resolution mass spectrometry offers definitive identity, and ³¹P NMR serves as the ultimate arbiter of the phosphoramidite's chemical integrity and reactivity.
For researchers and drug developers, demanding and understanding this comprehensive QC data is not merely a matter of good practice; it is a fundamental requirement for ensuring the reproducibility of experiments and the safety and efficacy of next-generation oligonucleotide therapeutics. The investment in high-quality, thoroughly characterized starting materials is paramount to the success of any project relying on synthetic DNA.[3]
References
-
Kiesman, W. F., et al. (2021). Perspectives on the Designation of Oligonucleotide Starting Materials. Nucleic Acid Therapeutics, 31(5), 324-338. Available from: [Link]
-
Gao, H., et al. (2024). Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. Molecules, 29(6), 1335. Available from: [Link]
-
Kellner, S., et al. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3469-3481. Available from: [Link]
-
Heiss, M., et al. (2023). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available from: [Link]
- Google Patents. WO2006023880A2 - Compounds and methods for the characterization of oligonucleotides.
-
Aragen Life Sciences. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides. Available from: [Link]
-
De-Carvalho, S. E., et al. (2022). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 33(12), 2296-2305. Available from: [Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy of nucleic acids. Available from: [Link]
Sources
- 1. Comprehensive Phosphoramidite chemistry capabilities for the synthesis of oligonucleotides - Aragen Life Sciences [aragen.com]
- 2. 5'-O-DMT-N4-Acetyl-2'-Deoxycytidine-CE phosphoramidite, 154110-40-4 | BroadPharm [broadpharm.com]
- 3. usp.org [usp.org]
- 4. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. WO2006023880A2 - Compounds and methods for the characterization of oligonucleotides - Google Patents [patents.google.com]
Evaluating N4-acetyl-dC purity via thin-layer chromatography (TLC)
Evaluating N4-Acetyl-dC Purity: A Comparative Guide to TLC and Orthogonal Chromatographic Methods
N4-acetyl-2'-deoxycytidine (N4-acetyl-dC) is a fundamental building block in solid-phase oligonucleotide synthesis and a critical intermediate in epigenetic research. Ensuring its absolute purity is paramount; trace impurities—such as unreacted 2'-deoxycytidine (dC) or over-acetylated byproducts (e.g., N4,O3'-diacetyl-dC)—can prematurely terminate oligonucleotide chain elongation, introduce sequence errors, or skew quantitative metabolic assays.
As a Senior Application Scientist, I frequently guide laboratories in establishing robust, fail-safe quality control workflows. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for final quantitative release, Thin-Layer Chromatography (TLC) provides an indispensable, rapid, and cost-effective method for in-process purity evaluation and reaction monitoring. This guide objectively compares TLC against HPLC, details the chemical causality behind TLC experimental design, and provides a self-validating protocol for N4-acetyl-dC evaluation.
Methodological Comparison: TLC vs. HPLC
When evaluating modified nucleosides, the choice of analytical technique dictates both the throughput and the resolution of the data[1]. While HPLC provides unmatched quantitative precision, TLC allows for the simultaneous, parallel processing of multiple fractions during column chromatography purification.
Table 1: Comparative Analysis of TLC and HPLC for N4-acetyl-dC Purity Evaluation
| Parameter | Normal-Phase TLC (Silica) | Reversed-Phase HPLC (C18) |
| Primary Utility | Rapid reaction monitoring, qualitative screening | Final product release, precise quantification |
| Stationary Phase | Silica gel 60 F254 | C18 or Phenyl-Hexyl bonded silica |
| Mobile Phase | Dichloromethane / Methanol (Isocratic) | Water / Acetonitrile (Gradient) |
| Analysis Time | 5–10 minutes (parallel processing) | 15–40 minutes (serial processing) |
| Resolution | Moderate (Rf value differentiation) | High (Baseline separation of isomers) |
| Cost & Complexity | Very Low; minimal equipment required | High; requires pumps, columns, and software |
Visualizing the Purity Evaluation Workflow
The decision matrix for selecting the appropriate chromatographic method depends heavily on the stage of synthesis and the polarity of the expected impurities.
Decision tree for N4-acetyl-dC purity evaluation comparing TLC and HPLC workflows.
Causality in Experimental Design: The Science of TLC
To effectively separate N4-acetyl-dC from its synthetic precursors and byproducts, one must understand the molecular interactions at play[2].
-
Stationary Phase Selection: We utilize Silica gel 60 F254 plates. The silanol groups on the silica surface act as strong hydrogen bond donors and acceptors.
-
Mobile Phase Dynamics: N4-acetyl-dC is highly polar due to its sugar hydroxyls and pyrimidine ring, but the N4-acetylation reduces its overall polarity compared to native dC. A solvent system of Dichloromethane (DCM) and Methanol (MeOH) (typically 85:15 v/v) is optimal. Causality: DCM provides the bulk elution strength, while MeOH disrupts the strong hydrogen bonds between the nucleoside's hydroxyl groups and the silica stationary phase, allowing the molecule to migrate[3].
-
Detection Causality: The pyrimidine ring of N4-acetyl-dC possesses a highly conjugated
-electron system, absorbing strongly at 254 nm. Using F254-impregnated plates allows the nucleoside to quench the green fluorescence of the plate under short-wave UV light, appearing as a distinct dark spot[2].
Self-Validating Experimental Protocol: Normal-Phase TLC
A protocol is only as good as its internal controls. This methodology incorporates "co-spotting" to prevent false positives caused by Rf drift (e.g., due to matrix effects or chamber saturation inconsistencies)[3].
Materials:
-
TLC Plates: Silica gel 60 F254 on aluminum backing.
-
Mobile Phase: Dichloromethane : Methanol (85:15, v/v).
-
Reference Standards: Highly pure dC (precursor) and N4-acetyl-dC.
Step-by-Step Methodology:
-
Chamber Saturation (Critical Step): Line a twin-trough TLC chamber with filter paper. Add 10 mL of the mobile phase (DCM:MeOH 85:15). Seal and allow 15 minutes for vapor equilibration. Causality: Chromatography in an unsaturated chamber causes solvent evaporation from the plate face, leading to artificially high Rf values, higher solvent consumption, and band broadening[3].
-
Sample Preparation: Dissolve the crude N4-acetyl-dC sample in methanol to a concentration of ~5 mg/mL. Prepare reference standards at the exact same concentration.
-
Application (Co-Spotting Technique): Using a glass capillary, apply 2 µL spots 1.5 cm from the bottom of the plate. Apply three distinct lanes:
-
Lane 1: Pure dC standard + Pure N4-acetyl-dC standard.
-
Lane 2: Crude Sample.
-
Lane 3: Crude Sample + Pure N4-acetyl-dC standard (Co-spot).
-
Causality: The co-spot in Lane 3 ensures that matrix effects (salts, residual solvents) from the crude sample do not shift the Rf of the target compound. If the spot in Lane 3 remains a single, tight band after development, it self-validates the identity of the product spot in Lane 2.
-
-
Development: Place the plate in the saturated chamber. Allow the solvent front to migrate until it is 1 cm from the top edge. Remove and mark the solvent front immediately with a pencil.
-
Detection & Analysis: Dry the plate using a gentle stream of ambient air. Visualize under a 254 nm UV lamp. Circle all UV-active spots[2].
Data Interpretation and Expected Results
The Retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front[2].
Table 2: Expected Rf Values for N4-acetyl-dC and Common Impurities (Silica Gel, DCM:MeOH 85:15)
| Compound | Structural Characteristic | Expected Rf Value | Causality for Migration Behavior |
| 2'-Deoxycytidine (dC) | Free exocyclic amine, highly polar | 0.15 - 0.20 | Strongest hydrogen bonding with silica silanols; retains heavily on the stationary phase. |
| N4-acetyl-dC | Acetylated amine, moderate polarity | 0.45 - 0.55 | Reduced hydrogen bonding capability compared to dC; migrates further up the plate. |
| N4,O3'-diacetyl-dC | Over-acetylated, lower polarity | 0.75 - 0.85 | Masked 3'-hydroxyl drastically reduces silica affinity; elutes rapidly near the solvent front. |
Note: Rf values are highly sensitive to laboratory humidity and precise solvent ratios[4]. The co-spotting technique described in the protocol is mandatory for accurate identification.
Conclusion
While HPLC provides the definitive quantitative data required for the final release of N4-acetyl-dC[1], TLC remains an elegant, rapid, and highly effective tool for evaluating purity during synthesis and preliminary purification. By understanding the chemical causality behind mobile phase selection and employing self-validating techniques like co-spotting, researchers can confidently monitor the acetylation of deoxycytidine and ensure the integrity of their downstream oligonucleotide synthesis.
References
-
Analysis of natural nucleosides and their derivatives by thin-layer chromatography. ResearchGate. Available at:[Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. Chemistry LibreTexts. Available at:[Link]
Sources
Mechanistic Causality: Coupling Efficiency vs. Deprotection Yield
Benchmarking Ac-dC vs. Bz-dC Coupling Yields: Optimizing Cytidine Protection for High-Purity Oligonucleotide Synthesis
In solid-phase oligonucleotide synthesis (SPOS), the choice of exocyclic amine protecting groups on nucleobase phosphoramidites dictates not only the synthesis efficiency but also the downstream deprotection kinetics and final product purity. For cytidine, N4-benzoyl-deoxycytidine (Bz-dC) has historically been the standard. However, the advent of high-throughput synthesis and base-sensitive modifications has driven the widespread adoption of N4-acetyl-deoxycytidine (Ac-dC).
This guide objectively benchmarks Ac-dC against Bz-dC, analyzing their coupling yields, deprotection mechanisms, and overall impact on oligonucleotide purity to help drug development professionals optimize their synthetic workflows.
Coupling Efficiency: From a purely steric and electronic standpoint during the coupling cycle, both Bz-dC and Ac-dC exhibit exceptional and nearly identical coupling efficiencies (typically >98% - 99% per cycle)[1]. The activation of the 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite by 1H-tetrazole and subsequent nucleophilic attack by the 5'-hydroxyl of the growing chain is largely unaffected by the N4-protecting group. The overall yield of an oligonucleotide is highly dependent on this average coupling efficiency per cycle, which remains robust regardless of the cytidine protection chosen[1].
The Deprotection Bottleneck: Hydrolysis vs. Transamination: The critical divergence in overall yield and purity between Ac-dC and Bz-dC occurs during the final cleavage and deprotection step[1].
Traditional deprotection of Bz-dC requires harsh conditions (concentrated aqueous ammonium hydroxide at 55°C for 8–16 hours)[2]. To accelerate this, "UltraFast" deprotection utilizes AMA (a 1:1 mixture of 30% ammonium hydroxide and 40% aqueous methylamine) at 65°C for 5 to 10 minutes[3][4].
However, exposing Bz-dC to methylamine induces a competing transamination reaction. The methylamine acts as a nucleophile, displacing the benzamide group and forming a persistent, irreversible N4-methyl-dC impurity (typically resulting in ~10% yield loss)[1][2]. Conversely, the hydrolysis of the Ac-dC acetyl group is nearly instantaneous. This rapid kinetic profile vastly outcompetes any transamination pathways, avoiding the N4-methyl-dC side product and yielding clean, native cytidine[2][5].
Reaction pathways of Bz-dC vs Ac-dC during AMA deprotection, highlighting the transamination risk.
Quantitative Benchmarking Data
To provide a clear comparison, the following table synthesizes the performance metrics of Ac-dC and Bz-dC across standard synthesis parameters[1][2][4].
| Parameter | N4-Acetyl-dC (Ac-dC) | N4-Benzoyl-dC (Bz-dC) |
| Average Coupling Efficiency | > 98% - 99% | > 98% - 99% |
| Standard Deprotection (NH₄OH) | Room Temp, 2 hours | 55°C, 8 - 16 hours |
| Fast Deprotection (AMA) | 65°C, 5 - 10 minutes | Not Recommended |
| Primary Side Reaction (AMA) | Negligible | Transamination (N4-methyl-dC) |
| Impact on Final Purity | High (Clean baseline) | Lowered by +14 Da impurity |
| Compatibility w/ Fluorophores | Excellent (Allows mild cleavage) | Poor (Requires harsh cleavage) |
Self-Validating Experimental Protocol: Parallel Benchmarking
To empirically validate the superiority of Ac-dC in fast-deprotection workflows, researchers can employ the following self-validating protocol. This experiment isolates the deprotection variable by maintaining identical coupling conditions.
Objective: Quantify the N4-methyl-dC impurity generation in Ac-dC vs. Bz-dC workflows using LC-MS.
Step-by-Step Methodology:
-
Parallel Solid-Phase Synthesis:
-
Synthesize a model 20-mer oligonucleotide on two separate columns (1 µmol scale) using a standard automated DNA synthesizer[6].
-
Column A: Use Ac-dC phosphoramidite for all 'C' positions.
-
Column B: Use Bz-dC phosphoramidite for all 'C' positions.
-
Maintain identical coupling times and activator (e.g., 1H-tetrazole in anhydrous acetonitrile) for both columns[7].
-
-
Cleavage and Deprotection (UltraFast):
-
Desalting:
-
Reconstitute the crude pellets in 1 mL of TEAA buffer (0.1 M, pH 7.0).
-
Desalt using a size-exclusion column (e.g., Sephadex G-25), eluting in MS-grade water[8].
-
-
LC-MS Analysis:
-
Inject 10 µL of each desalted sample onto a reversed-phase UPLC system coupled to an ESI-TOF mass spectrometer.
-
Validation Check: Analyze the extracted ion chromatograms (EIC). Column A (Ac-dC) will show a single major peak corresponding to the exact calculated mass. Column B (Bz-dC) will exhibit a secondary peak with a +14 Da mass shift per affected cytidine residue, confirming the mechanistic formation of N4-methyl-dC[1][2].
-
Self-validating experimental workflow for benchmarking Ac-dC vs Bz-dC coupling and deprotection.
Conclusion & Recommendations
For modern oligonucleotide synthesis—especially in drug development where purity profiles are stringently regulated—Ac-dC is objectively superior to Bz-dC when utilizing fast deprotection protocols. While coupling yields are virtually identical, Ac-dC eliminates the risk of transamidation, supports the use of AMA for rapid 10-minute deprotection, and preserves the integrity of base-sensitive therapeutic modifications[1][3]. Bz-dC should be reserved strictly for legacy protocols relying solely on extended ammonium hydroxide deprotection[2].
References
-
Glen Report 7.12: UltraFast Chemistry Source: Glen Research URL:3
-
A Head-to-Head Battle: N4-benzoyl vs. N4-acetyl Protection for Cytidine in Oligonucleotide Synthesis Source: BenchChem URL:1
-
Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites Source: LGC, Biosearch Technologies URL:6
-
Deprotection Guide Source: Glen Research URL:4
-
Oligonucleotide synthesis reagents catalogue Source: Shigematsu Bio URL:5
-
Synthesis of Fluorescence Turn-On DNA Hybridization Probe using the DEAtC 2'-deoxycytidine Analogue Source: PMC (NIH) URL:7
-
An In-depth Technical Guide to the N4-Benzoyl Protecting Group Source: BenchChem URL:2
-
Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl- uridine-Modified RNA Source: D-NB.info URL:8
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. shigematsu-bio.com [shigematsu-bio.com]
- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 7. Synthesis of Fluorescence Turn-On DNA Hybridization Probe using the DEAtC 2’-deoxycytidine Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
A Comprehensive Guide to the Certificate of Analysis (CoA) for N4-Acetyl-dC Reagents in Oligonucleotide Synthesis
For researchers and drug development professionals vested in the synthesis of oligonucleotides, the quality of the foundational building blocks is non-negotiable. Among these, N4-Acetyl-2'-deoxycytidine (N4-Acetyl-dC), particularly in its phosphoramidite form, is a critical reagent. Its acetyl protecting group offers distinct advantages in deprotection protocols, making it a frequent choice for synthesizing therapeutic and diagnostic oligonucleotides.[1][2] However, the success of a synthesis—defined by yield, purity, and the biological integrity of the final product—is fundamentally tethered to the quality of this starting material. The Certificate of Analysis (CoA) is the primary document that attests to this quality.
This guide provides an in-depth exploration of the CoA for N4-Acetyl-dC reagents. We will dissect its critical components, explain the scientific rationale behind each specification, and offer a comparative framework for research versus GMP-grade materials. This is not merely a checklist; it is a guide to understanding the story the CoA tells about the reagent's suitability for your application.
Deconstructing the Certificate of Analysis: Key Parameters and Their Scientific Significance
A CoA is more than a simple declaration of purity; it is a detailed quality passport for a specific batch of material.[3][4] For a critical reagent like N4-Acetyl-dC phosphoramidite, every entry on the CoA has implications for the complex chemistry of oligonucleotide synthesis.
1. Identification and General Properties:
-
Product Name: Specifies the exact chemical name, e.g., 5'-DMT-N4-Acetyl-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.[5]
-
CAS Number: The unique Chemical Abstracts Service registry number (e.g., 154110-40-4 for the phosphoramidite) ensures unambiguous identification.[5]
-
Lot/Batch Number: Critically important for traceability. In the event of a synthesis failure or investigation, all data can be traced back to the specific batch of raw material used.
-
Appearance: A simple but vital first check. The specification is typically "White to off-white powder." Any deviation could indicate degradation or significant contamination.[4]
-
Molecular Formula & Weight: Confirms the basic chemical identity (e.g., C41H50N5O8P).[5] This is verified by mass spectrometry.
2. Identity Confirmation:
The CoA must provide definitive proof that the material is what it claims to be. This is typically achieved through a combination of spectroscopic techniques.
-
¹H and ³¹P NMR Spectroscopy: Nuclear Magnetic Resonance is arguably the most powerful tool for structural confirmation.
-
¹H NMR: The proton NMR spectrum provides a fingerprint of the molecule, confirming the presence of the dimethoxytrityl (DMT) group, the deoxyribose sugar, the acetyl group, and the nucleobase protons in the correct ratios.[6] The spectrum should be consistent with the known structure of N4-Acetyl-dC phosphoramidite.
-
³¹P NMR: This analysis is specific to the phosphorus-containing phosphoramidite group. It should show a characteristic singlet or doublet in the expected chemical shift range (typically ~149 ppm), confirming the presence of the correct, reactive phosphorus (III) species. The absence of significant peaks in the 0-10 ppm range indicates a lack of oxidation to the non-reactive phosphate (P(V)) form.[7]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. The observed mass should match the calculated molecular weight, confirming that the correct molecule has been synthesized.[8] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
3. Purity and Impurity Profile:
This is the core of the CoA and directly impacts synthesis efficiency and the purity of the final oligonucleotide.
-
Purity by HPLC: High-Performance Liquid Chromatography is the standard method for quantifying the purity of the main component.[8][9]
-
Why it's critical: The percentage purity (e.g., ≥98.5%) directly correlates to the coupling efficiency at each step of oligonucleotide synthesis. Higher purity in the phosphoramidite starting material leads to a higher yield of the full-length product (FLP) and fewer failure sequences (n-1, n-2, etc.).[]
-
Methodology: A reversed-phase HPLC method is typically used, separating the main product from related impurities. The result is reported as a percentage based on the area of the main peak relative to the total peak area at a specific UV wavelength (e.g., 254 nm).[11][12]
-
-
Water Content (Moisture):
-
Why it's critical: Phosphoramidites are extremely sensitive to moisture. Water will hydrolyze the reactive phosphoramidite group to a phosphonate, rendering it incapable of coupling to the growing oligonucleotide chain.[13] This directly reduces the yield of the desired full-length product.
-
Methodology: Karl Fischer (KF) titration is the gold standard for accurately measuring low levels of water content in solid reagents.[14][15][16] The specification is typically very low, often ≤0.5%.[13]
-
-
Residual Solvents: The synthesis and purification of N4-Acetyl-dC phosphoramidite involve various organic solvents (e.g., acetonitrile, dichloromethane). The CoA should confirm that these have been removed to acceptable levels, as they can interfere with the synthesis chemistry. Gas Chromatography (GC) is the typical analytical method.
-
Related Impurities: Beyond overall purity, the nature of the impurities is crucial. Some impurities are relatively benign, while others can be reactive and detrimental.
-
Oxidized Species (P(V)): As mentioned, the oxidized phosphoramidite is inactive and is a common impurity. Its level should be minimal.
-
Dimers/Oligomers: Formed if the DMT group is prematurely removed from the phosphoramidite, leading to self-coupling. These impurities can cause the formation of long-chain impurities (n+1, etc.) in the final oligonucleotide.[]
-
N4-De-acetylated Species: Loss of the acetyl protecting group exposes the exocyclic amine, which can lead to branching during synthesis if it reacts with an incoming phosphoramidite.[]
-
4. Storage and Stability:
-
Storage Conditions: Provides validated instructions for maintaining the reagent's quality (e.g., Store at -20°C, keep under inert gas).[5]
Visualizing the CoA Verification Workflow
Upon receiving a new lot of N4-Acetyl-dC reagent, a systematic verification process is essential. The following workflow illustrates the logical steps from receipt to release for use in synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
- 4. nacalai.com [nacalai.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usp.org [usp.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Karl Fischer Buffers and Reagents | Fisher Scientific [fishersci.com]
- 15. Karl Fischer titration applications | Metrohm [metrohm.com]
- 16. mt.com [mt.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
This document provides essential safety and logistical guidance for the proper handling and disposal of N4-Acetyl-2'-deoxy-5'-O-tritylcytidine. As a modified nucleoside integral to oligonucleotide synthesis and drug development, its lifecycle management, particularly disposal, is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of hazard assessment, containment, and adherence to established safety protocols.
Hazard Assessment and Classification
This compound is a specialized chemical for research use.[1][2] While a specific, comprehensive hazard profile may not be readily available, the compound must be managed with caution. As a member of the nucleoside analog class, it holds the potential to interfere with biological processes like DNA replication.[3] Furthermore, safety data for structurally related compounds, such as N4-Acetylcytidine, indicate potential hazards, including being harmful if swallowed, in contact with skin, or if inhaled.
Causality: The precautionary principle dictates that in the absence of complete toxicological data, a compound should be treated as hazardous based on its chemical class and the profiles of similar molecules. Therefore, all waste streams containing this compound, regardless of concentration, must be classified and managed as hazardous chemical waste.[3] This proactive classification ensures the highest level of safety and prevents accidental environmental release.
Personal Protective Equipment (PPE)
The proper use of PPE is the first line of defense against chemical exposure during handling and disposal procedures. All personnel must be equipped with the appropriate gear to minimize risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of liquid waste and airborne powder. Standard safety glasses are insufficient. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Chemical-resistant lab coat | Protects skin and personal clothing from contamination. |
| Respiratory | Required if handling outside a fume hood | A NIOSH-approved respirator may be necessary if there is a risk of inhaling fine powders, especially during spill cleanup.[4] |
Comprehensive Disposal Workflow
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and ends with a scheduled pickup by certified professionals. The workflow emphasizes rigorous segregation to prevent dangerous chemical reactions.[5][6]
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Protocols
3.1. Solid Waste Disposal
-
Identify Solid Waste: This stream includes items such as contaminated gloves, weigh boats, bench paper, and absorbent pads used for spill cleanup.
-
Select Container: Use a designated, durable, and clearly marked solid hazardous waste container. A polyethylene drum or a lined cardboard box specifically for chemical waste is appropriate.
-
Collect: Place all solid waste directly into the designated container. Do not allow it to accumulate on benchtops or in general trash receptacles.
3.2. Liquid Waste Disposal
-
Identify Liquid Waste: This includes unused solutions, reaction mixtures, and solvent rinsates from cleaning glassware.
-
Select Container: Use a dedicated, leak-proof, and chemically compatible container, such as a high-density polyethylene (HDPE) carboy.[3][7] Never use metal containers for potentially corrosive waste.[7] The container must have a secure, screw-top lid.
-
Collect: Pour liquid waste carefully into the container, using a funnel if necessary. Do not mix with incompatible waste streams like strong acids, bases, or oxidizers to prevent dangerous reactions.[8] Fill containers to no more than 90% capacity to allow for vapor expansion.[7]
3.3. Sharps Waste Disposal
-
Identify Sharps Waste: This includes any item that can puncture skin, such as needles, syringes, Pasteur pipettes, and contaminated broken glassware.[5]
-
Select Container: Use a designated, puncture-resistant sharps container.
-
Collect: Immediately place all contaminated sharps into the container. Do not attempt to recap needles. When the container is full, securely close it and manage it as hazardous waste.
Waste Container Management: Labeling and Storage
Proper container management is a core requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[9]
-
Labeling: Every waste container must be labeled the moment the first drop of waste is added. The label must be clear, legible, and firmly attached. Per EPA and OSHA requirements, the label must include:
-
Storage: Waste must be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[10][12]
-
The SAA must be under the control of laboratory personnel.[10]
-
Containers must be kept closed at all times except when adding waste.[10]
-
Store incompatible waste types separately, using secondary containment to prevent mixing in case of a leak.[9]
-
Once a container is full, it must be moved to a Central Accumulation Area (CAA) or a pickup must be scheduled with your institution's Environmental Health & Safety (EHS) department within the timeframes mandated by regulations (e.g., within 72 hours).[10][11]
-
Spill and Decontamination Procedures
Accidental spills require a swift and systematic response to mitigate exposure and environmental contamination.
Caption: Emergency Spill Response Workflow.
5.1. Spill Cleanup Protocol (Small-Scale)
-
Alert & Secure: Immediately alert others in the area. Restrict access to the spill zone.
-
Don PPE: Wear the PPE outlined in Section 2, including double-gloving and respiratory protection if the material is a powder.
-
Contain: For liquid spills, cover with an absorbent material like a spill pad or chemical absorbent powder, starting from the outside and working inward to prevent spreading.[13]
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area following the procedure below.
-
Dispose: All materials used for cleanup, including PPE, must be disposed of as solid hazardous waste.
5.2. Surface Decontamination Protocol Effective decontamination is a four-step process designed to remove and neutralize any residual chemical contamination.[14]
-
Deactivation: The goal is to render the chemical inert. While specific deactivating agents for this compound are not defined, a solution known to degrade similar organic molecules, such as a 10% bleach solution, can be used. Allow for adequate contact time. Caution: Bleach is corrosive and can react with other chemicals. Do not use it with solutions containing guanidine hydrochloride.[14][15]
-
Decontamination: This step physically removes the inactivated residue. After the deactivation contact time, wipe the surface thoroughly with absorbent pads.
-
Cleaning: Use a laboratory detergent to wash the surface, removing any remaining film or residue.
-
Rinsing: Rinse the surface with water (or 70% ethanol) to remove the cleaning agent.
Disposal of Empty Containers
Empty containers that once held this compound must be managed properly to be considered non-hazardous.
-
Triple Rinse: Rinse the container three times with a suitable solvent (one in which the compound is soluble).[3]
-
Collect Rinsate: The rinsate from all three washes must be collected and disposed of as liquid hazardous waste.[3]
-
Deface Label: Completely remove or deface the original manufacturer's label.
-
Final Disposal: After triple-rinsing and defacing the label, the container can typically be disposed of with regular, non-hazardous laboratory glass or plastic waste, according to your institution's guidelines.[3][16]
Final Disposal Coordination
The ultimate disposal of hazardous waste is a regulated process that must be handled by licensed professionals. Laboratory personnel are responsible for the safe and compliant accumulation of waste, but the final transport and disposal must be coordinated through your institution's Environmental Health & Safety (EHS) department.[10] Never dispose of chemical waste via standard trash or sewer systems.[6]
By adhering to these procedures, you contribute to a culture of safety, ensure compliance with federal and local regulations, and protect our environment.
References
- Daniels Health. (2025).
- BenchChem. (2025). Essential Guide to the Proper Disposal of L-Acosamine Nucleoside.
- Columbia University. Hazardous Chemical Waste Management Guidelines. Research.
- Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
- National Science Teaching Association (NSTA). (2024, August 16).
- Occupational Safety and Health Administration (OSHA).
- Labor Security System.
- Med-Pro Disposal. (2019, September 19).
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Dan The Lab Safety Man. (2023, August 17).
- MedchemExpress.com. 5'-O-DMT-N4-Ac-dC (Synonyms: N4-Acetyl-2'-deoxy-5'-O-DMT-cytidine).
- Fisher Scientific. (2021, November 19).
- ChemicalBook.
- Cayman Chemical. (2025, November 14).
- PubChem. N4-Acetyl-2'-deoxycytidine.
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (2009, April 29).
- Sigma-Aldrich. N4-Acetyl-2'-deoxycytidine.
- University of Cambridge. Disposal of Chemical Waste - Safety Office.
- McGill University. Chemical waste | Hazardous Waste Management.
- Guardian Medical Systems. Keeping Your Cleanroom Clean: A Four Step Process.
- University of Oslo (UiO). (2024, October 20). Chemical and Hazardous Waste Guide.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- Stanford University. Decontamination - Biosafety Manual. Environmental Health & Safety.
- Defense Centers for Public Health.
- International Atomic Energy Agency (IAEA).
- Oregon State University Seafood Lab. Method Chemicals Disposal.
- Santa Cruz Biotechnology. N4-Acetyl-2′-deoxy-5′-O-DMT-cytidine.
- Glen Research. Deprotection Guide.
- QIAGEN.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. N4-Acetyl-2′-deoxy-5′-O-DMT-cytidine | CAS 100898-63-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
- 9. danielshealth.com [danielshealth.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. danthelabsafetyman.com [danthelabsafetyman.com]
- 13. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. Keeping Your Cleanroom Clean: A Four Step Process - Guardian Medical Systems [guardianmed.net]
- 15. How do I safely inactivate biohazardous flow-through material? [qiagen.com]
- 16. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
Personal protective equipment for handling N4-Acetyl-2'-deoxy-5'-O-tritylcytidine
Executive Summary: The Dual-Risk Profile
Handling N4-Acetyl-2'-deoxy-5'-O-tritylcytidine requires a calibrated approach.[1] As a key intermediate in oligonucleotide synthesis, this compound presents a dual-risk profile :
-
User Safety: It is a fine organic powder, classified generally as an irritant (Skin/Eye/Respiratory) with potential sensitization risks upon long-term exposure.
-
Product Integrity: The 5'-O-trityl group is acid-labile, and the N4-acetyl group is sensitive to basic hydrolysis. The powder is prone to static charge, leading to "fly-away" loss during weighing, which compromises stoichiometry in expensive synthesis workflows.
Immediate Action Directive:
-
Do NOT handle in an open lab bench environment due to static dispersion and moisture absorption.
-
Do NOT use acidic cleaning agents (e.g., dilute HCl) for decontamination; this will cleave the trityl group, causing a deep red/orange stain (trityl cation) that is difficult to remove.
PPE & Safety Matrix
The following matrix is designed not just for compliance, but to ensure the reproducibility of your synthesis.
Personal Protective Equipment Specifications
| Component | Specification | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (Powder-Free) Min.[2] Thickness: 0.11 mm (4-5 mil) | Provides adequate barrier against fine particulates and incidental contact. Latex is avoided to prevent protein contamination (RNase/DNase) of the sample. |
| Hand Protection (Solution) | Double-Gloving or Laminate Solvent: Acetonitrile (ACN) | If dissolved in ACN (common for this compound), standard nitrile degrades in <5 mins. Inner: Nitrile.[2][3][4][5] Outer: Polychloroprene or heavy-duty Nitrile (0.2+ mm) for splash protection. |
| Respiratory | N95 / P2 (Minimum) Recommended: Fume Hood | The powder is light and electrostatic. Inhalation can cause respiratory sensitization. A Fume Hood (Face Velocity: 0.5 m/s) is superior to masks to prevent sample contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry. |
| Body Protection | Lab Coat (High-Neck) Material: Anti-static Polyester/Cotton | 100% synthetic coats generate static, causing the powder to "jump" from the spatula. Cotton blends reduce static buildup. |
Decision Logic: PPE Selection
Use this decision tree to determine the required safety level based on your operational scale.
Figure 1: PPE Decision Matrix based on physical state and quantity.[2] Note the escalation to "Level 3" when solvents are introduced due to permeation risks.
Operational Protocol: Step-by-Step Handling
This protocol ensures the compound remains anhydrous and free of nuclease contamination while protecting the operator.
Phase A: Preparation & Environment
-
Equilibration: Remove the container from the freezer (-20°C). Allow it to warm to room temperature inside a desiccator for at least 30 minutes before opening.
-
Why? Opening a cold bottle condenses atmospheric moisture onto the powder. Water hydrolyzes the acetyl group and degrades the trityl protection.
-
-
Static Control: Place an ionizing bar or use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula.
-
Why? Protected nucleosides are notorious for static charge. Without this, the powder will repel from the spatula, causing inhalation hazards and mass inaccuracy.
-
Phase B: Weighing & Solubilization
-
Zone Setup: Work inside a certified chemical fume hood. Lay down a dark-colored surface mat (contrast helps visualize white powder spills).
-
Transfer:
-
Use a stainless steel spatula (plastic generates static).
-
Transfer slowly. If powder "floats," pause and use the anti-static gun again.
-
-
Solubilization (if applicable):
-
Typically dissolved in Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM).
-
Critical: When adding ACN, ensure your gloves are chemically compatible. If ACN touches a standard nitrile glove, change it immediately (breakthrough < 5 mins).
-
Phase C: Decontamination & Spills
-
Dry Spills: Do not wipe dry. Cover with a damp paper towel (water only) to prevent dust generation, then wipe up.
-
Wet Spills: Absorb with inert material (vermiculite).
-
Cleaning Warning: Do NOT use acidic cleaners.
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical equilibration step to prevent moisture contamination.
Disposal & Environmental Compliance
-
Classification: Hazardous Chemical Waste.
-
Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a sealed "Solid Hazardous Waste" container. Label as "Contaminated with Organic Nucleosides."
-
Liquid Waste: If dissolved in Acetonitrile, dispose of in "Organic Solvents - Non-Halogenated" (unless DCM was used, then "Halogenated").
-
Drain Disposal: Strictly Prohibited. Do not flush down the sink.
Physical & Chemical Data Summary
| Property | Value | Relevance to Safety/Handling |
| Physical State | Solid Powder | Inhalation hazard; Static sensitive. |
| Color | White to Off-White | Hard to see on white weigh boats; use dark background. |
| Solubility | DMSO, Methanol, Acetonitrile | Solvent choice dictates glove selection. |
| Reactivity | Acid-Labile (Trityl) | Avoid acidic cleaners; avoid acidic storage. |
| Moisture Sensitivity | Hygroscopic | Must equilibrate before opening to prevent hydrolysis. |
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 100868, N4-Acetyl-2'-deoxycytidine (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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